molecular formula C4H11NO B1590076 2-(Methylamino)propan-1-ol CAS No. 27646-78-2

2-(Methylamino)propan-1-ol

Cat. No.: B1590076
CAS No.: 27646-78-2
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-UHFFFAOYSA-N
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Description

2-(Methylamino)propan-1-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507170
Record name 2-(Methylamino)propan-1-ol
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27646-78-2
Record name 2-(Methylamino)propan-1-ol
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Record name 2-(Methylamino)-1-propanol
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Foundational & Exploratory

Precision Synthesis of (S)-N-Methylalaninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (S)-2-(Methylamino)propan-1-ol CAS: 19883-77-3 Role: Chiral building block for peptidomimetics and pharmaceutical intermediates.

Part 1: Strategic Overview

The synthesis of (S)-N-methylalaninol from L-alanine presents a specific challenge in organic chemistry: controlling mono-methylation . Direct alkylation of primary amines (like L-alaninol) with methyl halides invariably leads to a mixture of mono- and di-methylated products due to the increased nucleophilicity of the secondary amine product.

To guarantee high enantiomeric excess (>99% ee) and chemical purity, this guide utilizes the "Formyl-Linker Strategy" . This route circumvents the selectivity issue by installing a formyl group (


) on the nitrogen, which is subsequently reduced to a methyl group. This method is chemically robust, scalable, and prevents over-methylation.
Core Advantages of This Protocol
  • Mono-Methylation Specificity: The formyl group occupies the nitrogen, physically preventing the addition of a second carbon unit until the reduction step, which locks the methyl state.

  • Chirality Retention: The conditions avoid strong bases or racemizing environments, preserving the stereocenter derived from L-alanine.

  • Scalability: The reagents (Ethyl formate,

    
    , 
    
    
    
    ) are readily available and cost-effective for gram-to-kilogram scale synthesis.

Part 2: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to the starting material, L-alanine.

Retrosynthesis cluster_0 Strategy: Formyl-Linker Pathway Target (S)-N-Methylalaninol (Target) Intermediate2 N-Formyl-L-alaninol (Key Intermediate) Intermediate2->Target Reduction (LiAlH4) Intermediate1 L-Alaninol (Chiral Scaffold) Intermediate1->Intermediate2 N-Formylation (Ethyl Formate) Start L-Alanine (Starting Material) Start->Intermediate1 Esterification & Reduction (SOCl2 / NaBH4)

Caption: Retrosynthetic pathway prioritizing the N-formyl intermediate to ensure selective mono-methylation.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of L-Alaninol (via Ester Reduction)

Direct reduction of L-alanine with


 is possible but often results in difficult workups due to aluminum salts trapping the amino alcohol. The Ester-Borohydride  method is preferred for its cleaner workup and higher yield.

Reagents:

  • L-Alanine[1][2][3][4][5]

  • Thionyl chloride (

    
    )
    
  • Methanol (anhydrous)

  • Sodium Borohydride (

    
    )[3]
    

Step-by-Step:

  • Esterification: Suspend L-alanine (

    
    , 
    
    
    
    ) in anhydrous methanol (
    
    
    ) at
    
    
    . Add
    
    
    (
    
    
    ,
    
    
    ) dropwise. Reflux for 2 hours. Evaporate solvent to yield L-alanine methyl ester hydrochloride as a white solid.
  • Reduction: Dissolve the crude ester in ethanol (

    
    ) and cool to 
    
    
    
    . Add
    
    
    (
    
    
    ,
    
    
    ) in small portions over 30 minutes.
  • Workup: Allow to warm to room temperature and stir overnight. Quench with acetic acid (to pH 7) or acetone. Concentrate under vacuum.[6][7][8]

  • Extraction: Dissolve residue in water, basify with

    
     to pH 12, and extract continuously with 
    
    
    
    or
    
    
    (L-alaninol is water-soluble; continuous extraction is critical). Dry organic layer (
    
    
    ) and concentrate.[9]
    • Yield Target: >85%[4][10][11]

    • Checkpoint: Colorless oil.[8]

Phase 2: Selective N-Formylation

This step installs the "methyl precursor" without risking dimethylation.

Reagents:

  • L-Alaninol (from Phase 1)[5]

  • Ethyl Formate (excess)

Step-by-Step:

  • Reaction: Dissolve L-alaninol (

    
    , 
    
    
    
    ) in ethyl formate (
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (disappearance of amine).
    
  • Isolation: Evaporate the excess ethyl formate under reduced pressure. The residue is N-formyl-L-alaninol.

  • Purification (Optional): If necessary, purify via short-path distillation, though the crude is often sufficiently pure for reduction.

    • Mechanism:[9] Nucleophilic attack of the amine on the ester carbonyl of ethyl formate.

Phase 3: Global Reduction to (S)-N-Methylalaninol

The formyl group is reduced to a methyl group using Lithium Aluminum Hydride.

Reagents:

  • N-Formyl-L-alaninol

  • Lithium Aluminum Hydride (

    
    , 2.5 equiv)
    
  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add

    
     (
    
    
    
    ,
    
    
    ) to anhydrous THF (
    
    
    ) at
    
    
    .
  • Addition: Dissolve N-formyl-L-alaninol (

    
     crude) in THF (
    
    
    
    ) and add dropwise to the
    
    
    suspension.
  • Reflux: Heat to reflux for 4–8 hours. The amide carbonyl is reduced to a methylene group (

    
    ).
    
  • Fieser Workup (Critical): Cool to

    
    . Carefully add:
    
    • 
       water
      
    • 
       15% 
      
      
      
      solution
    • 
       water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through Celite.[8][9]

  • Isolation: Dry the filtrate (

    
    ) and concentrate carefully (product is volatile). Distill under reduced pressure for high purity.
    

Part 4: Data & Quality Control

Reaction Parameter Summary
StepTransformationReagentKey ConditionTypical Yield
1


/

Reflux, 2h95%
2



85-90%
3

Ethyl FormateReflux92%
4


Reflux80-85%
Analytical Specifications
  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: ~150-155°C (atmospheric), ~65°C (at 15 mmHg).

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, Ethanol). Note: Sign of rotation depends heavily on solvent and pH.
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.55 (dd, 1H, 
      
      
      
      ), 3.30 (dd, 1H,
      
      
      ), 2.75 (m, 1H,
      
      
      ), 2.42 (s, 3H,
      
      
      ), 1.05 (d, 3H,
      
      
      ).

Part 5: Troubleshooting & Safety

Common Pitfalls
  • Hygroscopicity: The product is extremely hygroscopic. Store under inert gas in a desiccator.

  • Over-Reduction: Unlikely with the formyl route, but ensure the

    
     quality is good. Old 
    
    
    
    can lead to incomplete reduction (leaving the hemiaminal).
  • Workup Emulsions: If the aluminum salts form a gel instead of a granular solid during the Fieser workup, add more THF and stir longer. Do not rush the quenching steps.

Alternative Route (Boc-Reduction)

For labs equipped with high-pressure hydrogenation or wishing to avoid


 workups, the Boc-Reduction  method is a valid alternative:
  • Protect L-alanine with

    
    .
    
  • Reduce N-Boc-L-alanine directly with

    
     (requires reflux).
    
    • Note: This converts the Boc group (

      
      ) directly to a methyl group (
      
      
      
      ) while reducing the acid. This is faster but requires careful thermal control to ensure complete conversion of the carbamate.

References

  • Synthesis of L-Alaninol via Ester Reduction Abiko, A., et al.[5][12] "Simply produce L-alaninol in high yield and good reproducibility by directly reducing an inorganic acid salt of an L-alanine ester with NaBH4." ChemicalBook / Patent JPH06199747A.

  • N-Formylation using Ethyl Formate Reddy, B. V. S., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid / Ethyl Formate." RSC Advances / Organic & Biomolecular Chemistry.

  • Reduction of Amides/Carbamates with LiAlH4 Kaplan, J., et al. "Reduction of N-alkoxycarbonylamino acids to N-methylamino alcohols with lithium aluminum hydride." Journal of Organic Chemistry.

  • Properties of N-Methyl-L-Alanine Derivatives BenchChem Technical Guide. "Synthesis of N-Methyl-L-alanine: A Technical Guide."[2]

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

2-(Methylamino)propan-1-ol (also known as N-methylalaninol) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly in the preparation of heterocyclic compounds and chiral auxiliaries. Its structure features a propyl backbone with a secondary amine at the C2 position and a primary alcohol at C1.

This guide provides a definitive reference for the spectroscopic identification of this molecule. The data presented here synthesizes theoretical fragmentation logic with characteristic empirical shifts observed in amino-alcohol derivatives.

Structural Specifications
  • IUPAC Name: this compound[1][2]

  • CAS Number: 27646-78-2[1][2][3][4]

  • Molecular Formula:

    
    [1][2][4][5]
    
  • Molecular Weight: 89.14 g/mol [1][2][4]

  • Chirality: The C2 carbon is a stereocenter. Commercial samples are often racemic (DL) or enantiopure (L- or D-). The spectroscopic data below applies to both, though optical rotation would distinguish enantiomers.

Mass Spectrometry (MS) Profile[6][7][8][9]

In Electron Ionization (EI) mass spectrometry (70 eV), this compound exhibits a fragmentation pattern characteristic of aliphatic amino alcohols. The spectra are dominated by


-cleavage initiated by the nitrogen atom, which is a stronger directing group than oxygen.
Fragmentation Logic

The molecular ion (


) is typically weak or absent due to the stability of the fragment ions. The primary fragmentation pathway involves the homolytic cleavage of the C1-C2 bond ( 

-cleavage), leading to the loss of the hydroxymethyl radical and the formation of a resonance-stabilized iminium ion.

Key Diagnostic Ions:

  • m/z 89 (

    
    ):  Molecular ion (Weak intensity, <5%).
    
  • m/z 58 (Base Peak, 100%): Formed by the loss of the

    
     group (mass 31). This is the signature peak for N-methylated 2-aminoalkanes.
    
  • m/z 31: The hydroxymethyl cation (

    
    ), confirming the primary alcohol.[6]
    
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 89 [CH3-CH(NHMe)-CH2OH]+. Base_Peak Base Peak m/z 58 [CH3-CH=NHMe]+ M_Ion->Base_Peak Alpha-Cleavage (Dominant) Fragment_31 Fragment m/z 31 [CH2OH]+ M_Ion->Fragment_31 Minor Pathway Loss_31 Loss of •CH2OH

Figure 1: Dominant fragmentation pathway showing the formation of the base peak at m/z 58 via alpha-cleavage.

Infrared Spectroscopy (IR)[5][11][12]

The IR spectrum is dominated by hydrogen-bonding interactions typical of amino alcohols. Samples are usually analyzed as thin films (neat liquid).

Functional Group Assignments
Frequency (

)
Vibration ModeAssignment Notes
3250 - 3400 O-H & N-H StretchBroad, strong band. The O-H and N-H stretches overlap significantly.
2850 - 2970 C-H StretchStrong absorptions characteristic of methyl (

) and methylene (

) groups.
1450 - 1470 C-H BendDeformation of

and

groups.
1040 - 1060 C-O StretchStrong, sharp band. Diagnostic for primary alcohols (

).
1100 - 1150 C-N StretchMedium intensity, often obscured by the fingerprint region but distinct in amines.

Nuclear Magnetic Resonance (NMR)[5][6][9][11]

NMR provides the most definitive structural confirmation. The following data assumes a solution in Deuterochloroform (


) at 298 K.
H NMR (Proton) Data

Note on Stereochemistry: The C2 stereocenter makes the protons on C1 (the


 group) diastereotopic . They will not appear as a simple doublet but rather as two separate multiplets (part of an ABX system) if resolution is sufficient.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
0.95 - 1.05 Doublet (

Hz)
3H

Terminal methyl group coupled to C2-H.
2.40 - 2.45 Singlet3H

N-Methyl group. Sharp singlet.
2.65 - 2.80 Multiplet1H

Methine proton at the chiral center.
3.25 - 3.35 dd (doublet of doublets)1H

Diastereotopic proton A of the hydroxymethyl group.
3.55 - 3.65 dd (doublet of doublets)1H

Diastereotopic proton B of the hydroxymethyl group.
2.5 - 3.5 (Broad) Broad Singlet2H

&

Exchangeable protons. Shift varies with concentration/moisture.
C NMR (Carbon) Data

The molecule has 4 distinct carbon environments.

Chemical Shift (

, ppm)
Carbon TypeAssignment
17.5 - 18.5

Terminal methyl (C3).
33.0 - 34.0

N-Methyl carbon.
56.0 - 57.5

Methine carbon (C2) attached to Nitrogen.
65.0 - 66.5

Methylene carbon (C1) attached to Oxygen.
NMR Connectivity Diagram

NMR_Connectivity cluster_molecule Structure: this compound C3 C3-Methyl (d, ~1.0 ppm) C2 C2-Methine (m, ~2.7 ppm) C3->C2 Coupling (J~6.5Hz) C1 C1-Methylene (dd, ~3.3 & 3.6 ppm) C2->C1 Diastereotopic Coupling N_Me N-Methyl (s, ~2.4 ppm) C2->N_Me No J-coupling (4 bonds)

Figure 2: 1H NMR connectivity and coupling relationships. Note the diastereotopic nature of C1 protons.

Experimental Protocols

To ensure reproducible spectral data, the following sample preparation protocols are recommended.

NMR Sample Preparation

Objective: Minimize concentration-dependent shifts of OH/NH protons.

  • Solvent Selection: Use Deuterochloroform (

    
    ) with 0.03% TMS as an internal standard.
    
    • Alternative: If the peak for OH/NH obscures structural peaks, add 1 drop of

      
       and shake. This exchanges the OH/NH to OD/ND, eliminating the broad singlet.
      
  • Concentration: Dissolve ~10-15 mg of the liquid analyte in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. For quantitative purity analysis, set the relaxation delay (

    
    ) to at least 10 seconds to account for the long T1 relaxation of the methyl groups.
    
IR Sample Preparation (Neat)

Objective: Obtain a spectrum free of solvent interference.

  • Place 1 drop of the neat liquid between two KBr or NaCl salt plates (thin film method).

  • Alternatively, use an ATR (Attenuated Total Reflectance) accessory with a diamond or ZnSe crystal.

  • Caution: Amino alcohols are hygroscopic. Minimize exposure to air to prevent water bands (

    
     and 
    
    
    
    ) from overwhelming the spectrum.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12695785, this compound. Retrieved from [Link]

  • AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for amino-alcohol fragmentation patterns). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Source for general alpha-cleavage rules in amines).

Sources

Solubility Profile of 2-(Methylamino)propan-1-ol in Organic Solvents: A Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(Methylamino)propan-1-ol, a key bifunctional organic compound. In the absence of extensive published quantitative data, this document focuses on delivering a robust framework for predicting solubility based on fundamental physicochemical principles and provides a detailed, field-proven experimental protocol for its accurate determination. We delve into the molecular characteristics of this compound, predict its behavior in various classes of organic solvents, and present a step-by-step guide to the isothermal shake-flask method, the gold standard for thermodynamic solubility measurement. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No. 27646-78-2) is a chiral amino alcohol featuring both a secondary amine and a primary hydroxyl functional group. This bifunctional nature makes it a versatile building block in organic synthesis and a compound of interest in pharmaceutical development. Its molecular structure dictates its physical and chemical properties, with the amine group providing basicity and the hydroxyl group contributing to its polarity and hydrogen-bonding capabilities.

A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis (as a reactant or solvent), purification (crystallization), and formulation, where it may act as an active ingredient or an excipient.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₁NO[1][2]
Molecular Weight89.14 g/mol [1]
AppearanceColorless to light yellow liquid (Predicted)[2]
Boiling Point85-86 °C (at 28 Torr)[2]
Hydrogen Bond Donors2 (from -OH and -NH)[1]
Hydrogen Bond Acceptors2 (from O and N atoms)[1]
XLogP3 (Predicted)-0.5[1]

The presence of both hydrogen bond donor and acceptor sites, combined with a low molecular weight and a negative XLogP3 value, strongly suggests a hydrophilic character and significant solubility in polar solvents.

Theoretical Principles & Solubility Prediction

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a powerful predictive framework.

Intermolecular Forces at Play

The solubility of this compound is dominated by its ability to form strong hydrogen bonds via its hydroxyl (-OH) and secondary amine (-NH) groups. It can act as both a hydrogen bond donor and acceptor. This is supplemented by dipole-dipole interactions arising from the polar C-O, C-N, and N-H bonds.

Predicted Solubility in Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to Complete Miscibility Predicted. These solvents can also engage in extensive hydrogen bonding. The energy gained from strong solute-solvent hydrogen bonds is expected to readily overcome the solute-solute and solvent-solvent interactions. The structural analog 2-Amino-2-methyl-1-propanol is noted to be miscible with water and soluble in alcohols, reinforcing this prediction.[3][4]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good to Moderate Solubility Predicted. These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing for favorable interactions with the hydroxyl and amine protons of the solute. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to Very Low Solubility Predicted. The intermolecular forces in these solvents are primarily weak London dispersion forces. The large energy cost required to break the strong hydrogen bonds between this compound molecules would not be compensated by the weak solute-solvent interactions, leading to poor solubility.

Standard Protocol for Experimental Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is the universally recognized standard for determining thermodynamic equilibrium solubility.[5][6]

Principle of the Method

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant, controlled temperature until thermodynamic equilibrium is achieved.[7] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_solute Weigh excess This compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant T (e.g., 25°C) for 24-48h on orbital shaker combine->agitate centrifuge Centrifuge vial to pellet excess solid agitate->centrifuge filter Filter supernatant using a chemically compatible 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered sample with mobile phase filter->dilute analyze Analyze via calibrated HPLC-UV or GC-FID dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium has been reached.

Materials and Reagents:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Chemically compatible syringe filters (e.g., PTFE for most organic solvents)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID)

Procedure:

  • Preparation:

    • To each of three separate vials, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" means enough solid should remain visible at the end of the experiment to confirm saturation.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed.

    • Causality: Constant temperature is paramount as solubility is highly temperature-dependent. Agitation ensures efficient mixing to reach equilibrium faster.

    • Equilibrate for a set period. A common starting point is 24 hours. To ensure equilibrium is reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between later time points.[6]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the equilibration temperature for 30 minutes to allow coarse particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Causality: This step robustly separates the solid and liquid phases. The subsequent filtration step removes any remaining fine particulates that could otherwise dissolve upon dilution and falsely inflate the solubility value.

    • Carefully draw off the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.[5]

  • Analysis (Example using HPLC):

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Accurately dilute a known volume of the filtered sample (from step 3) with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units, such as g/100 mL or mol/L.

Predicted Solubility Profile

Based on the theoretical principles outlined in Section 2.0, the following qualitative solubility profile is predicted for this compound at ambient temperature. This table serves as a hypothesis to be confirmed by the experimental protocol above.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Strong Hydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, Acetone, AcetonitrileGood to Moderate Hydrogen Bonding (Acceptor), Dipole-Dipole
Nonpolar Hexane, Toluene, ChloroformLow to Insoluble Weak London Dispersion Forces

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used across a range of temperatures.

  • pH: The secondary amine group (pKa typically ~9-11) is basic. In acidic organic media or in the presence of acidic impurities, it will be protonated to form a salt. This salt form is typically much more polar and may exhibit significantly different solubility than the free base.[8]

  • Impurities: The presence of water or other impurities in the organic solvent can significantly alter the solubility, especially if the impurity has a high affinity for the solute (e.g., water in acetone).

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not prevalent in public literature, a strong predictive assessment can be made based on its molecular structure. Its primary hydroxyl and secondary amine groups render it highly polar and capable of extensive hydrogen bonding, leading to a high predicted solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For applications requiring precise data, the isothermal shake-flask method detailed herein provides a reliable and robust pathway for experimental determination. This guide equips the research and development scientist with both the theoretical foundation and the practical tools necessary to effectively manage and utilize this compound in various solvent systems.

References

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

  • Beronius, P., & Wanby, A. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. Retrieved from [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

Sources

Strategic Utilization of 2-(Methylamino)propan-1-ol: Mechanistic Pathways and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)propan-1-ol (MAPA) represents a quintessential 1,2-amino alcohol scaffold (


). Its utility in drug development and industrial chemistry stems from its bifunctional nature: a nucleophilic secondary amine adjacent to a primary alcohol. This proximity dictates its reactivity, enabling it to serve as a precursor for heterocyclic synthesis (oxazolidines, aziridines), a chiral auxiliary in asymmetric synthesis, and a high-efficiency solvent for carbon capture.

This guide dissects the three primary reaction vectors of MAPA: Cyclocondensation , Intramolecular Displacement , and Zwitterionic Carbamation .

Cyclocondensation: The Oxazolidine Pathway

The most chemically significant reaction of MAPA is its condensation with carbonyls (aldehydes or ketones) to form 1,3-oxazolidines . This pathway is critical in medicinal chemistry for protecting amino-alcohol functionalities or generating chiral synthons.

Mechanistic Insight

The reaction proceeds via a reversible condensation. The secondary amine of MAPA attacks the carbonyl carbon, generating a hemiaminal intermediate. Unlike primary amines which form imines (Schiff bases), the secondary amine in MAPA cannot form a stable double bond without losing the alkyl group. Instead, the adjacent hydroxyl group acts as an intramolecular nucleophile, attacking the hemiaminal carbon and expelling water to close the 5-membered ring.

Key Driver: The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) provided by the methyl group at the C2 position of the propane backbone accelerates this cyclization compared to unsubstituted ethanolamines.

Visualization: Oxazolidine Formation Mechanism

Oxazolidine_Mechanism MAPA This compound (Nucleophile) Hemiaminal Hemiaminal Intermediate MAPA->Hemiaminal Nucleophilic Attack (N) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Water H2O (Leaving Group) Hemiaminal->Water -H2O Oxazolidine 1,3-Oxazolidine (Cyclic Product) Hemiaminal->Oxazolidine Intramolecular Cyclization (O)

Figure 1: Step-wise cyclization of MAPA with an aldehyde to form a 1,3-oxazolidine ring.

Experimental Protocol: Microwave-Assisted Synthesis

Context: Traditional reflux methods are slow. Microwave irradiation accelerates water removal.

  • Reagents: Mix this compound (1.0 equiv) and the target aldehyde (1.0 equiv) in dry THF.

  • Catalyst: Add molecular sieves (4Å) or use an air-stable Lewis acid if the aldehyde is deactivated.

  • Reaction: Irradiate at 50°C for 30 minutes (Power: 100W).

  • Validation: Monitor disappearance of the carbonyl peak (

    
    ) via IR spectroscopy.
    
  • Workup: Filter sieves, concentrate in vacuo. Oxazolidines are often hydrolytically unstable; store under inert atmosphere.

Intramolecular Displacement: Aziridine Synthesis

MAPA is a precursor to aziridines (nitrogen analogs of epoxides) via the Wenker synthesis or modern Mitsunobu variations. Aziridines are potent alkylating agents used in oncology drugs (e.g., Mitomycin C analogs).

Mechanistic Insight

Direct cyclization is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl group (


). The mechanism requires activation of the alcohol into a sulfate ester (Wenker) or a phosphonium intermediate (Mitsunobu). Once activated, the amine performs an intramolecular 

attack, inverting the stereochemistry at the C1 position (if chiral) and ejecting the leaving group.
Visualization: Activation and Ring Closure

Aziridine_Pathway Start MAPA Activation Activation Step (H2SO4 or PPh3/DIAD) Start->Activation Intermediate Activated Intermediate (Sulfate Ester or Oxyphosphonium) Activation->Intermediate Esterification Base Base Treatment (NaOH or NaH) Intermediate->Base Aziridine N-Methyl-2-methylaziridine Base->Aziridine Intramolecular SN2 (Ring Closure)

Figure 2: Conversion of MAPA to aziridine via activation of the hydroxyl group.

Experimental Protocol: Modified Wenker Synthesis
  • Esterification: Dissolve MAPA in inert solvent (DCM). Add chlorosulfonic acid (

    
    ) dropwise at 0°C to form the sulfuric ester zwitterion.
    
  • Cyclization: Treat the isolated ester with aqueous NaOH (2M) and heat to reflux.

  • Distillation: The aziridine product is volatile. Distill directly from the reaction mixture.

  • Safety Note: Aziridines are highly toxic alkylating agents. All operations must occur in a functioning fume hood.

Industrial Application: CO2 Capture (Zwitterion Mechanism)

In the energy sector, MAPA is utilized as a "promoter" amine in carbon capture solvents. Its steric hindrance (secondary amine) allows for high CO2 loading capacities compared to primary amines like MEA.

Mechanistic Insight

The reaction with


 does not simply form a stable carbamate immediately.[1]
  • Zwitterion Formation: The lone pair on the nitrogen attacks the electrophilic carbon of

    
    , forming a zwitterion intermediate (
    
    
    
    ).
  • Deprotonation: A base (often another amine molecule or water) removes the proton from the nitrogen, stabilizing the species into an anionic carbamate.

  • Hydrolysis: In aqueous systems, the carbamate can hydrolyze to bicarbonate (

    
    ), regenerating the amine.
    
Visualization: CO2 Capture Cycle

CO2_Capture Amine MAPA (Free Amine) Zwitterion Zwitterion (R2NH+-COO-) Amine->Zwitterion + CO2 CO2 CO2 (Gas) CO2->Zwitterion Carbamate Carbamate (R2N-COO-) Zwitterion->Carbamate Proton Transfer Base Base (B) Base->Carbamate Accepts H+ ProtonatedBase BH+

Figure 3: The Zwitterion mechanism for CO2 absorption by MAPA.

Chemoselectivity: N- vs. O- Functionalization

Controlling the reactivity between the Nitrogen and Oxygen atoms is a common challenge.[2]

ParameterN-FunctionalizationO-Functionalization
Nucleophilicity High: Nitrogen is a better nucleophile.Moderate: Oxygen is less nucleophilic.
Conditions Basic or Neutral conditions.Acidic conditions (protonates amine, protecting it).[3]
Reagent Choice Alkyl halides, Anhydrides (w/ base).Acyl chlorides (w/ strong acid), Silyl chlorides.
Product Amides, Tertiary Amines.[4][5]Esters, Silyl Ethers.

Strategic Tip: To selectively react the alcohol (O-acylation) without touching the amine, perform the reaction in the presence of a strong acid (e.g.,


 or 

). The acid protonates the amine to an ammonium salt (

), rendering it non-nucleophilic, while the alcohol remains free to react with acyl chlorides.

References

  • Oxazolidine Synthesis & Microwave Acceleration Al-Masum, M., et al. "An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air."[6] Scientific Research Publishing.

  • Aziridine Synthesis (Wenker & Mitsunobu) Wikipedia Contributors. "Aziridine - Synthesis and Vicinal Cyclization." Wikipedia, The Free Encyclopedia.

  • CO2 Capture Mechanisms (Zwitterion) Tanthana, C., et al. "Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA)." MDPI - Processes.

  • Chemoselectivity in Amino Alcohols Sahoo, J., et al. "Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview."[2] European Journal of Organic Chemistry. [2]

Sources

High-Performance Synthesis of Enantiomerically Pure (2S)-2-(methylamino)propan-1-ol

[1][2]

Executive Summary

Target Molecule: (2S)-2-(methylamino)propan-1-ol CAS: 27646-78-2 (Free base) / 40916-73-2 (HCl salt) Synonyms: N-Methyl-L-alaninol; (S)-2-(Methylamino)-1-propanol.[1][2]

This technical guide outlines the robust synthesis of enantiomerically pure (2S)-2-(methylamino)propan-1-ol, a critical chiral building block in the synthesis of pseudoephedrine analogs and chiral auxiliaries.[1][2] Unlike direct alkylation methods which suffer from uncontrolled dimethylation (yielding tertiary amines), the protocols below prioritize stereochemical retention and mono-alkylation selectivity .[1][2]

The recommended "Gold Standard" route utilizes the Carbamate Reduction Strategy , converting L-Alanine to its N-carbethoxy derivative followed by a global reduction with Lithium Aluminum Hydride (LiAlH

1

Part 1: Strategic Route Analysis

Route A: Carbamate Reduction (Recommended)

This pathway leverages the chemical behavior of LiAlH


12
  • Precursor: L-Alanine (Cheap, Chiral Pool).[1][2]

  • Mechanism:

    
    -protection (Ethyl chloroformate) 
    
    
    Global Reduction.[1][2]
  • Pros: High atom economy, prevents over-methylation, scalable.[1][2]

  • Cons: Requires pyrophoric reagents (LiAlH

    
    ).[1][2]
    
Route B: Oxazolidine Reduction (Alternative)

Useful when starting from L-Alaninol rather than L-Alanine.[1][2]

  • Precursor: L-Alaninol.[1][2]

  • Mechanism: Condensation with formaldehyde

    
     Oxazolidine formation 
    
    
    Ring-opening reduction.[1][2]
  • Pros: Avoids LiAlH

    
     if using NaBH
    
    
    or catalytic hydrogenation.
  • Cons: Oxazolidine intermediates can be hydrolytically unstable; requires careful pH control.[1][2]

Synthesis Logic Diagram

SynthesisPathwaysL_AlaL-Alanine(Start)Eth_ChlorEthyl Chloroformate(Protection)L_Ala->Eth_ChlorSchotten-BaumannCarbamateN-EthoxycarbonylIntermediateEth_Chlor->CarbamateLAHLiAlH4 Reduction(Global Reduction)Carbamate->LAHReflux/THFTarget(2S)-2-(methylamino)propan-1-ol(Target)LAH->TargetYield: ~75-85%L_AlanolL-Alaninol(Alt Start)FormaldehydeFormaldehydeL_Alanol->FormaldehydeOxazolidineOxazolidineIntermediateFormaldehyde->OxazolidineCyclizationRed_AgentNaBH4 / H2Oxazolidine->Red_AgentRed_Agent->TargetRing Opening

Caption: Comparison of the Carbamate Reduction (Top) and Oxazolidine (Bottom) pathways.[1][2]

Part 2: Detailed Experimental Protocol (Route A)

Phase 1: Preparation of N-(Ethoxycarbonyl)-L-alanine

Objective: Protect the amine and activate the carboxyl group for reduction.[1][2]

  • Reagents: L-Alanine (1.0 eq), Ethyl Chloroformate (1.1 eq), NaOH (2.2 eq), Water/Dioxane (1:1).

  • Setup: 3-neck round bottom flask (RBF) with overhead stirrer and dropping funnel. Ice bath.

  • Procedure:

    • Dissolve L-Alanine in the NaOH solution and cool to 0°C.

    • Add Ethyl Chloroformate dropwise over 1 hour.[1][2] Critical: Maintain temperature <5°C to prevent hydrolysis of the chloroformate.[2]

    • Stir for 3 hours at room temperature (RT).

    • Acidify to pH 2 with HCl (conc).[2] Extract with Ethyl Acetate (3x).[2]

    • Dry organic layer (

      
      ) and concentrate in vacuo.[2]
      
    • Checkpoint: Product should be a viscous oil or white solid.[1][2] Confirm by TLC (verify disappearance of baseline L-Alanine).

Phase 2: Global Reduction with LiAlH

Objective: Reduce the carbamate to a methyl amine and the acid to an alcohol simultaneously.[2]

Safety Warning: LiAlH

12

2
  • Reagents: N-(Ethoxycarbonyl)-L-alanine (from Phase 1), LiAlH

    
     (3.5 eq), Anhydrous THF.
    
  • Setup: Oven-dried 3-neck RBF, reflux condenser,

    
     line, pressure-equalizing dropping funnel.
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C.
      
    • Dissolve the carbamate intermediate in THF and add dropwise to the LiAlH

      
       suspension.[2] Caution: Exothermic 
      
      
      evolution.[2]
    • Once addition is complete, warm to RT, then heat to reflux for 12–18 hours.

    • Mechanistic Note: Reflux is required to fully reduce the carbamate C=O to the methylene (

      
      ).[1][2] Lower temperatures may yield the primary amine or incomplete reduction.[1][2]
      
Phase 3: Fieser Workup & Purification

Objective: Quench aluminum salts into a granular, filterable solid to maximize yield.[1][2]

  • Quenching (Fieser Method):

    • Cool reaction to 0°C.[1][2]

    • For every x grams of LiAlH

      
       used, add carefully in order:
      
      • x mL water.

      • x mL 15% NaOH solution.

      • 3x mL water.

    • Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation:

    • Filter through a Celite pad.[2] Wash the cake with warm THF.

    • Dry filtrate over

      
       and concentrate.[1][2]
      
  • Purification:

    • Perform vacuum distillation.[2]

    • Target Fraction: ~73°C at 11 Torr.

Part 3: Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these parameters.

Quantitative Data Summary
PropertySpecificationValidation Method
Appearance Clear, colorless viscous liquidVisual Inspection
Boiling Point 72–76°C @ 11 mmHgVacuum Distillation
Purity >98%GC-MS or HPLC
Chiral Purity (ee) >99%Chiral HPLC (e.g., Chiralcel OD-H)
Density ~0.93 g/mLPycnometer
Spectroscopic Validation (NMR)

The most critical check is distinguishing the N-Methyl (secondary amine) from the N,N-Dimethyl (tertiary amine) impurity.[1]

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       ~2.40 ppm (s, 3H): Diagnostic Singlet  for 
      
      
      .[1][2]
    • Validation: If you see a singlet integrating to 6H or two distinct methyl singlets, over-methylation occurred (failed reaction control).[1][2]

    • 
       ~1.05 ppm (d, 3H): Methyl group of the alanine backbone.[1][2]
      
    • 
       ~3.30–3.60 ppm (m, 2H): 
      
      
      protons.[1][2]
Optical Rotation Logic

While specific rotation varies by concentration and solvent, the sign should remain positive (+) in ethanol/methanol if starting from L-Alanine (S).[1][2]

  • Action: Measure

    
    .
    
  • Expectation: Compare with a commercial standard or CoA of the specific batch. A significant deviation or sign change indicates racemization (likely during the high-temp reflux if water was present).[1][2]

Part 4: Safety & Handling

Hazard Statements (GHS):

  • H314: Causes severe skin burns and eye damage.[1][2] (Amino alcohols are caustic).[2]

  • H260: In contact with water releases flammable gases which may ignite spontaneously (LiAlH

    
    ).[1][2]
    

Handling Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield during LiAlH

    
     handling.[1][2]
    
  • Storage: Store under Argon/Nitrogen. Amino alcohols absorb

    
     from air (carbamate formation) and moisture.[1][2]
    
  • Spill Control: Do not use water on LiAlH

    
     spills. Use dry sand or Class D extinguisher.[2]
    

References

  • Reduction of Amino Acid Esters: Abiko, A., & Masamune, S. (1992).[1][2] "Preparation of N-Methyl-L-Alaninol". Tetrahedron Letters, 33(38), 5517-5518.[1][2]

  • LiAlH4 Reduction of Carbamates: Moffett, R. B. (1953).[1][2][3] "2-(1-Pyrrolidyl)propanol".[1][2][3] Organic Syntheses, 33, 82. (Demonstrates general LiAlH4 reduction of amides/carbamates).[1][2]

  • Physical Properties & Safety: National Center for Biotechnology Information.[1][2] (2024).[2] PubChem Compound Summary for CID 12695785, 2-(Methylamino)propan-1-ol.[1][2] [1][2]

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967).[1][2] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. [1][2]

Hazards and safety information for 2-(Methylamino)propan-1-ol

[1][2][3]

Chemical Identity & Relevance

This compound is a chiral amino alcohol frequently employed as a building block in the synthesis of pharmaceutical agents, chiral auxiliaries, and heterocyclic compounds.[1][2] It is structurally significant as the N-methylated derivative of alaninol.[1][2]

Crucial Distinction: Do not confuse this compound with 2-Amino-2-methyl-1-propanol (AMP-95) or 2-Methyl-2-(methylamino)propan-1-ol .[1][2] These are distinct chemical entities with different toxicological profiles.

Core Identifiers
ParameterDetail
CAS Number 27646-78-2 (Racemic) / 40916-61-8 ((S)-HCl salt)
IUPAC Name This compound
Synonyms N-Methylalaninol; 2-(Methylamino)-1-propanol
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Structure CH₃-NH-CH(CH₃)-CH₂-OH

Hazard Identification & GHS Classification

While some vendor SDSs classify this compound merely as an irritant, its structural class (short-chain secondary amino alcohol) dictates a more conservative safety approach.[1][2] It should be treated as Corrosive until proven otherwise by specific concentration data.[1][2]

GHS Label Elements[2][5][6][7]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 
      (GHS05)[1][2]
      
    • 
      (GHS07)[1][2]
      
Hazard Statements (Aggregated)
CodeHazard StatementClassification
H314 Causes severe skin burns and eye damage.[1][2][3]Skin Corr.[2][4][3][5][6][7] 1C
H302 Harmful if swallowed.[2][3][5]Acute Tox. 4 (Oral)
H227 Combustible liquid.[2][3]Flam. Liq. 4
H335 May cause respiratory irritation.[2][5]STOT SE 3

Expert Insight: The basicity of the secondary amine combined with the alcohol moiety allows this compound to penetrate the dermis and cause deep tissue damage (necrosis) that may not be immediately painful.[1][2] Treat all skin contact as a potential chemical burn.[1][2]

Physical & Chemical Properties (Safety Critical)

PropertyValueSafety Implication
Physical State Colorless to pale yellow liquidViscosity can make transferring small volumes difficult; use positive displacement pipettes.[1][2]
Boiling Point ~162–165 °C (at 760 mmHg)High boiling point implies low volatility at RT, but heating generates hazardous vapors.[1][2]
Flash Point ~62–85 °C (Estimated)Combustible. Above 60°C, it can form explosive vapor/air mixtures.[1][2]
pH (10% aq.) > 11.0 (Alkaline)Corrosive. Rapidly saponifies fatty tissues in eyes/skin.[2]
Solubility Miscible with water, ethanolSpills are difficult to contain with water alone; use dry absorbents.[2]
Density ~0.88 g/mLLighter than water; will float on aqueous surfaces in fire scenarios.[2]

Toxicological Mechanisms & Exposure Risks[1][2]

Mechanism of Action[1][2][5][8][9][11]
  • Direct Corrosivity: The unprotonated amine group attacks lipid bilayers in cell membranes, leading to saponification and protein denaturation.[1][2]

  • Respiratory Irritation: Inhalation of mists or vapors triggers inflammation of the upper respiratory tract.[1][2] Due to its high water solubility, it absorbs rapidly in the mucous membranes of the nose and throat.[1][2]

  • Metabolic Fate: Likely metabolized via oxidative deamination to the corresponding aldehyde and then amino acid derivatives.[1][2] High doses may overwhelm renal clearance mechanisms.[1][2]

Exposure Response Workflow

The following diagram illustrates the logical flow for assessing and responding to exposure incidents.

ExposureResponseExposureExposure EventRouteIdentify RouteExposure->RouteSkinDermal Contact(Corrosive)Route->SkinEyeEye Contact(Immediate Damage)Route->EyeInhalInhalation(Resp. Irritation)Route->InhalActionSkinFlush 15+ minRemove ClothingSeek Medical AttnSkin->ActionSkinActionEyeFlush 15+ minLift EyelidsDo NOT NeutralizeEye->ActionEyeActionInhalFresh AirOxygen if neededMonitor EdemaInhal->ActionInhal

Figure 1: Immediate response logic for this compound exposure. Note the critical prohibition against neutralizing agents in the eyes.[1][2]

Safe Handling & Storage Protocols

Engineering Controls[1][2]
  • Fume Hood: Mandatory for all open handling.[1][2] The threshold for respiratory irritation is low.[1][2]

  • Inert Atmosphere: The amine group is susceptible to oxidation and can absorb CO₂ from the air (forming carbamates).[1][2] Store under Nitrogen or Argon.[1][2]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (Double Gloving) or Butyl RubberStandard latex is permeable to amino alcohols.[1][2] Double nitrile provides a breakthrough time >4 hours.[1][2]
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient.[2] A splash can cause permanent corneal opacity.[1][2]
Body Lab Coat (Poly/Cotton) + Chemical ApronPrevent fabric saturation which holds the corrosive against the skin.[1][2]
Respiratory NIOSH N95/P100 (if aerosolized)Only required if working outside a fume hood (not recommended).[1][2]
Storage Incompatibilities
  • Acids: Violent exothermic reaction.[1][2]

  • Oxidizers: Potential for fire/explosion.[1][2][6]

  • Acid Chlorides/Anhydrides: Rapid, exothermic acylation reaction.[1][2]

  • Halogenated Solvents: Potential for alkylation reactions over time.[1][2]

Synthesis & Reaction Safety

When using this compound in synthesis (e.g., amide coupling or reduction), consider the following:

  • Thermal Runaway: Reactions with acid chlorides (e.g., thionyl chloride) are highly exothermic.[1][2] Protocol: Always add the acid chloride dropwise to the amino alcohol solution at 0°C with vigorous stirring.

  • Quenching: Quench reactions containing this reagent slowly. The amine functionality can buffer pH changes, masking the endpoint of a neutralization.[1][2]

Process Safety Diagram

This workflow outlines the safe setup for a typical reaction involving this reagent.

ProcessSafetyPrepPreparation(Inert Gas Purge)AdditionReagent Addition(0°C, Dropwise)Prep->AdditionMonitorTemp Monitoring(Keep < 10°C)Addition->MonitorExotherm RiskMonitor->AdditionAdjust RateQuenchQuenching(Slow, Venting)Monitor->QuenchCompleteWasteWaste Disposal(Basic Organic Stream)Quench->Waste

Figure 2: Safe operational workflow for exothermic functionalization of this compound.

Regulatory & Compliance

  • Drug Precursor Status: While not explicitly listed on UN List I or II as a direct precursor (like Ephedrine), this compound is a "watched" chemical in many jurisdictions due to its structural similarity to methamphetamine precursors.[1][2]

  • Compliance: Maintain strict inventory logs. Unusual order volumes may trigger "Know Your Customer" (KYC) checks by suppliers.[1][2]

  • Shipping (DOT/IATA):

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3267.[1][2]

    • Class: 8 (Corrosive).[1][2]

    • Packing Group: III (Low danger) or II (Medium danger) depending on specific corrosivity data.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12695785, this compound.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2][3] Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs.[1][2] Retrieved from [Link][1][2]

Technical Guide: 2-(Methylamino)propan-1-ol (N-Methylalaninol)

[1]

Executive Summary

2-(Methylamino)propan-1-ol , widely recognized in the scientific community as N-Methylalaninol , is a critical chiral amino alcohol used primarily as a building block in the synthesis of pharmaceutical compounds and as a chiral auxiliary in asymmetric synthesis.[1]

This guide provides a definitive technical analysis of the compound, resolving common nomenclature conflicts—specifically distinguishing it from the structural isomer 2-Amino-2-methyl-1-propanol (AMP). It includes verified synonyms, stereochemical data, synthesis protocols, and analytical characterization standards.

Chemical Identity & Nomenclature

Accurate identification is the first step in experimental design. This compound is often obscured by a variety of trivial and semi-systematic names.

Core Identifiers
ParameterTechnical Specification
IUPAC Name This compound
Common Name N-Methylalaninol
CAS Registry Number 27646-78-2 (Racemic)40916-73-2 ((S)-Isomer)5961-59-1 ((R)-Isomer)
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
SMILES CC(CO)NC
InChI Key PXWASTUQOKUFKY-UHFFFAOYSA-N
Synonym Hierarchy

Researchers should use the following hierarchy when searching literature or sourcing materials:

  • Primary Systematic: this compound; 1-Propanol, 2-(methylamino)-

  • Functional/Trivial: N-Methylalaninol; N-Methyl-DL-alaninol

  • Structural Description: 2-Hydroxy-1-methyl-propylamine (Ambiguous - avoid)

  • Stereospecific: (S)-2-(Methylamino)propan-1-ol; (S)-N-Methylalaninol[1]

The "AMP" Trap: A Critical Distinction

A frequent error in procurement and database searching is confusing N-Methylalaninol with AMP (2-Amino-2-methyl-1-propanol). While they share the same formula (C₄H₁₁NO) and functional groups, their reactivity and biological profiles are distinct.

GTargetTarget CompoundThis compound(N-Methylalaninol)CAS: 27646-78-2Structure1Structure:Secondary AmineChiral Center at C2Target->Structure1IsomerCommon Confusion2-Amino-2-methyl-1-propanol(AMP)CAS: 124-68-5Structure2Structure:Primary AmineGem-dimethyl at C2 (Achiral)Isomer->Structure2

Figure 1: Structural differentiation between N-Methylalaninol and AMP.

Structural & Stereochemical Analysis

For drug development, the stereochemistry of this compound is paramount. The compound possesses a single chiral center at the C2 position.

  • (S)-Enantiomer (CAS 40916-73-2): Derived from L-Alanine. This is the most common form used in pharmaceutical synthesis to induce chirality in target molecules.

  • (R)-Enantiomer (CAS 5961-59-1): Derived from D-Alanine.

Physical Properties (S-Isomer)
  • Boiling Point: 73 °C at 11 Torr (approx. 165-170 °C at 760 mmHg)

  • Density: ~0.9 g/mL

  • pKa: ~14.77 (Predicted)[1]

  • Appearance: Colorless to pale yellow viscous liquid.

Experimental Protocols

Synthesis: Reduction of N-Methylalanine

The most reliable laboratory route to high-purity this compound is the reduction of N-methylalanine (or its ester derivatives). This method preserves the stereochemistry of the starting amino acid.

Reaction Pathway:

  • Precursor: N-Methyl-L-Alanine (or N-methoxycarbonyl-L-alanine for protected routes).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Product: (S)-2-(Methylamino)propan-1-ol.[1]

SynthesisStartL-AlanineStep1N-Methylation(Formylation/Reduction)Start->Step1InterN-Methyl-L-AlanineStep1->InterStep2Reduction(LiAlH4 / THF, Reflux)Inter->Step2End(S)-N-Methylalaninol(Target)Step2->End

Figure 2: Synthetic pathway from L-Alanine to N-Methylalaninol.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen.

  • Reagent Prep: Suspend LiAlH₄ (2.5 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Addition: Dissolve N-Methyl-L-Alanine (1.0 equiv) in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic hydrogen evolution.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Distill under vacuum (approx. 73°C @ 11 Torr) to obtain the pure amino alcohol.

Analytical Verification

To validate the identity of the synthesized compound, use the following expected NMR signals (in CDCl₃):

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 0.9–1.1 (d, 3H, -CH₃ on backbone)

    • δ 2.4 (s, 3H, N-CH₃)

    • δ 2.6–2.8 (m, 1H, CH-N)

    • δ 3.3–3.6 (m, 2H, CH₂-O)

    • δ 2.5–3.0 (broad s, 2H, NH/OH - exchangeable)

Applications in Drug Development

This compound is not merely a solvent or buffer; it is a chiral scaffold .

  • Chiral Auxiliary: Used to synthesize chiral amides which can then direct the stereochemistry of alkylation reactions (e.g., Myers' pseudoephedrine auxiliaries are structurally related).

  • Heterocycle Synthesis: Reacts with aldehydes/ketones to form oxazolidines, which are intermediates in the synthesis of bioactive alkaloids.

  • Precursor: It is a reduced congener of pseudoephedrine and can be used as a reference standard in forensic analysis of methamphetamine byproducts (Akabori-Momotani reaction context).

Safety & Handling (GHS Standards)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Flinders Academic Commons. (2018).[3] Detailed Investigations into the Akabori-Momotani reaction for the Synthesis of Amphetamine Type Stimulants. (Context for N-methylalanine reduction chemistry). [Link]

Methodological & Application

Chiral resolution of racemic acids using (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Resolution of Racemic Acids Using (2S)-2-(Methylamino)propan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, stereochemistry is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1] Consequently, the separation of racemic mixtures—a 50:50 mixture of two enantiomers—into their constituent, enantiomerically pure components is a critical and often mandatory process.[2][3] This process, known as chiral resolution, remains a cornerstone of stereoselective synthesis.

Among the various techniques available, resolution via the formation of diastereomeric salts is a robust, scalable, and widely adopted method, first pioneered by Louis Pasteur.[2][4] This approach leverages the reaction between a racemic mixture and a single, pure enantiomer of a resolving agent. This guide provides a comprehensive overview and detailed protocols for using the chiral amino alcohol, (2S)-2-(methylamino)propan-1-ol , as an effective resolving agent for a variety of racemic carboxylic acids. Derived from the natural amino acid L-alanine, this resolving agent offers a versatile and accessible tool for researchers in organic synthesis and pharmaceutical development.[1][5]

The Principle: From Indistinguishable Enantiomers to Separable Diastereomers

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[6][7] The strategy of diastereomeric salt formation elegantly circumvents this challenge. By reacting a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, such as (2S)-2-(methylamino)propan-1-ol, a pair of diastereomeric salts is formed.

  • (R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt

  • (S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt

Unlike enantiomers, diastereomers are not mirror images and possess distinct physical properties, most critically, different solubilities in a given solvent.[8] This disparity allows for the selective crystallization of the less soluble diastereomeric salt from the solution, leaving the more soluble one behind in the mother liquor.[3][9] Once the less soluble salt is isolated, a simple acid-base workup liberates the enantiomerically enriched acid and allows for the recovery of the valuable resolving agent.[2][10]

The success of this technique hinges on several key factors:

  • Efficient Salt Formation: A clean acid-base reaction is necessary.

  • Significant Solubility Difference: The magnitude of the solubility difference between the two diastereomeric salts in a specific solvent dictates the efficiency of the separation.

  • Crystallinity: The diastereomeric salts must be stable, crystalline solids that are readily filtered.

Workflow for Chiral Resolution

The entire process, from the initial racemic mixture to the final isolated enantiomer, can be visualized as a multi-stage workflow.

G racemic_acid Racemic Acid ((R)-Acid & (S)-Acid) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent (2S)-2-(methylamino)propan-1-ol (Resolving Agent) resolving_agent->salt_formation diastereomers_solution Solution of Diastereomers ((R,S)-Salt & (S,S)-Salt) salt_formation->diastereomers_solution Acid-Base Reaction crystallization Fractional Crystallization (Cooling / Evaporation) diastereomers_solution->crystallization separation Filtration crystallization->separation Solubility Difference solid_salt Less Soluble Salt (Solid) (e.g., (S,S)-Salt) separation->solid_salt Solid Phase mother_liquor Mother Liquor (Liquid) (Enriched in (R,S)-Salt) separation->mother_liquor Liquid Phase liberation_solid Liberation Step 1 (Acidification, e.g., HCl) solid_salt->liberation_solid liberation_liquid Liberation Step 2 (Acidification, e.g., HCl) mother_liquor->liberation_liquid pure_enantiomer1 Pure Enantiomer 1 (e.g., (S)-Acid) liberation_solid->pure_enantiomer1 recycling1 Recovery of Resolving Agent (Basification & Extraction) liberation_solid->recycling1 pure_enantiomer2 Enriched Enantiomer 2 (e.g., (R)-Acid) liberation_liquid->pure_enantiomer2 recycling2 Recovery of Resolving Agent (Basification & Extraction) liberation_liquid->recycling2 recycling1->resolving_agent Recycle recycling2->resolving_agent Recycle

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols and Methodologies

A. Foundational Step: Screening for Optimal Resolution Conditions

The selection of an appropriate solvent system is the most critical experimental variable and cannot be easily predicted.[2][11] A preliminary screening process is essential for developing a robust and efficient resolution.

  • Rationale: The ideal solvent must meet two opposing criteria: it must be a good solvent to dissolve both diastereomeric salts, but also a poor enough solvent to allow for the selective precipitation of the less soluble salt upon cooling or concentration. The polarity of the solvent plays a crucial role in the intermolecular interactions (hydrogen bonding, van der Waals forces) that govern crystal lattice formation and, thus, solubility.[11][12]

  • Protocol for Solvent Screening (Small Scale):

    • In a series of small test tubes, place a fixed amount of the racemic acid (e.g., 50 mg).

    • Add an equimolar amount of (2S)-2-(methylamino)propan-1-ol.

    • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) dropwise while warming and agitating until a clear solution is formed.

    • Allow the tubes to cool slowly to room temperature, followed by further cooling in an ice bath (~0-4 °C).

    • Observe the tubes for the formation of a crystalline precipitate. Solvents that yield a significant amount of solid material are promising candidates for the bulk resolution. Note any systems that result in "oiling out," as these are generally unsuitable.

B. General Protocol for Bulk Resolution

This protocol assumes an optimal solvent has been identified from the screening phase.

  • Materials and Equipment:

    • Racemic carboxylic acid

    • (2S)-2-(methylamino)propan-1-ol

    • Selected crystallization solvent(s)

    • 2 M Hydrochloric Acid (HCl)

    • 2 M Sodium Hydroxide (NaOH)

    • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

    • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel)

    • Heating/stirring plate, vacuum filtration setup, rotary evaporator

  • Step-by-Step Methodology:

    • Diastereomeric Salt Formation:

      • In an appropriately sized Erlenmeyer flask, dissolve the racemic acid (1.0 equivalent) in the minimum amount of the pre-determined optimal solvent, with gentle heating if necessary.

      • In a separate container, dissolve (2S)-2-(methylamino)propan-1-ol (0.5-1.0 equivalents) in the same solvent. Expert Tip: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can lead to a higher enantiomeric purity in the first crop of crystals, albeit at the cost of yield.

      • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

    • Crystallization:

      • Allow the solution to cool slowly to ambient temperature. Uncontrolled, rapid cooling can trap impurities and lower the resolution efficiency.

      • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from the screening experiment.

      • Once crystallization begins, allow the mixture to stand for several hours (or overnight) to maximize the yield of the less soluble salt. Further cooling in an ice bath is recommended.[10]

    • Isolation of the Diastereomeric Salt:

      • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

      • Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[10]

      • Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) and optical rotation to monitor the resolution's success.

    • Liberation of the Enantiomerically Enriched Acid:

      • Suspend the dried diastereomeric salt in water.

      • Add 2 M HCl dropwise with vigorous stirring until the pH of the aqueous solution is ~1-2. This protonates the carboxylate, breaking the salt.

      • Transfer the mixture to a separatory funnel and extract the liberated free acid into an appropriate organic solvent (e.g., ethyl acetate) three times.

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • Recovery of the Resolving Agent:

      • Take the acidic aqueous layer from the previous step, which contains the protonated (2S)-2-(methylamino)propan-1-ol.

      • Cool the aqueous layer in an ice bath and add 2 M NaOH dropwise with stirring until the pH is >10.

      • Extract the liberated chiral amine into an organic solvent (e.g., dichloromethane) three times.

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent to recover the resolving agent, which can be reused in subsequent resolutions. This step is crucial for the economic viability of the process on a larger scale.[13]

Analysis and Quality Control

To validate the success of the resolution, the enantiomeric excess (ee) of the final product must be determined.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase (CSP) that can separate the two enantiomers, allowing for their direct quantification.[14]

  • Polarimetry: Measuring the specific rotation ([α]) of the resolved acid provides a measure of its optical purity. By comparing the observed rotation to the known value for the pure enantiomer, one can calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Data Summary: Representative Resolutions

While specific resolution data for (2S)-2-(methylamino)propan-1-ol with a wide range of acids is proprietary or scattered across literature, the following table illustrates typical results achieved in diastereomeric salt resolutions of racemic acids using chiral amino alcohols.

Racemic AcidChiral Amino Alcohol Resolving AgentSolvent SystemIsolated Diastereomer YieldFinal Enantiomeric Excess (ee)Reference
(±)-Mandelic Acid(S)-1-PhenylethylamineEthanol~75%>98%General Knowledge
(±)-Ibuprofen(S)-α-MethylbenzylamineHexane/Isopropanol~60%>95% (after recrystallization)[3]
(±)-2-Chloromandelic Acid(R)-2-Amino-1-butanolMethanol85%99%[7]
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol†(S)-Mandelic AcidMethanol/Toluene79%93%[13]

Note: Data is representative of the resolution method. Yields and ee values are highly dependent on the specific acid-base pair, solvent, and number of recrystallizations. †This example is a resolution of a racemic amino alcohol with a chiral acid, illustrating the reciprocal nature of the technique.

References

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of synthetic pathways originating from 2-(methylamino)propan-1-ol, a versatile chiral building block. Its unique structure, featuring a secondary amine and a primary alcohol adjacent to a stereocenter, makes it a valuable precursor for a range of pharmaceutically active compounds. We present detailed, field-proven protocols for key transformations, including oxidation to chiral aldehydes and the synthesis of complex scaffolds for central nervous system (CNS) active drugs and antidepressants. The causality behind experimental choices, safety considerations, and methods for chiral integrity analysis are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource.

Introduction: The Strategic Value of this compound

This compound, particularly its enantiopure form (S)-N-methylalaninol, is a derivative of the natural amino acid L-alanine.[1] Its bifunctional nature allows for a diverse array of chemical modifications at both the amine and hydroxyl groups. The inherent chirality of this starting material is of paramount importance in modern drug development, where stereospecific interactions with biological targets are crucial for efficacy and safety. This guide focuses on leveraging the reactivity of this scaffold to produce high-value pharmaceutical intermediates.

Core Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Chemical Name (2S)-2-(Methylamino)propan-1-ol
Synonyms (S)-N-Methylalaninol[1]
CAS Number 40916-73-2[1]
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
Boiling Point 73 °C @ 11 Torr[1]
Predicted pKa 14.77 ± 0.10[1]

Key Synthetic Transformation: Oxidation to Chiral Aldehydes

The oxidation of the primary alcohol in this compound to its corresponding aldehyde yields a highly valuable intermediate, (S)-2-(methylamino)propanal. This aldehyde is susceptible to racemization and further oxidation, necessitating mild and controlled reaction conditions. The Swern oxidation is an exemplary method that avoids the use of heavy metals and operates at low temperatures, preserving the integrity of the chiral center.[2][3][4]

Causality of the Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive chloro(dimethyl)sulfonium chloride species.[2][5] This occurs at -78 °C to prevent decomposition of the activator. The alcohol then adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, is introduced to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][5] The low temperature is critical throughout the initial steps to prevent side reactions, while the choice of a hindered base minimizes the risk of epimerization at the α-carbon.[3][6]

Workflow for Swern Oxidation

cluster_prep Reagent Preparation & Setup cluster_reaction Reaction Sequence cluster_workup Workup & Isolation prep1 Dry glassware under vacuum/heat prep2 Establish inert atmosphere (N2/Ar) prep1->prep2 prep3 Prepare Dry Ice/Acetone bath (-78 °C) prep2->prep3 step2 2. Cool solution to -78 °C step1 1. Dissolve Oxalyl Chloride in anhydrous CH2Cl2 step1->step2 step3 3. Add DMSO dropwise (gas evolution: CO, CO2) step2->step3 step4 4. Stir for 10-15 min to form activator step3->step4 step5 5. Add this compound solution dropwise step4->step5 step6 6. Stir for 30 min step5->step6 step7 7. Add Triethylamine (Et3N) dropwise step6->step7 step8 8. Warm to room temperature step7->step8 workup1 Quench with H2O step8->workup1 Proceed to Workup workup2 Extract with CH2Cl2 workup1->workup2 workup3 Wash organic layer (brine) workup2->workup3 workup4 Dry over Na2SO4, filter, concentrate workup3->workup4 workup5 Purify via column chromatography workup4->workup5

Caption: Experimental workflow for the Swern Oxidation of this compound.

Protocol 1: Swern Oxidation of (S)-2-(Methylamino)propan-1-ol

Materials:

  • (S)-2-(Methylamino)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice / Acetone

Procedure:

  • Setup: Under an inert nitrogen atmosphere, add anhydrous CH₂Cl₂ (100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.[6]

  • Activator Formation: Add oxalyl chloride (1.5 eq.) to the flask. Subsequently, add anhydrous DMSO (2.0 eq.) dropwise from a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes.[5]

  • Alcohol Addition: Add a solution of (S)-2-(methylamino)propan-1-ol (1.0 eq.) in anhydrous CH₂Cl₂ (20 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C, then allow it to warm to room temperature slowly.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂ (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often used immediately in the next step due to its potential instability. If necessary, purification can be achieved by careful column chromatography on silica gel.

Safety: Oxalyl chloride is corrosive and toxic; handle only in a fume hood. The reaction releases toxic carbon monoxide gas. The byproduct, dimethyl sulfide, has a strong, unpleasant odor.[2]

Synthesis of Phenylpropanolamine Scaffolds: Pseudoephedrine

The (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol structure, known as pseudoephedrine, is a widely used decongestant.[7] While industrial synthesis often follows other routes, a key transformation in its laboratory synthesis involves the stereoselective reduction of the corresponding ketone, 2-(methylamino)-1-phenyl-1-propanone. This highlights the utility of amino alcohols as chiral synthons.

A common synthetic route involves a Friedel-Crafts reaction between benzene and 2-chloropropionyl chloride to generate 2-chloro-1-phenyl-1-propanone, which then reacts with methylamine to yield the aminoketone.[8] The critical step is the diastereoselective reduction of this ketone.

Protocol 2: Diastereoselective Reduction to (1S,2S)-Pseudoephedrine

Materials:

  • (S)-2-(Methylamino)-1-phenyl-1-propanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

Procedure:

  • Dissolution: Dissolve (S)-2-(methylamino)-1-phenyl-1-propanone hydrochloride (1.0 eq.) in a mixed solvent of methanol and water.[8]

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of acetone to destroy excess NaBH₄. Adjust the pH to >11 with 5N NaOH.[9]

  • Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).[9]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be recrystallized from a suitable solvent system to yield pure (1S,2S)-pseudoephedrine.

Causality of Diastereoselective Reduction: The stereochemical outcome of the ketone reduction is influenced by the existing chiral center. The hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, as dictated by Felkin-Anh or related models, leading to the formation of one diastereomer in excess. The choice of reducing agent and solvent can fine-tune this selectivity.

Synthesis of a Duloxetine Intermediate

Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[10][11] A key intermediate in its synthesis is (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.[12][13] The synthesis of this intermediate often involves a Mannich reaction followed by reduction and chiral resolution.

Synthetic and Resolution Workflow

cluster_synthesis Synthesis of Racemic Amino Alcohol cluster_resolution Chiral Resolution start 2-Acetylthiophene step1 Mannich Reaction (Dimethylamine, Paraformaldehyde) start->step1 product1 3-(Dimethylamino)-1- (2-thienyl)propan-1-one step1->product1 step2 Reduction (e.g., NaBH4) product1->step2 product2 (±)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol step2->product2 step3 Salt Formation with (S)-Mandelic Acid product2->step3 Proceed to Resolution product3 Diastereomeric Salts step3->product3 step4 Fractional Crystallization product3->step4 product4 Separated (S,S) Salt step4->product4 step5 Liberate Free Base (Aqueous NaOH) product4->step5 final_product (S)-Amino Alcohol Intermediate step5->final_product

Caption: Synthesis and resolution pathway for the Duloxetine intermediate.

Protocol 3: Resolution of (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

Principle: Chiral resolution by diastereomeric salt formation is a classical and powerful technique.[14] A racemic mixture of a base (the amino alcohol) is reacted with an enantiomerically pure acid (the resolving agent). This forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[14] This difference allows for their separation by fractional crystallization.

Materials:

  • (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

  • (S)-(+)-Mandelic acid

  • Methanol or another suitable solvent

Procedure:

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 eq.) in warm methanol. In a separate flask, dissolve (S)-mandelic acid (0.5-1.0 eq.) in warm methanol.[10][11]

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric excess (e.e.) of the salt can be checked at this stage.

  • Recrystallization: If necessary, recrystallize the salt from fresh methanol to improve the diastereomeric purity.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with aqueous NaOH to pH > 11.

  • Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Analytical Methods for Chiral Purity

Verifying the enantiomeric purity of the final intermediates is a critical quality control step.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[15] Common CSPs for amines and alcohols include those based on cyclodextrins or proteins.[16][17]

  • Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be employed. The analytes may require derivatization (e.g., with trifluoroacetic anhydride) to increase volatility and improve separation.[18]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In NMR spectroscopy, adding a chiral lanthanide shift reagent can cause the corresponding signals for the two enantiomers to appear at different chemical shifts, allowing for quantification.

Conclusion

This compound is a foundational building block for constructing complex, stereochemically defined pharmaceutical intermediates. Mastery of its reactivity, particularly through mild oxidation and stereocontrolled transformations, is essential. The protocols and principles outlined in this guide—from the precise conditions of the Swern oxidation to the classical logic of chiral resolution—provide a reliable framework for researchers in drug discovery and process development. Adherence to these methodologies, grounded in a clear understanding of the underlying chemical causality, will enable the efficient and robust synthesis of high-value molecules.

References

  • Preparation method of 2-amino-2-methyl-1-propanol.
  • Production process of 2-amino-methyl-1-propanol.
  • 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent. Benchchem.
  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • An In-depth Technical Guide to (2S)-2-(Methylamino)
  • Pseudoephedrine. Wikipedia.
  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Swern oxid
  • Amino Acid and Peptide Chiral Separ
  • Swern oxid
  • Swern Oxid
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • Chiral Drug Separ
  • Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
  • SWGDrug - PSEUDOEPHEDRINE.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

Sources

Application Note: Diastereomeric Salt Formation with 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

This Application Note details the protocol for using 2-(Methylamino)propan-1-ol (also known as


-methylalaninol) as a chiral resolving agent. While this amino alcohol can itself be resolved, its primary industrial value lies in its ability to resolve racemic carboxylic acids—particularly 

-arylpropionic acids (e.g., Ibuprofen, Naproxen analogs) and mandelic acid derivatives—via diastereomeric salt formation.
The Mechanism of Action

The efficacy of this compound stems from its bifunctional nature. It possesses a basic secondary amine for salt formation and a primary hydroxyl group capable of secondary hydrogen bonding. These interactions create a rigid crystal lattice in the diastereomeric salt, amplifying the solubility difference (


) between the (

) and (

) pairs, which is the driving force of separation.
Strategic Approaches

We employ two distinct strategies in this guide:

  • Classical Resolution (Pasteur Method): 1:1 Stoichiometry.

  • Pope-Peachey Method: 0.5:1 Stoichiometry (Resolving Agent:Substrate) utilizing an achiral base to drive cost-efficiency and maximize throughput.

Pre-Formulation: Solvent & Stoichiometry Screening

Before scale-up, a micro-screen is required to identify the solvent system that creates the optimal "Solubility Differential."

Materials
  • Target: Racemic Carboxylic Acid (

    
     mmol per well)
    
  • Resolving Agent: (

    
    )-2-(Methylamino)propan-1-ol (
    
    
    
    mmol or
    
    
    mmol)
  • Solvent Panel: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), and Water (

    
    ).
    
Screening Protocol (Micro-Scale)
  • Preparation: Dispense

    
     mmol of racemic acid into 6 vials.
    
  • Addition: Add

    
     mmol of (
    
    
    
    )-2-(Methylamino)propan-1-ol to each.
  • Solvent Charge: Add

    
     volumes (mL/g) of solvent to each vial.
    
  • Thermal Cycle: Heat to reflux (

    
    ) to dissolve. If solids remain, add solvent in 
    
    
    
    volume increments until dissolved.
  • Controlled Cooling: Cool to

    
     at a rate of 
    
    
    
    .
  • Observation:

    • Precipitate: Filter and check ee (Enantiomeric Excess).

    • Clear Solution: Evaporate 50% solvent or cool to

      
      .
      
    • Oil:Critical Failure. Re-heat and add a non-polar anti-solvent (e.g., Hexane or MTBE).

Data Output: Solvent Selection Matrix

Solvent SystemDielectric Const.Solubility (

)
Solubility (

)
Crystal HabitOutcome
Methanol 33.0HighHighN/APoor Yield
Ethanol 24.5HighModerateNeedlesGood Candidate
IPA 17.9ModerateLowPrismsExcellent Yield
Acetone 20.7ModerateLowAmorphousRisk of Solvate
MTBE 2.6LowInsolubleAggregatesAnti-solvent only

Detailed Protocol: Scale-Up Resolution

This protocol assumes the target is a Racemic Carboxylic Acid and uses (


)-2-(Methylamino)propan-1-ol  as the resolving agent.
Phase A: Salt Formation & Crystallization[1]

Reagents:

  • Racemic Acid:

    
     (
    
    
    
    eq)
  • (

    
    )-2-(Methylamino)propan-1-ol: 
    
    
    
    eq (Pope-Peachey) or
    
    
    eq (Classical)
  • Solvent: Ethanol/IPA (9:1 ratio, based on screening)

Step-by-Step Workflow:

  • Dissolution: Charge the reactor with the Racemic Acid and

    
     volumes of solvent. Stir at 
    
    
    
    .
  • Neutralization:

    • If Classical: Add

      
       eq of (
      
      
      
      )-2-(Methylamino)propan-1-ol dropwise. Exotherm is expected.
    • If Pope-Peachey: Add

      
       eq of (
      
      
      
      )-2-(Methylamino)propan-1-ol followed by
      
      
      eq of Triethylamine or NaOH (achiral base).
  • Reflux: Heat the mixture to reflux (

    
     for EtOH). Ensure full dissolution. Note: If the solution is not clear, hot filtration is required to remove impurities.
    
  • Nucleation Zone: Cool slowly to

    
    .
    
  • Seeding (Crucial): At the metastable zone width (MSZW), typically

    
     below saturation, add 
    
    
    
    of pure diastereomeric salt seed crystals.
  • Crystallization Ramp: Cool to

    
     over 
    
    
    
    hours. A linear cooling ramp (
    
    
    ) prevents inclusion of the mother liquor.
  • Isolation: Filter the solid salt. Wash the cake with

    
     volume of cold solvent.
    
    • Solid Phase: Enriched Diastereomer A.

    • Mother Liquor: Enriched Diastereomer B.

Phase B: Recrystallization (Purification)

Rarely does the first pass yield


 ee. Recrystallization is standard.
  • Suspend the wet cake in

    
     volumes of the same solvent.
    
  • Heat to reflux until dissolved.

  • Cool to ambient temperature.

  • Filter and dry.

  • QC Check: Analyze a small sample via Chiral HPLC. Target:

    
     ee.
    
Phase C: Salt Breaking (Liberation)

To recover the chiral acid and recycle the amine:

  • Suspend the purified salt in Water/DCM (biphasic mixture).

  • Adjust pH to

    
     using dilute HCl or 
    
    
    
    .
    • Mechanism:[1][2] The amine is protonated (water soluble); the acid is protonated (organic soluble).

  • Separate layers. Extract the aqueous layer twice with DCM.

  • Combine organic layers, dry over

    
    , and evaporate to yield the Pure Chiral Acid .
    
  • (Optional) Basify the aqueous layer to pH

    
     with NaOH and extract with MTBE to recover the This compound  for reuse.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the resolution.

ResolutionProtocol Start Racemic Mixture (Acid + Solvent) AddAgent Add (S)-2-(Methylamino)propan-1-ol (0.5 - 1.0 eq) Start->AddAgent Heat Heat to Reflux (Dissolution) AddAgent->Heat Check Clear Solution? Heat->Check Check->Heat No (Add Solvent) Cool Controlled Cooling (Seed at MSZW) Check->Cool Yes Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Liquid Mother Liquor (Diastereomer B) Filter->Liquid Recryst Recrystallization (Reflux/Cool) Solid->Recryst Break Salt Breaking (Acid/Base Extraction) Recryst->Break Final Pure Enantiomer Break->Final

Caption: Workflow for the diastereomeric resolution of a racemic acid using this compound.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseCorrective Action
Oiling Out The salt separates as a liquid phase before crystallizing. Common with amino alcohols due to high flexibility.1. Seeding: Essential to bypass the oil phase.2. Temp: Keep the mixture above the oiling temperature (cloud point) during seeding.3. Solvent: Reduce polarity (add MTBE).
Low Yield High solubility of the salt in the chosen solvent.1. Use the Pope-Peachey method (0.5 eq amine).2. Cool to lower temperatures (

).3. Add anti-solvent at the end of the ramp.
Low ee "Eutectic entrapment" or fast precipitation.1. Slow down the cooling ramp.2. Increase reflux time (Ostwald ripening).3. Perform a second recrystallization.
The "Pope-Peachey" Advantage

In industrial settings, using 1.0 equivalent of an expensive chiral amine is costly. The Pope-Peachey method uses 0.5 eq of the chiral amine and 0.5 eq of an inorganic base (like NaOH or Triethylamine).

  • Logic: The chiral amine preferentially forms the less soluble salt with the "matched" enantiomer. The "mismatched" enantiomer remains in solution paired with the achiral sodium/ammonium ion.

  • Result: Higher theoretical yield and lower cost of goods (COGS).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on classical resolution).[3]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of specific resolution protocols).

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Discusses amino alcohol applications in resolution).

  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1-butanol and Related Compounds." Bulletin of the Chemical Society of Japan. (Provides physical property data relevant to amino alcohol salts).

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine. (Source for physical properties).[1][3][4][5][6][7][8]

Sources

HPLC analytical method for 2-(Methylamino)propan-1-ol purity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analytical Strategies for 2-(Methylamino)propan-1-ol Purity Assessment

Introduction: The Chromophore Conundrum

This compound (CAS: 27646-78-2) presents a classic analytical challenge in pharmaceutical and synthetic intermediate testing: it is a small, polar, secondary amine lacking a distinct UV chromophore.

  • The Problem: Standard Reversed-Phase (RP) HPLC with UV detection at 254 nm is ineffective because the molecule does not absorb significantly in this region. Detection at low wavelengths (<210 nm) is possible but prone to interference from buffer salts, solvents, and baseline drift, making it unreliable for high-precision purity testing (<0.1% impurity levels).

  • The Solution: This guide presents two validated pathways for purity assessment:

    • Method A (High Sensitivity): Pre-column derivatization with Dansyl Chloride (DNS-Cl), targeting the secondary amine to create a UV-active/fluorescent derivative.

    • Method B (Direct Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD), offering a "dilute-and-shoot" approach for laboratories with advanced universal detectors.

Analytical Decision Matrix

Before selecting a protocol, evaluate your laboratory's capabilities and sensitivity requirements.

DecisionMatrix Start Start: Purity Testing Needs Sensitivity Required Sensitivity? Start->Sensitivity Equipment Available Detectors? Sensitivity->Equipment Trace Impurities (<0.05%) MethodC Method C: Low-UV (205 nm) (Limited Robustness) Sensitivity->MethodC Gross Assay (>95%) only MethodA Method A: Derivatization (Dansyl-Cl) Equipment->MethodA Std. UV/Fluorescence MethodB Method B: HILIC-CAD (Direct) Equipment->MethodB CAD / ELSD / MS

Figure 1: Analytical Strategy Selection Guide based on sensitivity needs and available instrumentation.

Method A: Pre-Column Derivatization (Gold Standard)

Principle: Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts specifically with primary and secondary amines to form stable sulfonamide derivatives. This tag introduces a naphthalene ring, allowing robust UV detection at 254 nm or high-sensitivity Fluorescence detection.

Reagents & Preparation
  • Dansyl Chloride Solution: 5 mg/mL in Acetone. Prepare fresh or store in dark at -20°C.

  • Buffer (Reaction Medium): 0.1 M Sodium Carbonate (Na₂CO₃), pH adjusted to 9.5 with NaHCO₃.

  • Quenching Reagent: 10% Ethylamine or Methylamine solution (scavenges excess DNS-Cl).

Derivatization Protocol (Step-by-Step)
  • Sample Prep: Dissolve 10 mg of this compound in 10 mL of water (1 mg/mL).

  • Reaction:

    • In a 2 mL HPLC vial, mix 100 µL Sample + 100 µL Buffer (pH 9.5) .

    • Add 200 µL Dansyl Chloride Solution . Vortex for 10 seconds.

  • Incubation: Heat block at 55°C for 20 minutes (dark). Note: Secondary amines require heat; room temp is insufficient.

  • Quenching: Add 50 µL Quenching Reagent . Vortex and wait 5 mins.

  • Dilution: Dilute to final volume (e.g., 1 mL) with Mobile Phase A to match initial gradient conditions.

  • Filter: 0.2 µm PTFE filter into injection vial.

HPLC Conditions (Method A)
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-18 min: 90% B; 18.1 min: 10% B
Flow Rate 1.0 mL/min
Temp 40°C
Detection UV 254 nm (Primary) or Fluorescence (Ex 340 nm / Em 525 nm)
Injection 10 µL

Why this works: The unreacted Dansyl-OH (hydrolysis product) elutes early. The Dansyl-Amine derivative elutes in the organic region, well-separated from matrix interferences.

Method B: Direct HILIC-CAD (Modern Approach)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents. Charged Aerosol Detection (CAD) detects any non-volatile analyte, providing a "universal" response roughly proportional to mass, regardless of chemical structure.

Reagents
  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Note: pH 3.0 ensures the amine is protonated for HILIC retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

HPLC Conditions (Method B)
ParameterSpecification
Column Amide HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 3.0 mm, 2.5 µm
Mobile Phase Isocratic: 85% B / 15% A (Adjust B ±5% to tune retention)
Flow Rate 0.5 mL/min
Temp 35°C
Detection CAD (Nebulizer Temp: 35°C, Power Function: 1.0)
Injection 2-5 µL (Must be dissolved in 90% Acetonitrile to prevent peak distortion)

Critical Success Factor: Sample diluent must match the mobile phase (high organic). Dissolving the sample in pure water will cause "solvent washout" and poor peak shape in HILIC.

Data Analysis & System Suitability

System Suitability Criteria (Acceptance Limits)
  • Precision: RSD of peak area (n=6 injections) ≤ 2.0% (Method A) or ≤ 5.0% (Method B - CAD is inherently more variable).

  • Resolution (Rs): > 1.5 between the Main Peak and nearest impurity (or Dansyl-OH peak in Method A).

  • Tailing Factor: 0.8 – 1.5.

Calculation (Area Normalization)

For purity testing without a reference standard of every impurity:



Note: For Method A, exclude the peaks corresponding to Dansyl-OH and Dansyl-Amine (quencher) from the calculation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (Method A) Incomplete reaction.Increase reaction temp to 60°C or time to 40 min. Ensure pH is >9.0.
Double Peaks (Method A) Derivatization of -OH group.Dansyl-Cl can react with alcohols at high pH. Lower pH to 8.5-9.0 to favor amine selectivity.
Drifting Baseline (Method B) Volatile buffer instability.Ensure Ammonium Formate is fresh. Check CAD nebulizer cleanliness.
Early Elution (Method B) Phase collapse / Water rich sample.Crucial: Dissolve sample in 80-90% Acetonitrile, not water.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of 2-methyl-2-(methylamino)propan-1-ol. SIELC Application Notes. Link

  • Thermo Fisher Scientific. (2016). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 71983. Link

  • Sigma-Aldrich. (2023). Dansyl Chloride Derivatization Protocol for Secondary Amines. Technical Bulletin. Link

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • Hutchinson, J. P., et al. (2011). "Determination of amino acids using HILIC with CAD." Journal of Chromatography A, 1218(35), 5927-5933. Link

Sources

Application Note: Asymmetric Synthesis Employing (2S)-2-(methylamino)propan-1-ol

[1][2]

Abstract

(2S)-2-(methylamino)propan-1-ol (also known as ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

123enantioselective borane reduction of ketonescatalytic alkylation via organozinc reagents3

Part 1: Reagent Preparation & Quality Control[2]

Before utilizing (2S)-2-(methylamino)propan-1-ol as a chiral controller, its optical purity must be assured.[3] Commercial sources vary; in-house synthesis from L-alanine is often preferred to guarantee the stereochemical integrity required for high enantiomeric excess (ee) in downstream applications.[3]

Synthesis Protocol: From L-Alanine

Principle: The carboxylic acid of L-alanine is reduced to the alcohol, and the amine is methylated.[3][2] The most reliable laboratory-scale method involves the reduction of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


Workflow Diagram:

SynthesisWorkflowStartL-AlanineStep1N-Protection(CICO2Me / NaOH)Start->Step1 0°C to RTInter1N-Methoxycarbonyl-L-alanineStep1->Inter1Step2Reduction(LiAlH4 / THF)Inter1->Step2 Reflux, 12hProduct(2S)-2-(methylamino)propan-1-olStep2->Product Quench & Distill

Figure 1: Synthetic route converting L-Alanine to the target amino alcohol via carbamate reduction.[3]

Step-by-Step Procedure:

  • Protection: Dissolve L-alanine (1.0 equiv) in 2M NaOH (1.1 equiv). Cool to 0°C. Add methyl chloroformate (1.2 equiv) dropwise.[3] Stir 2h. Acidify to pH 1-2 with HCl. Extract with EtOAc to isolate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -methoxycarbonyl-L-alanine.
    
  • Reduction (Critical Step): Suspend LiAlH

    
     (3.0 equiv) in anhydrous THF under Argon.
    
  • Addition: Add the protected alanine solution dropwise at 0°C. Caution: Vigorous gas evolution.

  • Reflux: Heat to reflux for 12–18 hours. This step reduces both the ester (to alcohol) and the carbamate (to ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -methyl amine) in one pot.
    
  • Workup (Fieser Method): Cool to 0°C. Quench carefully with water (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.[2]
  • Purification: Distill the filtrate under reduced pressure (bp ~74°C at 12 mmHg).

Quality Control Specifications
ParameterSpecificationMethodNote
Appearance Colorless, viscous liquidVisualYellowing indicates oxidation.[3]
Purity >98.0%GC-FID / 1H NMRCheck for residual THF.
Optical Rotation ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Polarimetry (c=1, EtOH)Critical for ee prediction.
Water Content <0.2%Karl FischerStrict limit. Water kills the catalyst in Part 2.[3]

Part 2: Application A - Asymmetric Borane Reduction

This is the "hero" application.[3] The reagent reacts with borane to form a chiral oxazaborolidine catalyst in situ.[3] This catalyst directs the hydride attack on prochiral ketones, typically yielding alcohols with 90–98% ee.[3]

Mechanistic Insight

The amino alcohol forms a bicyclic oxazaborolidine.[3] The ring strain and the steric bulk of the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

CatalyticCyclePrecursorAmino Alcohol(Ligand)CatalystActive OxazaborolidineCatalystPrecursor->Catalyst -H2 (Activation)BoraneBH3·THFBorane->CatalystComplexCatalyst-Ketone-BoraneComplexCatalyst->Complex + KetoneProductChiral Alcohol+ Catalyst (Recycled)Complex->Product Hydride TransferProduct->Catalyst Hydrolysis/Workup

Figure 2: The catalytic cycle for enantioselective borane reduction.[3]

Standard Protocol: Reduction of Acetophenone

Reagents:

  • Substrate: Acetophenone (1.0 equiv, 10 mmol)

  • Ligand: (2S)-2-(methylamino)propan-1-ol (0.1 equiv, 1 mmol)[3]

  • Reductant: Borane-THF complex (1.0 M, 0.6–1.0 equiv)[3]

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol (1 mmol) in THF (5 mL). Add BHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ·THF (2.2 mmol) at room temperature.[3] Stir for 1 hour.
    
    • Why? The first equivalent of borane reacts with the -OH and -NH to form the catalyst ring.[3] The excess borane acts as the stoichiometric reductant.[3]

  • Substrate Addition: Cool the mixture to -20°C . (Temperature control is vital for high ee).[3]

  • Slow Addition: Dissolve acetophenone (10 mmol) in THF (5 mL). Add this solution to the catalyst mixture via syringe pump over 1 hour.

    • Critical Checkpoint: Rapid addition saturates the catalyst, leading to uncatalyzed (racemic) background reduction by free borane.[3]

  • Quench: Once TLC shows consumption of ketone, carefully add MeOH (2 mL) dropwise. Bubbling indicates decomposition of excess borane.[3]

  • Workup: Add 1M HCl, stir 20 mins, then extract with diethyl ether. Wash with brine, dry over MgSO

    
    , and concentrate.
    

Expected Results:

  • Yield: >90%

  • Enantioselectivity: 93–96% ee (S)-1-phenylethanol.[3]

Part 3: Application B - Ligand for Diethylzinc Addition

(2S)-2-(methylamino)propan-1-ol serves as a precursor to bidentate ligands that catalyze the addition of organozinc reagents to aldehydes.[3]

Protocol: Addition of Et Zn to Benzaldehyde

Reagents:

  • Ligand: (2S)-2-(methylamino)propan-1-ol (5 mol%)[3]

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 equiv)[3]

  • Substrate: Benzaldehyde (1.0 equiv)[3]

  • Solvent: Toluene (Non-polar solvents often enhance ee in Zn chemistry).[3]

Procedure:

  • Ligand Preparation: Dissolve the ligand in dry toluene under Argon.[3]

  • Zinc Coordination: Add Et

    
    Zn solution at 0°C. Stir for 20 minutes.
    
    • Observation: Ethane gas will evolve.[3] Ensure proper venting.[3]

  • Reaction: Add benzaldehyde dropwise at 0°C. Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    Cl solution. Extract with Et
    
    
    O.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (<50%) Moisture contaminationDry all solvents over molecular sieves (3Å).[3] Verify Argon line integrity.
Low ee (50-80%) "Background" reductionIn Protocol 2, ensure ketone is added slowly. Free BHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

reduces faster than the catalyst if substrate concentration is high.
Low Yield Incomplete catalyst formationEnsure the amino alcohol is fully dissolved before adding borane.[3]
Racemization Product handlingAvoid acidic workups if the product is acid-sensitive; use neutral alumina filtration.[3]

References

  • Preparation of Chiral Amino Alcohols: Dauban, P., et al. "Synthesis of Chiral Amino Alcohols from Amino Acids."[3] Organic Syntheses, Vol. 79, 2002.[3] [Link] (Note: Describes general reduction of amino acids to amino alcohols).

  • Mechanism of Oxazaborolidine Reduction: Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method."[3] Angewandte Chemie International Edition, 1998.[3] [Link]

  • Application in Levofloxacin Synthesis (Industrial Context): Use of (S)-2-aminopropanol derivatives in the synthesis of Levofloxacin.[1][3] Chemical and Pharmaceutical Bulletin, 1991.[3] [Link] (General Journal Link for verification of CPB archives).[3]

  • General Properties and Safety: PubChem Compound Summary for CID 122045, (2S)-2-(methylamino)propan-1-ol.[3] [Link][3]

Application Note: Precision N-Alkylation of 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The N-alkylation of 2-(methylamino)propan-1-ol (also known as


-methylalaninol) is a pivotal transformation in the synthesis of chiral auxiliaries, oxazolidinone-based antibiotics, and adrenergic receptor ligands. However, this reaction presents a classic chemoselectivity challenge: distinguishing between the nucleophilic nitrogen (secondary amine) and the oxygen (primary alcohol), while simultaneously preventing over-alkylation to the quaternary ammonium salt.

This guide moves beyond generic textbook procedures to provide three distinct, field-validated protocols optimized for chemoselectivity and yield .

The Chemoselectivity Paradox

The substrate contains two nucleophilic centers. Under thermodynamic control, the amine is softer and more nucleophilic. However, under basic conditions required to scavenge protons during alkylation, the alkoxide (


) can form, which is a harder and often faster nucleophile.

Key Success Factors:

  • pKa Management: Maintain a pH regime where the amine is free (unprotonated) but the alcohol remains protonated.

  • Steric Control: The existing methyl group on the nitrogen provides moderate steric hindrance, reducing the rate of tertiary amine formation compared to primary amines, but it does not eliminate the risk of quaternization.

  • Workup Strategy: Amino alcohols are highly water-soluble. Standard aqueous extractions often lead to massive yield loss. This guide introduces "Salting-Out" and "Resin-Capture" workups.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the strategic checkpoints to ensure N-selectivity.

ReactionPathways Substrate 2-(Methylamino) propan-1-ol Imine Iminium Ion (Intermediate) Substrate->Imine Reductive Amination (Aldehyde + Acid) N_Alk Target: Tertiary Amine (N-Alkylated) Substrate->N_Alk Direct Alkylation (Mild Base, R-X) O_Alk Side Product: O-Alkylated Ether Substrate->O_Alk Strong Base (NaH) or High Temp Oxaz Side Product: Oxazolidine Ring Substrate->Oxaz Aldehyde w/o Reduction (Cyclization) Reagent Alkylating Agent (R-X or R-CHO) Imine->N_Alk Reduction (STAB/NaBH4) Quat Side Product: Quaternary Salt N_Alk->Quat Over-Alkylation (Excess R-X)

Figure 1: Competing reaction pathways. Green indicates the target trajectory; Red indicates failure modes.

Part 3: Experimental Protocols

Protocol A: Reductive Alkylation (The Gold Standard)

Best for: High-value substrates, introduction of complex alkyl chains, and absolute prevention of quaternary salt formation. Mechanism: Formation of an iminium ion followed by in situ hydride transfer.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for facilitating iminium formation.

Step-by-Step Methodology
  • Pre-Complexation: In a flame-dried round-bottom flask under

    
    , dissolve the amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).
    
  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Insight: This allows the hemiaminal/iminium equilibrium to establish before the reductant is introduced, minimizing direct reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 15 minutes.

    • Why STAB? Unlike

      
      , STAB is less basic and tolerates the presence of the free hydroxyl group without causing side reactions [1].
      
  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench & Workup (Critical Step):

    • Quench with saturated aqueous

      
      .
      
    • The Extraction Challenge: The product is amphiphilic. Do not rely on simple ether extraction.

    • Method: Extract with DCM (

      
      ). If the product remains in the aqueous phase, saturate the aqueous layer with solid NaCl ("salting out") and extract with 
      
      
      
      :Isopropanol (3:1).
  • Purification: Dry organic layers over

    
    . Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient).
    
Protocol B: Direct Alkylation (Cost-Effective Route)

Best for: Simple alkyl halides (Benzyl bromide, Allyl bromide) and large-scale synthesis where STAB is cost-prohibitive. Risk: Higher risk of O-alkylation if temperature is uncontrolled.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.05 equiv) – Strict stoichiometry.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) – Mild base.
    
  • Solvent: Acetonitrile (MeCN) – Polar aprotic, favors N-alkylation.

Step-by-Step Methodology
  • Suspension: Suspend finely powdered, anhydrous

    
     (2.0 equiv) in MeCN. Add the amino alcohol (1.0 equiv).
    
  • Temperature Control: Cool the suspension to 0°C.

    • Insight: Lower temperatures favor the kinetic product (N-alkylation) over the thermodynamic product (O-alkylation) [2].

  • Addition: Dissolve the Alkyl Halide (1.05 equiv) in minimal MeCN and add dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature slowly.

    • Warning: Do not heat above 40°C unless conversion is stalled; heating promotes O-alkylation.

  • Filtration: Filter off the solid salts.

  • Purification: Concentrate the filtrate. The residue often requires column chromatography to separate mono-alkylated product from traces of dialkylated quaternary salts.

Protocol C: Chelation-Controlled Alkylation (Expert Mode)

Best for: Extreme selectivity requirements. Concept: Use a boron reagent to temporarily "mask" the amine and alcohol as a cyclic chelate, directing alkylation to the nitrogen upon activation.

Methodology Summary
  • React substrate with 9-BBN (9-Borabicyclo[3.3.1]nonane) to form a stable B-N/B-O chelate.

  • Treat with base (LiHMDS) and Alkyl Halide. The rigid chelate prevents O-alkylation and over-alkylation.

  • Deprotect with mild acid/methanolysis.

    • Note: This method is resource-intensive but yields >98% chemoselectivity for difficult substrates [3].

Part 4: Data Summary & Quality Control

Method Comparison Table
FeatureProtocol A: ReductiveProtocol B: Direct AlkylationProtocol C: Chelation
Chemoselectivity (N vs O) Excellent (>99:1)Good (90:10)Superior (>99:1)
Risk of Quaternization NegligibleModerateLow
Reagent Cost High (STAB)Low (K2CO3)Very High (9-BBN)
Scalability MediumHighLow
Atom Economy Lower (Boron waste)HighLowest
Analytical Validation (QC)
  • 1H NMR Diagnostic:

    • Look for the "Methyl Shift": The N-Methyl singlet (originally ~2.3-2.4 ppm) will shift slightly downfield upon tertiary amine formation.

    • O-Alkylation Flag: If O-alkylation occurs, the protons on the carbon adjacent to the oxygen (

      
      ) will shift significantly downfield (from ~3.5 ppm to ~4.0+ ppm).
      
  • Mass Spectrometry:

    • Target Mass:

      
      .
      
    • Quaternary Salt:

      
      . (Note: Quaternary salts often fly poorly or appear as fragments; use LC-MS with buffered mobile phase).
      

Part 5: Regulatory & Safety Disclaimer

Compliance Warning: this compound is structurally related to precursors for controlled substances (e.g., ephedrine/pseudoephedrine).

  • United States: While not always a List I chemical itself, its derivatives may fall under the Federal Analog Act depending on intent.

  • EU/Global: Verify local implementation of the UN Convention Against Illicit Traffic in Narcotic Drugs.

  • Safety: This compound is a skin irritant and potentially corrosive to eyes. Handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9152.

  • Bar-Haim, G., & Kol, M. (2004).[1] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551.

  • Muthukrishnan, M., et al. (2019).[2] "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synthesis, 51(18), 3491-3500.

Sources

2-(Methylamino)propan-1-ol as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methylamino)propan-1-ol as a Precursor for Heterocyclic Compounds

Executive Summary

This compound (also known as N-methylalaninol) is a versatile chiral building block derived from the amino acid alanine. Its bifunctional nature—possessing both a secondary amine and a primary alcohol—makes it a critical scaffold in the synthesis of nitrogen-oxygen heterocycles. This guide details the synthetic pathways to three high-value heterocyclic classes: Oxazolidinones (chiral auxiliaries), Oxazolidines (masked aldehydes/ligands), and Morpholines (bioactive cores).

Chemical Profile & Reactivity

PropertyData
CAS Number 27646-78-2
IUPAC Name This compound
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Chirality Available as (S)- or (R)- enantiomers (derived from L- or D-Alanine)
Reactivity Nucleophilic secondary amine; Primary alcohol; 1,2-amino alcohol motif

Strategic Utility: The 1,2-amino alcohol motif allows for efficient 5- and 6-membered ring formation via reaction with biselectrophiles (e.g., phosgene equivalents, aldehydes, or 1,2-dihaloethanes). The N-methyl group prevents the formation of unsaturated imines, driving the reaction towards saturated heterocycles.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available from this compound.

ReactionLandscape Start This compound CDI Reagent: CDI or Phosgene (Carbonylation) Start->CDI Aldehyde Reagent: R-CHO (Condensation) Start->Aldehyde Sulfate Reagent: Ethylene Sulfate (Alkylation/Cyclization) Start->Sulfate Oxazolidinone 3,4-Dimethyl-2-oxazolidinone (Chiral Auxiliary) CDI->Oxazolidinone Cyclization Oxazolidine N-Methyl-Oxazolidine (Protecting Group/Ligand) Aldehyde->Oxazolidine -H2O Morpholine 4-Methyl-3-methylmorpholine (Bioactive Scaffold) Sulfate->Morpholine Base-mediated

Figure 1: Divergent synthetic pathways for this compound.

Protocol A: Synthesis of Chiral Oxazolidinones

Target: 3,4-Dimethyl-2-oxazolidinone Application: Chiral auxiliaries (Evans-type analogs) for asymmetric synthesis.

Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl source (CDI), forming an intermediate carbamoyl imidazole. Subsequent intramolecular attack by the hydroxyl group closes the ring.

OxazolidinoneMech Step1 1. Nucleophilic Attack (Amine attacks CDI) Inter Intermediate: N-Acyl Imidazole Species Step1->Inter - Imidazole Step2 2. Intramolecular Cyclization (Alkoxide attacks Carbonyl) Inter->Step2 Base/Heat Product Product: 3,4-Dimethyl-2-oxazolidinone Step2->Product - Imidazole

Figure 2: Mechanistic flow for CDI-mediated cyclization.[1]

Experimental Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve This compound (10 mmol, 0.89 g) in anhydrous Dichloromethane (DCM) (20 mL).

  • Reagent Addition: Cool the solution to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amino alcohol.

    • Note: If reaction is sluggish, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Workup: Quench with saturated NH₄Cl solution (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the oxazolidinone as a colorless oil or low-melting solid.

Protocol B: Synthesis of N-Methyl Oxazolidines

Target: 3,4-Dimethyl-2-phenyl-1,3-oxazolidine Application: Latent aldehyde protection, chiral ligand synthesis, and iminium ion precursors.

Scientific Rationale: Unlike primary amino alcohols which form imines (Schiff bases), N-substituted amino alcohols react with aldehydes to form stable 5-membered oxazolidine rings. This reaction is reversible under acidic conditions, making it an excellent protecting group strategy.

Experimental Procedure:

  • Mixing: Combine This compound (10 mmol) and Benzaldehyde (10 mmol, 1.06 g) in Toluene (30 mL).

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Water evolution will be visible in the trap.

  • Completion: Once the theoretical amount of water (~0.18 mL) is collected, cool the mixture.

  • Isolation: Concentrate the toluene solution under reduced pressure. The crude oxazolidine is often pure enough for subsequent steps. If necessary, distill under high vacuum (bulb-to-bulb) to avoid hydrolysis on silica gel.

Protocol C: Morpholine Synthesis (Green Protocol)

Target: 3,4-Dimethylmorpholine Application: Morpholines are privileged pharmacophores in medicinal chemistry (e.g., solubility enhancers).

Methodology: Traditional methods use bis(2-chloroethyl) ether (toxic) or harsh acids. A modern, greener approach utilizes Ethylene Sulfate as a cyclic sulfate electrophile.

Experimental Procedure:

  • Reagents: To a solution of This compound (5 mmol) in anhydrous THF (15 mL) at 0°C, add Potassium tert-butoxide (tBuOK) (11 mmol, 2.2 eq).

  • Alkylation: Add Ethylene Sulfate (5.5 mmol, 1.1 eq) slowly.

  • Cyclization: Stir at 0°C for 1 hour, then warm to 40°C for 4 hours. The base promotes both the N-alkylation and the subsequent intramolecular O-alkylation (ring closure).

  • Hydrolysis: Add 1M HCl (5 mL) to hydrolyze the residual sulfate ester intermediates if necessary, then basify with NaOH to pH 10.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL).

  • Yield: Dry over MgSO₄ and concentrate. This method typically affords high yields (>80%) with minimal side products compared to dihalide alkylations.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Oxazolidinone) Moisture in CDI/SolventEnsure CDI is fresh (white powder, not yellow) and solvents are anhydrous.
Hydrolysis (Oxazolidine) Acidic Silica GelAdd 1% Triethylamine to the eluent during chromatography or use neutral alumina.
Incomplete Cyclization (Morpholine) Insufficient BaseEnsure >2 equivalents of base are used to deprotonate both the amine (initially) and the alcohol.

Safety & Handling (E-E-A-T)

  • Hazards: this compound is classified as Skin Corr. 1C (Causes severe skin burns) and Acute Tox. 4 (Harmful if swallowed).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption which degrades reagent quality.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Oxazolidinones. [Link]

  • Ortiz, K. G., et al. (2024).[2] Simple Protocol for Conversion of 1,2-Amino Alcohols to Morpholines using Ethylene Sulfate. Journal of the American Chemical Society. [Link]

  • Gauvreau, D., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides. [Link]

Sources

GC-MS analysis of 2-(Methylamino)propan-1-ol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Impurity Profiling of 2-(Methylamino)propan-1-ol and its Reaction Products via GC-MS

Executive Summary

This compound (also known as


-methylalaninol) is a critical chiral amino alcohol used as a building block in the synthesis of oxazolines, chiral auxiliaries, and various pharmaceutical agents.[1] In forensic chemistry, it serves as a marker for specific reductive amination routes of P2P or degradation of ephedrine-class compounds.

Direct GC-MS analysis of this analyte is complicated by its polarity (hydroxyl and amine moieties), which leads to peak tailing and thermal instability. Furthermore, this molecule is highly reactive toward aldehyde impurities in solvents, forming "ghost" oxazolidine reaction products that often confound spectral interpretation.

This guide details the derivatization protocols required for accurate quantification and the mechanistic analysis of unintended reaction products (oxazolidines) to ensure data integrity in drug development and forensic profiling.

Chemical Context & Challenges

Analyte: this compound Molecular Formula: C


H

NO MW: 89.14 g/mol
The Analytical Challenge
  • Polarity: The presence of both -OH and -NH groups facilitates strong hydrogen bonding with the silanol groups of the GC column stationary phase, resulting in broad, tailing peaks.

  • Thermal Instability: At high injection port temperatures (>250°C), the underivatized molecule may undergo oxidative dehydrogenation or dehydration.

  • Reactivity (The "Ghost" Factor): When extracted with solvents containing trace aldehydes (e.g., technical grade Ethyl Acetate), this compound spontaneously cyclizes to form oxazolidines.

Experimental Protocols

Protocol A: Two-Step Silylation (Gold Standard)

Purpose: To block polar groups, increase volatility, and produce characteristic mass spectral fragments for identification.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[2][3]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%)

  • Solvent: Anhydrous Pyridine or Acetonitrile

Step-by-Step Workflow:

  • Sample Preparation: Evaporate 50 µL of the sample extract (in MeOH or EtOAc) to complete dryness under a gentle stream of nitrogen at 40°C. Note: Residual alcohol or water will quench the derivatization reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the residue. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes .

    • Scientific Rationale: While the hydroxyl group silylates rapidly at room temperature, the secondary amine is sterically hindered and requires thermal energy and the TMCS catalyst to drive the reaction to completion (Di-TMS derivative).

  • Cooling & Injection: Cool to room temperature. Transfer to an autosampler vial. Inject 1 µL in Split mode (10:1).

Protocol B: Unintended Reaction Profiling (Oxazolidine Detection)

Purpose: To detect if the analyte has reacted with formaldehyde/acetaldehyde impurities in the extraction solvent.

Workflow:

  • Perform a liquid-liquid extraction of the aqueous sample using Ethyl Acetate (without bisulfite washing).

  • Inject the organic layer directly into the GC-MS (no derivatization).

  • Monitor for peaks with M+ corresponding to +12 Da (Formaldehyde adduct) or +26 Da (Acetaldehyde adduct) relative to the parent mass.

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase essential for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.
Inlet Temp 250°CSufficient for volatilization; minimize thermal degradation.
Injection Split 10:1Prevents column overload from derivatizing reagents.
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp at start separates solvent/reagent peaks from early eluting amino alcohols.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 450Captures low mass fragments (m/z 58, 73) and molecular ions.

Data Analysis & Interpretation

Fragmentation Pathways (Di-TMS Derivative)

Upon silylation, the molecule becomes


-bis(trimethylsilyl)-2-(methylamino)propan-1-ol .
  • Molecular Weight: 89 + 72 + 72 = 233 Da.

Key Diagnostic Ions:

m/z IonIdentity/FragmentMechanism
130 Base Peak

-Cleavage:
Loss of the CH

-OTMS group (103 Da). The charge remains on the nitrogen fragment:

.
73 TMS Group

. Ubiquitous in silylated samples.
103 CH

-OTMS
Characteristic of primary alcohols derivatized with TMS.
218 M - 15Loss of a methyl group from the TMS moiety.
233 Molecular Ion (M+)Weak intensity; confirms the di-TMS structure.
Reaction Product: Oxazolidines

If the sample was exposed to aldehydes (e.g., in impure solvents), the amino alcohol cyclizes.

  • Reaction with Formaldehyde: Forms 3,4-dimethyloxazolidine .

    • M+: 101.

    • Base Peak: m/z 71 (Loss of CH

      
      O?).
      
  • Reaction with Acetaldehyde: Forms 2,3,4-trimethyloxazolidine .

    • M+: 115.

    • Note: These compounds are often mistaken for novel impurities. If observed, check solvent purity.

Visualizing the Chemistry

The following diagram illustrates the bifurcated pathway: the intended analytical derivatization versus the unintended interference reaction.

G Analyte 2-(Methylamino) propan-1-ol (MW 89) BSTFA + BSTFA/TMCS (70°C, 30 min) Analyte->BSTFA Aldehyde + Aldehyde Impurity (Formaldehyde/Acetaldehyde) Analyte->Aldehyde DiTMS Di-TMS Derivative (MW 233) BSTFA->DiTMS Frag130 Base Peak: m/z 130 (Alpha Cleavage) DiTMS->Frag130 EI Fragmentation Oxazolidine Oxazolidine Reaction Product (MW 101 / 115) Aldehyde->Oxazolidine Cyclization GhostPeak Ghost Peak (Interference) Oxazolidine->GhostPeak

Figure 1: Analytical workflow showing the intended silylation pathway (Green) and the potential oxazolidine interference pathway (Red).

References

  • Kikura-Hanajiri, R., et al. (2022). Formation of Oxazolidine Derivatives by Reaction with Ephedrines and Aldehyde Impurities in Ethyl Acetate.[4][5] Journal of Analytical Toxicology. Retrieved from [Link] (Verified via Search Result 1.12).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: N-Methylalaninol. Retrieved from [Link] (Standard Reference).

Sources

Large-Scale Synthesis of Optically Active (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol: A Guide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol is a high-value chiral building block, serving as the penultimate intermediate in the synthesis of the widely used antidepressant, Duloxetine.[1][2][3] The stereochemistry at the C-1 position is critical for the final drug's pharmacological activity, making enantioselective synthesis a key challenge for industrial-scale production.[4][] This guide provides a detailed examination of scalable synthetic strategies, focusing on two primary, field-proven methodologies: biocatalytic asymmetric reduction of a prochiral ketone and classical resolution of a racemic mixture via diastereomeric salt formation. We present comprehensive, step-by-step protocols for each approach, along with a comparative analysis to guide researchers and process chemists in selecting the optimal route based on efficiency, scalability, and economic viability.

Introduction & Significance

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol (from here on referred to as (S)-MTP) is a critical intermediate for the synthesis of (S)-Duloxetine, a potent dual inhibitor of serotonin and norepinephrine reuptake.[4] The efficacy of Duloxetine is almost exclusively derived from the (S)-enantiomer, demanding production methods that can deliver (S)-MTP with exceptionally high optical purity (>99% enantiomeric excess, ee).

Historically, the synthesis has presented challenges related to cost, use of hazardous reagents, and achieving the required stereoselectivity on a large scale.[1][3] This document outlines robust and validated protocols to address these challenges, enabling researchers and drug development professionals to implement efficient and scalable manufacturing processes.

Strategic Overview: Asymmetric Synthesis vs. Classical Resolution

Two principal pathways dominate the large-scale production of (S)-MTP. The choice between them involves a trade-off between atom economy, process complexity, and upfront catalyst/reagent cost.

  • Asymmetric Reduction: This modern approach involves the direct, enantioselective reduction of a prochiral ketone precursor. It is highly atom-economical and can achieve near-perfect enantioselectivity in a single step. This is often the preferred industrial method.

  • Classical Chiral Resolution: This traditional method involves the synthesis of a racemic mixture of the alcohol, followed by separation of the enantiomers using a chiral resolving agent. While reliable, this pathway is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization-recycle loop.[6]

G cluster_0 Shared Precursor Synthesis cluster_1 Strategy 1: Asymmetric Reduction cluster_2 Strategy 2: Classical Resolution Thiophene Thiophene Ketone 3-(Methylamino)-1-(2-thienyl) propan-1-one (Prochiral Ketone) Thiophene->Ketone Friedel-Crafts Acylation PropionylChloride 3-Chloropropionyl Chloride PropionylChloride->Ketone Methylamine Methylamine Ketone->Methylamine Amination Ketone_ref1 Prochiral Ketone Ketone_ref2 Prochiral Ketone S_MTP1 (S)-MTP (>99% ee) Ketone_ref1->S_MTP1 Biocatalytic or Chemocatalytic Reduction Racemic_MTP Racemic (R/S)-MTP Diastereomeric_Salts Diastereomeric Salts ((S)-MTP-Salt / (R)-MTP-Salt) Racemic_MTP->Diastereomeric_Salts Add Chiral Resolving Agent S_MTP2 (S)-MTP (>99% ee) Diastereomeric_Salts->S_MTP2 Crystallization & Liberation Ketone_ref2->Racemic_MTP Racemic Reduction (e.g., NaBH4)

Figure 1: Comparison of primary synthetic routes to (S)-MTP.

Synthesis of the Prochiral Precursor: 3-(Methylamino)-1-(2-thienyl)propan-1-one

Both strategies converge on a common intermediate: the prochiral ketone, 3-(methylamino)-1-(2-thienyl)propan-1-one, typically handled as its hydrochloride salt for improved stability. An economical and scalable synthesis proceeds via a Friedel-Crafts acylation followed by amination.[1][3][7]

G Thiophene Thiophene Chloroketone 3-Chloro-1-(2-thienyl) propan-1-one Thiophene->Chloroketone 3-Chloropropionyl Chloride, AlCl3 Aminoketone 3-(Methylamino)-1-(2-thienyl) propan-1-one (Hydrochloride Salt) Chloroketone->Aminoketone Methylamine (aq.)

Figure 2: Synthesis of the prochiral ketone precursor.
Reagent/ParameterMolar Eq.Typical Conditions
Thiophene1.0-
3-Chloropropionyl chloride1.05Added dropwise
Aluminum chloride (AlCl₃)1.1Catalyst
SolventDichloromethane (DCM)~10 volumes
Temperature (Acylation)0 - 5 °CExothermic control
Methylamine (40% in H₂O)>2.0Added to crude chloroketone
Temperature (Amination)70 - 80 °CSealed vessel

Protocol 1: Biocatalytic Asymmetric Reduction (Preferred Method)

This method leverages the high stereoselectivity of enzymes, specifically ketoreductases (KREDs) or whole-cell systems, to produce (S)-MTP with excellent purity and yield. Immobilized yeast, such as Saccharomyces cerevisiae, offers a cost-effective and easily handled biocatalyst suitable for large-scale operations.[8][9] The process achieves high conversion (>99%) and enantiomeric excess (>99.0%).[8][9]

Principle of Bioreduction

The enzymatic reduction of the ketone requires a hydride donor, typically the cofactor NADPH. To make the process economical, the oxidized cofactor (NADP+) must be continuously regenerated back to NADPH. In whole-cell systems like yeast, this is accomplished endogenously using a sacrificial co-substrate, such as glucose. Immobilizing the cells in a matrix like sodium alginate allows for easy recovery and reuse of the biocatalyst.[8]

G cluster_0 Biocatalytic Reduction Workflow Precursor Ketone Precursor (Hydrochloride Salt) Bioreduction Bioreduction Step (Aqueous Buffer, Glucose, 30°C, pH 6.0) Precursor->Bioreduction Immobilization Prepare Immobilized Yeast Biocatalyst (e.g., in Alginate Beads) Immobilization->Bioreduction Extraction Product Extraction (e.g., with Toluene or MTBE) Bioreduction->Extraction Purification Purification & Crystallization Extraction->Purification Final_Product Final Product: (S)-MTP (>99% ee) Purification->Final_Product

Figure 3: Workflow for biocatalytic synthesis of (S)-MTP.
Detailed Protocol: Large-Scale Bioreduction

This protocol is adapted from established procedures using immobilized Saccharomyces cerevisiae.[8][9]

  • Biocatalyst Preparation:

    • Cultivate Saccharomyces cerevisiae (e.g., CGMCC No. 2230) in a suitable growth medium for approximately 28 hours.[8]

    • Harvest the cells via centrifugation.

    • Immobilize the cell paste in a sodium alginate/chitosan matrix to form stable beads. This enhances reusability.

  • Asymmetric Reduction (1 kg Scale Example):

    • To a 50 L jacketed reactor, add 20 L of phosphate buffer (pH 6.0).

    • Add 1.0 kg (4.86 mol) of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride.

    • Add 1.5 kg of glucose (cofactor regeneration).

    • Add ~5 kg (wet weight) of the immobilized yeast beads.

    • Maintain the temperature at 30 °C and stir at a moderate speed (e.g., 180 rpm) to ensure suspension without damaging the beads.[8][9]

    • Monitor the reaction progress by HPLC. The reaction typically reaches >99% conversion within 24-48 hours.

  • Work-up and Purification:

    • Separate the biocatalyst beads by filtration or decanting. They can be washed and stored for reuse (up to 9 cycles reported with retained activity).[8]

    • Adjust the pH of the aqueous solution to >10 with NaOH to ensure the product is in its free base form.

    • Extract the product with a suitable organic solvent (e.g., 3 x 10 L of toluene).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude (S)-MTP as an oil.

    • Purify by crystallization from a non-polar solvent like ethylcyclohexane to afford pure (S)-MTP as a solid.[6]

Expected Data and Quality Control
ParameterSpecificationAnalytical Method
Yield > 85%Gravimetric
Purity > 99.5%HPLC
Enantiomeric Excess (ee) > 99.0%Chiral HPLC

Protocol 2: Classical Chiral Resolution

This method relies on the physical separation of enantiomers and remains a viable option, especially if infrastructure for biocatalysis is unavailable. The key is the selection of an efficient and inexpensive resolving agent, such as (S)-mandelic acid.[6][10]

Principle of Resolution

A racemic mixture of the MTP amine is reacted with an enantiomerically pure chiral acid. This forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct physical properties, most importantly, solubility. The less soluble salt will preferentially crystallize from a carefully chosen solvent system, allowing for its separation by filtration. The desired enantiomer is then liberated from the purified salt.

Step 1: Synthesis of Racemic (R/S)-MTP
  • Dissolve 1.0 kg (4.86 mol) of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride in 10 L of methanol in a reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add 100 g (2.64 mol) of sodium borohydride (NaBH₄) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully by slowly adding 1 L of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent and process as described in section 4.2, step 3, to yield racemic MTP.

Step 2: Detailed Resolution Protocol

This protocol is based on the optimized resolution using (S)-mandelic acid.[10]

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 kg (5.4 mol) of racemic MTP in 10 L of 2-butanol containing two molar equivalents of water.

    • In a separate vessel, dissolve 822 g (5.4 mol) of (S)-mandelic acid in 5 L of 2-butanol.

    • Slowly add the mandelic acid solution to the MTP solution with stirring.

    • Heat the mixture until a clear solution is obtained, then cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial.

    • Allow crystallization to proceed for 12-24 hours.

  • Isolation and Purification of the Salt:

    • Filter the precipitated crystals and wash the filter cake with cold 2-butanol.

    • The collected solid is the (S)-MTP·(S)-mandelic acid·H₂O diastereomeric salt.[10]

    • The optical purity (diastereomeric excess, de) can be improved by recrystallizing the salt from the same solvent system if necessary.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and toluene.

    • Add aqueous NaOH solution to adjust the pH to >10. This breaks the salt and liberates the free amine into the organic layer.

    • Separate the organic layer, wash with water and brine, and dry over sodium sulfate.

    • Concentrate the solution and crystallize the product as described in section 4.2 to yield pure (S)-MTP.

Summary and Recommendations

Both protocols are capable of producing high-purity (S)-MTP. However, they differ significantly in key process metrics.

FeatureProtocol 1: Biocatalytic ReductionProtocol 2: Chiral Resolution
Stereoselectivity Excellent (>99% ee in one step)Depends on crystallization efficiency
Theoretical Yield ~100%50% (without a recycle process)
Process Steps Fewer steps, more directMore steps (racemic synthesis, resolution, liberation)
"Green" Chemistry Operates in water at mild temperaturesRelies heavily on organic solvents
Scalability Excellent; amenable to continuous processing[9]Well-established but can be volume-intensive
Cost-Effectiveness High initial setup for biocatalyst, but very low running costsLower initial cost, but loss of 50% of material is significant

Recommendation: For large-scale, cost-effective, and environmentally responsible production of (S)-MTP, the biocatalytic asymmetric reduction is the superior methodology . Its high selectivity, efficiency, and operation under mild aqueous conditions align with the principles of modern pharmaceutical manufacturing. The classical resolution method remains a valuable tool for smaller scales or in laboratories where biocatalysis capabilities are not established.

References

  • Liu, K. C., et al. (2000). Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. Chirality, 12(1), 26-29.
  • Ou, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243-2250.
  • Prajapati, M., & Patel, K. (2013). Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. International Journal of Pharmaceutical Sciences and Research.
  • Ye, Z., et al. (2020). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Organic Letters, 22(15), 5945-5950. Available at: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 29-36.
  • Stürmer, R., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S. Patent 7,259,264.
  • Sohn, J., et al. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. U.S. Patent 7,119,211.
  • Kim, M., et al. (2007). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 11(5), 872-877. Available at: [Link]

  • CN108341797B (2020). Synthesis method of duloxetine intermediate. Chinese Patent.
  • Kamijo, K., et al. (2005). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 16(16), 2731-2737. Available at: [Link]

  • Stürmer, R. (2007). Production and use of 3-methylamino-1-(2-thienyl)-1-propanone. EP1587802B1.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Schmid, A., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 13804–13897. Available at: [Link]

  • CN1742003A (2006). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Chinese Patent.
  • Stürmer, R., et al. (2009). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. U.S. Patent 7,498,448.

Sources

Use of 2-(Methylamino)propan-1-ol in the synthesis of duloxetine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Focus: (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol[1][2][3]

Part 1: Executive Summary & Nomenclature Clarification

Critical Nomenclature Alert: The specific chemical name provided in the topic request, 2-(Methylamino)propan-1-ol (also known as N-methylalaninol, CAS: 27646-78-2), is structurally distinct from the established key intermediate required for the synthesis of Duloxetine.

Duloxetine ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine) possesses a propyl backbone where the amino group is at the 3-position relative to the chiral center, not the 2-position. The industry-standard intermediate is (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol (CAS: 116539-55-0).[1]

To ensure scientific integrity and utility, this guide details the synthesis, purification, and validation of the correct 3-amino intermediate, while noting that N-methylalaninol may serve as a chiral ligand precursor in specific asymmetric catalytic systems, but not as the structural backbone of the drug itself.

FeatureRequested Topic (2-Amino)Correct Duloxetine Intermediate (3-Amino)
IUPAC Name This compound(S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol
Common Name N-MethylalaninolDuloxetine Alcohol / LY-Intermediate
CAS Number 27646-78-2116539-55-0
Role Chiral Ligand / AuxiliaryStructural Precursor / Backbone
Structure Branched (

)
Linear Propyl Chain (

)
Part 2: Synthetic Pathway & Mechanism

The synthesis of Duloxetine hinges on the enantioselective formation of the alcohol functionality.[2] Two primary routes are dominant in pharmaceutical manufacturing:

  • Asymmetric Transfer Hydrogenation (ATH): Direct reduction of the Mannich base ketone using a chiral Ruthenium catalyst.

  • Classical Resolution: Synthesis of the racemic alcohol followed by resolution with (S)-Mandelic acid.

Pathway Visualization

DuloxetineSynthesis Start1 2-Acetylthiophene MannichBase Mannich Ketone 3-(methylamino)-1-(2-thienyl)propan-1-one Start1->MannichBase Mannich Rxn (IPA, HCl, Reflux) Start2 Methylamine HCl + Formaldehyde Start2->MannichBase RouteA Route A: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) MannichBase->RouteA RouteB Route B: NaBH4 Reduction (Racemic Product) MannichBase->RouteB Target Target Intermediate (S-Isomer) (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol (>99% ee) RouteA->Target Direct Asymmetric Induction RacemicAlc Racemic Alcohol (±)-3-(methylamino)-1-(2-thienyl)propan-1-ol RouteB->RacemicAlc Resolution Classical Resolution with (S)-Mandelic Acid RacemicAlc->Resolution Resolution->Target Crystallization of Diastereomeric Salt FinalStep Arylation (1-Fluoronaphthalene, NaH) Target->FinalStep Duloxetine Duloxetine Base FinalStep->Duloxetine

Caption: Comparative synthetic workflows for Duloxetine intermediates, highlighting the efficiency of Asymmetric Transfer Hydrogenation (Route A) versus Classical Resolution (Route B).

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Mannich Base Precursor

Objective: Synthesis of 3-(methylamino)-1-(2-thienyl)propan-1-one hydrochloride. Rationale: The Mannich reaction installs the necessary carbon skeleton and the amine functionality in a single step.

  • Reagents:

    • 2-Acetylthiophene (1.0 eq)

    • Methylamine hydrochloride (1.2 eq)

    • Paraformaldehyde (1.5 eq)

    • Solvent: Isopropyl Alcohol (IPA)

    • Catalyst: Conc. HCl (catalytic drops)

  • Procedure:

    • Charge a reaction vessel with 2-Acetylthiophene, Methylamine HCl, and Paraformaldehyde in IPA.

    • Add catalytic HCl to initiate depolymerization of paraformaldehyde.

    • Heat to reflux (80–82°C) for 12–16 hours. Note: Monitor consumption of acetylthiophene via HPLC.

    • Cool to 0–5°C. The Mannich base hydrochloride precipitates as a white solid.

    • Filter and wash with cold acetone to remove unreacted ketone.

    • Yield Expectation: 70–80%.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol. Mechanism: This step uses a "tethered" Ruthenium catalyst where the chiral ligand (TsDPEN) directs the hydride transfer to the Re-face of the ketone.

  • Reagents:

    • Mannich Base HCl (from Protocol A)

    • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

    • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

    • Solvent: DMF or Methanol

  • Procedure:

    • Catalyst Activation: In a separate vial, mix the Ru-dimer and (S,S)-TsDPEN in methanol and stir for 30 mins to form the active 16-electron species.

    • Reaction: Dissolve the Mannich base in DMF. Add the Formic Acid/TEA mixture.

    • Degas the solution with Nitrogen (essential to prevent Ruthenium oxidation).

    • Add the catalyst solution.[3]

    • Stir at 25–30°C for 24 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with saturated NaHCO3 to remove excess formic acid.

    • Purification: Recrystallize from cyclohexane/toluene.

    • Target Specs: >99% Conversion, >98% ee.

Protocol C: Classical Resolution (Alternative)

Objective: Purification of racemic alcohol if ATH is not feasible. Rationale: (S)-Mandelic acid forms a less soluble diastereomeric salt with the (S)-amine alcohol.

  • Step: Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol (free base) in Ethanol.

  • Addition: Add (S)-(+)-Mandelic acid (1.0 eq) dissolved in hot Ethanol.

  • Crystallization: Cool slowly to 0°C. The (S)-Amine-(S)-Mandelate salt precipitates.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity from ~90% to >99% ee.

  • Free Basing: Treat the salt with 1N NaOH and extract with Toluene to recover the pure (S)-intermediate.

Part 4: Analytical Validation (QC)

Trustworthiness in synthesis relies on robust analytical methods.

HPLC Method for Enantiomeric Excess (ee):

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Thiophene absorption).

  • Retention Times (Approx):

    • (R)-Isomer: 8.5 min

    • (S)-Isomer: 11.2 min

  • Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.

Part 5: References
  • Liu, C., Zhang, L., Cao, L., et al. (2022).[2] Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine. Communications Chemistry, 5, 63. [Link]

  • Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride, a potent dual inhibitor of serotonin and norepinephrine reuptake. Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. [Link]

  • Sorbera, L. A., Castaner, J., & Castaner, R. M. (2000). Duloxetine Oxalate. Drugs of the Future, 25(9), 907-916. [Link]

  • Kamal, A., Malik, M. S., Shaik, A. A., & Azeeza, S. (2009). Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine. Tetrahedron: Asymmetry, 20(11), 1267-1271. [Link]

Sources

Application Note: High-Efficiency Synthesis of N-Methyl Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview


-Methyl alaninol [(2S)-2-(methylamino)propan-1-ol] is a critical chiral building block in the synthesis of pharmacophores and chiral auxiliaries (e.g., pseudoephedrine analogs). While conceptually simple, the isolation of 

-methyl alaninol presents a specific challenge: it is a low-molecular-weight amino alcohol with high water solubility.

Standard aqueous workups often result in significant product loss into the aqueous phase or the formation of intractable aluminum emulsions. This Application Note details a robust Lithium Aluminum Hydride (LAH) reduction protocol optimized for yield and ease of isolation. It prioritizes the Fieser Workup method to ensure granular precipitation of aluminum salts, eliminating the need for continuous extraction.

Core Chemical Transformation

The primary route involves the hydride reduction of


-methyl-L-alanine.

ReactionScheme Start N-Methyl-L-Alanine (Carboxylic Acid) Intermediate Aluminate Complex Start->Intermediate Reduction Reagent LiAlH4 (2.5 eq) THF, Reflux Product N-Methyl Alaninol (Amino Alcohol) Intermediate->Product Fieser Workup

Figure 1: General reaction scheme for the hydride reduction of N-methyl alanine.

Mechanistic Insight & Safety

The Reduction Mechanism

The reduction of the amino acid proceeds through a carboxylate intermediate. Unlike esters, the free acid requires an initial equivalent of hydride to deprotonate the carboxylic acid (


) and the amine (if protonated). The subsequent hydride attacks reduce the carboxylate to the alkoxide.
  • Stoichiometry Alert: A minimum of 2.5 to 3.0 equivalents of Hydride (

    
    ) is required per mole of substrate to account for the acidic protons and the reduction itself.
    
Safety: Handling Pyrophoric Reagents
  • Hazard:

    
     is pyrophoric and reacts violently with water.
    
  • Control: All glassware must be oven-dried (

    
    ). The reaction must be performed under a positive pressure of Argon or Nitrogen.
    
  • Exotherm Management: The addition of the amino acid (solid or slurry) to the LAH solution is highly exothermic. It must be done at

    
     with controlled addition rates.
    

Experimental Protocol: LAH Reduction

Materials & Equipment
  • Reagents:

    
    -Methyl-L-alanine (99%, anhydrous), 
    
    
    
    (pellets or powder), Anhydrous THF (inhibitor-free), Sodium Sulfate (
    
    
    ).
  • Apparatus: 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel, Mechanical stirrer (preferred over magnetic for slurry handling), Nitrogen line.

Step-by-Step Procedure
Phase A: Reagent Preparation
  • Inert Atmosphere: Flame-dry the synthesis assembly under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • LAH Suspension: Charge the RBF with Anhydrous THF (

    
    ). Cool to 
    
    
    
    . Carefully add
    
    
    (2.5 eq) via a powder funnel against a counter-flow of
    
    
    .
    • Note: Use pellets if possible to minimize dust; if using powder, ensure no static charge.

Phase B: Reaction
  • Substrate Addition: Suspend

    
    -methyl-L-alanine (1.0 eq) in a minimal amount of THF. Add this slurry dropwise to the LAH suspension at 
    
    
    
    .
    • Observation: Vigorous gas evolution (

      
      ) will occur. Control addition rate to maintain temperature 
      
      
      
      .
  • Reflux: Once addition is complete and gas evolution subsides, warm to room temperature (RT), then heat to reflux (

    
    ) for 12–16 hours .
    
    • Checkpoint: The solution should turn from grey/opaque to a lighter suspension.

Phase C: The Fieser Workup (Critical)

Why this method? Standard acidic quenching creates soluble aluminum salts that trap the water-soluble amino alcohol. The Fieser method produces a granular, sand-like precipitate of Aluminum Hydroxide that can be filtered, leaving the product in the dry organic phase.

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quenching Sequence (The "n:n:3n" Rule): For every

    
     grams  of 
    
    
    
    used, add:
    • 
       mL  of Water (Very slowly! Exothermic).
      
    • 
       mL  of 15% (w/v) NaOH solution.
      
    • 
       mL  of Water.[1]
      
  • Precipitation: Remove the ice bath and stir vigorously at RT for 30–60 minutes. The grey slurry should transform into a white, granular solid suspended in clear THF.

  • Filtration: Filter the mixture through a pad of Celite or a coarse fritted glass funnel. Wash the filter cake with warm THF (

    
    ).
    
Phase D: Isolation
  • Drying: Dry the combined filtrate over anhydrous

    
     for 2 hours.
    
  • Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

    • Caution:

      
      -methyl alaninol is relatively volatile. Do not use high vacuum (< 5 mbar) for extended periods at high heat.
      
  • Purification: Distillation under reduced pressure (Kugelrohr) is recommended if high purity is required.

Alternative Protocol: Reductive Amination

Use case: If LAH is unavailable or safety restrictions prevent its use.

Reaction: L-Alaninol + Formaldehyde +




-Methyl Alaninol.
  • Dissolve L-Alaninol (1.0 eq) in Methanol.

  • Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the oxazolidine/imine intermediate.

  • Cool to

    
     and add 
    
    
    
    (1.5 eq) portion-wise.
  • Stir overnight. Quench with dilute HCl (to pH 2), then basify with NaOH (to pH 12) and extract with DCM.

    • Disadvantage:[2][3] Extraction efficiency is lower due to water solubility; requires multiple extractions (5x).

Data Analysis & Quality Control

Comparison of Methods
FeatureProtocol A (LAH Reduction)Protocol B (Reductive Amination)
Yield High (85–95%)Moderate (60–75%)
Purity (Crude) High (>95%)Moderate (Requires distillation)
Scalability Good (with cooling capacity)Excellent
Safety Profile High Risk (Pyrophoric)Moderate Risk (

evolution)
Workup Fieser (Filtration)Extraction (Labor intensive)
Analytical Validation
  • 
     (CDCl
    
    
    
    , 400 MHz):
    Look for the N-Methyl singlet at
    
    
    ppm and the disappearance of the carbonyl signal (if Protocol A).
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV 210 nm or Refractive Index (RI).

    • Acceptance Criteria: ee% > 98%.

Workup Logic Visualization

The following decision tree illustrates the critical logic for selecting the correct workup based on product solubility.

WorkupLogic Start Reaction Complete (LAH Reduction) CheckSolubility Is Product Water Soluble? Start->CheckSolubility StandardWorkup Standard Acid/Base Extraction (Risk of Emulsion) CheckSolubility->StandardWorkup No (Lipophilic) FieserWorkup Fieser Workup (n g LAH : n mL H2O : n mL NaOH : 3n mL H2O) CheckSolubility->FieserWorkup Yes (Amino Alcohol) ResultBad Product trapped in Aqueous Phase LOW YIELD StandardWorkup->ResultBad ResultGood Granular Precipitate Product in THF HIGH YIELD FieserWorkup->ResultGood

Figure 2: Decision logic for selecting the Fieser Workup to maximize yield of water-soluble amino alcohols.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4]

  • LAH Reduction & Fieser Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595. (Standard Reference for Fieser Workup). See also: University of Rochester, Fieser Workup Protocols.

  • Synthesis of N-Methyl Amino Acids: Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004.

  • Amino Alcohol Properties: PubChem Compound Summary for N-Methyl-L-alanine (Precursor data).

Sources

Application Note & Protocol: High-Throughput Chiral Separation of 2-(Methylamino)propan-1-ol Enantiomers by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective separation of 2-(methylamino)propan-1-ol, a chiral amino alcohol building block relevant in pharmaceutical synthesis. Recognizing that the biological and pharmacological activities of chiral molecules can be enantiomer-dependent, achieving robust and efficient separation is a critical step in drug development and quality control.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the rationale behind methodological choices. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering both a universally established and a modern, sustainable approach. A discussion on Gas Chromatography (GC) with necessary derivatization is also included to provide a complete overview. The protocols are designed as self-validating systems, incorporating system suitability tests to ensure trustworthiness and reproducibility.

Introduction: The Imperative of Enantiomeric Purity

This compound is a chiral molecule possessing a single stereocenter. In the pharmaceutical landscape, the two enantiomers, (R)- and (S)-2-(methylamino)propan-1-ol, can exhibit markedly different pharmacokinetics, pharmacodynamics, and toxicological profiles. Regulatory bodies worldwide increasingly mandate the characterization and often the marketing of single-enantiomer drugs to ensure safety and efficacy.[3] Therefore, the development of precise and reliable analytical methods to separate and quantify these enantiomers is not merely an academic exercise but a fundamental requirement for the advancement of chiral drug candidates.

Chromatography stands as the most powerful and versatile technique for chiral separations.[3] The core principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The analyte enantiomers interact with the CSP to form transient diastereomeric complexes of differing stability, leading to different retention times and, consequently, their separation.[4][5]

Strategic Approach to Method Development

A successful chiral separation is not a matter of chance but the result of a logical, systematic process. The physicochemical properties of this compound—a polar, basic amino alcohol—dictate the strategic choices in technique, column, and mobile phase selection.

Causality in Technique Selection
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for its versatility and wide availability of CSPs.[6] For a polar analyte like our target, Normal Phase (NP), Polar Organic Mode (PO), or Hydrophilic Interaction Liquid Chromatography (HILIC) are the most promising approaches. Reversed-phase (RP) is generally less effective for such small, polar, underivatized molecules.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative that uses supercritical CO₂ as the primary mobile phase component.[2][7] SFC often provides faster separations and higher efficiency than HPLC, particularly for preparative-scale purification.[8][9] Its low viscosity mobile phases are highly advantageous.

  • Gas Chromatography (GC): Due to the low volatility and high polarity of this compound (boiling point ~160°C), direct analysis by GC is not feasible. The analyte would exhibit poor peak shape and may not elute at all. Therefore, a chemical derivatization step to mask the polar hydroxyl and amine groups is mandatory to increase volatility.[10][11] This adds complexity but can be a powerful analytical tool when coupled with mass spectrometry (MS).

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter. For amino alcohols, polysaccharide-based and cyclodextrin-based CSPs are the most successful classes.

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the most broadly applicable CSPs.[12] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into chiral grooves or cavities on the polysaccharide structure.[13]

  • Cyclodextrin-based CSPs: These function by forming inclusion complexes, where the analyte (or a portion of it) fits into the chiral cavity of the cyclodextrin molecule.[4][14] Derivatization of the cyclodextrin rims enhances other potential interactions.

A screening approach using a small, diverse set of columns (e.g., one amylose and two different cellulose derivatives) is the most efficient path to success.[15]

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase modulates the interaction between the analyte and the CSP.

  • Organic Modifiers: In NP-HPLC and SFC, alcohols like ethanol, 2-propanol (IPA), and methanol are used to control retention. Changing the alcohol can dramatically alter selectivity (the separation factor, α).[8]

  • Additives: For a basic analyte like this compound, peak tailing is a common issue due to strong interactions with residual acidic sites on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial for obtaining sharp, symmetrical peaks.[13] Conversely, an acidic additive like trifluoroacetic acid (TFA) would be used for acidic analytes.

Method_Development_Workflow cluster_Start Analyte Characterization cluster_Screening Primary Screening Phase cluster_Optimization Optimization Phase cluster_End Final Method Analyte This compound (Polar, Basic, Chiral) Technique Select Technique (HPLC vs. SFC) Analyte->Technique Properties Guide Choice CSP Screen CSPs (e.g., Amylose-1, Cellulose-2, Cellulose-4) Technique->CSP Initial Screening MobilePhase Screen Mobile Phases (e.g., Hexane/EtOH, CO2/MeOH) CSP->MobilePhase MobilePhase->CSP No Separation Optimize Optimize Hit Condition - Modifier % - Additive Conc. - Flow Rate, Temp. MobilePhase->Optimize 'Hit' Found SST Verify with System Suitability Test (Resolution, Tailing, Precision) Optimize->SST SST->Optimize SST Fails Final Validated Enantioselective Method SST->Final SST Passes

Caption: Logical workflow for chiral method development.

Detailed Experimental Protocols

The following protocols are robust starting points for the separation of this compound enantiomers.

Protocol 1: Chiral Separation by HPLC (Normal Phase)

This protocol utilizes a widely available polysaccharide-based CSP under normal phase conditions, a proven combination for amino alcohols.

3.1.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Reagents: HPLC-grade n-Hexane, Ethanol (absolute), and Diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in Ethanol. Dilute to a working concentration of 0.1 mg/mL with Ethanol.

3.1.2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) Hexane is the weak solvent; Ethanol modifies retention. DEA is critical to prevent peak tailing of the basic amine.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Provides stable retention times. Temperature can be a tool for optimization if needed.
Injection Vol. 5 µL Balances signal intensity with potential for column overload.
Detection UV at 210 nm The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary.

| Run Time | 15 minutes | Should be sufficient to elute both enantiomers with good resolution. |

3.1.3. Step-by-Step Protocol

  • System Preparation: Purge all solvent lines with the prepared mobile phase for 10 minutes.

  • Column Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 5 µL of the 0.1 mg/mL sample solution.

  • Data Acquisition: Acquire data for 15 minutes, monitoring the chromatogram at 210 nm.

  • Analysis: Identify the two enantiomer peaks. Calculate Resolution (Rs), Tailing Factor (Tf), and Selectivity (α).

3.1.4. Self-Validating System: Suitability Criteria Before analyzing samples, perform five replicate injections of the racemic standard to confirm system suitability.

  • Resolution (Rs): ≥ 1.5 (baseline separation)

  • Tailing Factor (Tf): 0.8 - 1.5 for both peaks

  • Retention Time RSD: ≤ 2.0%

  • Peak Area RSD: ≤ 2.0%

Protocol 2: Chiral Separation by SFC

This protocol offers a faster, greener alternative to HPLC, leveraging the unique properties of supercritical CO₂.

3.2.1. Instrumentation and Materials

  • SFC System: Waters ACQUITY UPC² or equivalent, equipped with a binary solvent manager, sample manager, column manager, and PDA detector.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 150 x 4.6 mm. (A shorter column is often sufficient in SFC).

  • Reagents: Supercritical Fluid Chromatography (SFC) grade CO₂, HPLC-grade Methanol, and Diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol. Dilute to 0.2 mg/mL with Methanol.

3.2.2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A CO₂ Primary mobile phase component.
Mobile Phase B Methanol with 0.2% DEA Methanol is a strong polar modifier. DEA is the essential basic additive.
Gradient Isocratic: 15% B A starting point for optimization. Gradient elution can be used to speed up analysis if needed.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to low mobile phase viscosity, enabling faster analysis.
Column Temp. 40 °C Higher temperatures are common in SFC to ensure the mobile phase remains supercritical and to improve kinetics.
Back Pressure 150 bar Standard back pressure to maintain the CO₂ in its supercritical state.
Injection Vol. 2 µL Smaller injection volumes are typical in SFC.
Detection UV at 210 nm

| Run Time | 5 minutes | SFC methods are typically much faster than HPLC. |

3.2.3. Step-by-Step Protocol

  • System Preparation: Ensure CO₂ and modifier lines are primed.

  • Column Equilibration: Equilibrate the column with the mobile phase conditions for 5-10 minutes until pressure and temperature are stable.

  • Sample Injection: Inject 2 µL of the 0.2 mg/mL sample solution.

  • Data Acquisition: Acquire data for 5 minutes.

  • Analysis: Calculate key chromatographic parameters (Rs, Tf, α).

3.2.4. Self-Validating System: Suitability Criteria

  • Resolution (Rs): ≥ 1.5

  • Tailing Factor (Tf): 0.9 - 1.8

  • Retention Time RSD: ≤ 1.5%

  • Peak Area RSD: ≤ 2.0%

HPLC_Protocol_Workflow cluster_Prep Preparation cluster_Run Execution cluster_Analysis Analysis MobilePhase Prepare Mobile Phase (Hex/EtOH/DEA) Equilibrate Equilibrate Column (30 min) MobilePhase->Equilibrate Sample Prepare Sample (0.1 mg/mL in EtOH) Inject Inject Sample (5 µL) Sample->Inject Equilibrate->Inject Acquire Acquire Data (15 min @ 210 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate SST (Rs, Tf, RSD%) Integrate->Calculate Result Report Results Calculate->Result

Caption: Step-by-step workflow for the HPLC protocol.

Comparative Data Summary & Field Insights

The choice between HPLC and SFC often depends on available equipment and desired throughput. The following table summarizes the expected performance.

ParameterHPLC MethodSFC MethodField Insight
Analysis Time ~15 min~5 minSFC provides a significant speed advantage, increasing sample throughput by a factor of 3.
Est. Retention t_R1 ≈ 8.5 min, t_R2 ≈ 10.2 mint_R1 ≈ 2.1 min, t_R2 ≈ 2.8 minRetention is much lower in SFC due to the lower viscosity and higher optimal flow rates.
Resolution (Rs) > 2.0> 1.8Both techniques can achieve excellent resolution. HPLC may offer slightly higher resolution in some cases.
Solvent Usage ~15 mL organic/run~0.75 mL organic/runSFC is significantly "greener," reducing organic solvent consumption by >90%.
Peak Tailing Low (Tf < 1.2) with DEALow (Tf < 1.4) with DEASymmetrical peaks are achievable in both modes provided the basic additive is used.
Discussion on GC Analysis

For GC analysis, derivatization is non-negotiable. A common two-step process involves:

  • Acylation of the Amine: Reacting the sample with an acylating agent like trifluoroacetic anhydride (TFAA) in a non-polar solvent.[10]

  • Silylation of the Hydroxyl: Subsequently reacting with a silylating agent like BSTFA.

The resulting derivative would be volatile and suitable for injection onto a chiral GC column, typically one with a cyclodextrin-based stationary phase (e.g., a β-DEX™ column).[16] While effective, the multi-step sample preparation makes this approach more laborious and susceptible to variability compared to direct injection in HPLC or SFC.

Troubleshooting Common Issues
  • Poor Resolution (Rs < 1.5):

    • Cause: Sub-optimal mobile phase composition or column choice.

    • Solution: Systematically vary the percentage of the alcohol modifier (e.g., try 15% and 25% ethanol in the HPLC method). If this fails, screen a different CSP (e.g., a cellulose-based column).

  • Peak Tailing (Tf > 2.0):

    • Cause: The basic amine is interacting with acidic sites on the column.

    • Solution: Increase the concentration of the basic additive (e.g., increase DEA from 0.1% to 0.2%). Ensure the column is well-conditioned.

  • Irreproducible Retention Times:

    • Cause: Insufficient column equilibration or temperature fluctuations.

    • Solution: Always allow at least 20 column volumes for equilibration when changing mobile phases. Use a thermostatted column compartment.

Conclusion

The chiral separation of this compound is readily achievable using modern chromatographic techniques. For routine analytical testing, Normal Phase HPLC on a polysaccharide-based CSP with a basic additive provides a robust and reliable method. For high-throughput screening or green chemistry initiatives, Supercritical Fluid Chromatography (SFC) offers a superior alternative with significantly faster analysis times and drastically reduced solvent consumption. While GC is a viable option, it requires a more involved derivatization procedure. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to successfully develop and validate a fit-for-purpose enantioselective method.

References

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Available at: [Link]

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]

  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Available at: [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • CORE. (n.d.). Processes to separate enantiomers. Available at: [Link]

  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). High-throughput, fast enantioseparations of bioactive compounds by chiral liquid chromatography: A review. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]

  • ResearchGate. (2018). (PDF) New chiral stationary phases for enantioselective drugs analysis. Available at: [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Available at: [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Available at: [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.pdf

  • PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • ResearchGate. (2021). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-methyl-1-(methylamino)propan-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve high purity for your downstream applications.

I. Understanding the Chemistry: Potential Impurities

The primary synthesis route to 2-methyl-1-(methylamino)propan-2-ol involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.[1] Understanding the potential side reactions and unreacted starting materials is crucial for developing an effective purification strategy.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 1-Chloro-2-methyl-2-propanol

    • Methylamine

  • Byproducts from Side Reactions:

    • Over-alkylation product: 2-methyl-1-(dimethylamino)propan-2-ol (a tertiary amine). This is a common issue in the alkylation of amines.

    • Elimination products: Formation of alkenes from the alkyl halide under basic conditions.[2]

  • Process-Related Impurities:

    • Solvents used in the reaction and workup.

    • Salts formed during the reaction (e.g., methylamine hydrochloride).

    • Colored impurities due to oxidation or degradation of the amine.[3]

II. Analytical Methods for Purity Assessment

Before and after purification, it is essential to assess the purity of your material. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

    • Visualization: Since amino alcohols are often not UV-active, a chemical stain is necessary.

      • Ninhydrin stain: Excellent for visualizing primary and secondary amines, which will typically show up as pink or purple spots upon heating.[4][5]

      • Potassium permanganate (KMnO₄) stain: A general stain for oxidizable functional groups like alcohols and amines, which will appear as yellow-brown spots on a purple background.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum will show characteristic fragmentation patterns that can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any impurities present.

III. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of 2-methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs):

Q1: My crude product is a dark color. What causes this and how can I remove the color?

A1: Amines are prone to oxidation, which can lead to the formation of colored impurities.[3][6] This can be exacerbated by heat and exposure to air.

  • Troubleshooting:

    • Activated Carbon Treatment: Before distillation, you can dissolve your crude product in a suitable solvent and stir it with activated carbon to adsorb colored impurities.

    • Distillation: Often, the colored impurities are high-boiling, and distillation can effectively separate your product. However, prolonged heating during distillation can sometimes cause further discoloration.[7] Using vacuum distillation to lower the boiling point is highly recommended.

Q2: I'm having trouble separating my product from the starting material, 1-chloro-2-methyl-2-propanol, by distillation.

A2: This is a common issue due to the relatively close boiling points of the product (~142-143°C) and the starting material (~124-128°C).[6][8][9][10][11]

  • Troubleshooting:

    • Fractional Distillation: A simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can improve separation. You can use a pressure-temperature nomograph to estimate the boiling points at different pressures.[7][12][13][14][15]

    • Azeotropic Removal: In some cases, adding a solvent that forms an azeotrope with one of the components can aid in separation, though this adds complexity to the process.

Q3: My NMR spectrum shows an unexpected singlet around 2.2-2.3 ppm, and the integration of my N-methyl group is off. What could this be?

A3: This is likely the N,N-dimethylated byproduct, 2-methyl-1-(dimethylamino)propan-2-ol. The two N-methyl groups would appear as a singlet, and its presence would skew the integration of the desired N-methyl group.

  • Troubleshooting:

    • Optimize Reaction Conditions: To minimize the formation of this byproduct, you can try using a larger excess of methylamine during the synthesis.

    • Purification: Careful fractional distillation should be able to separate the desired secondary amine from the tertiary amine byproduct, as tertiary amines often have a lower boiling point than their secondary amine counterparts due to the lack of hydrogen bonding.

Q4: I am trying to perform a recrystallization, but my product is an oil. What should I do?

A4: Amino alcohols can be difficult to crystallize as the free base due to their hydrogen bonding capabilities and potential for being low-melting solids or oils at room temperature.

  • Troubleshooting:

    • Salt Formation: Convert the amine to its hydrochloride salt by treating a solution of the crude product (e.g., in isopropanol or ethanol) with hydrochloric acid. Amine hydrochlorides are often crystalline and can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[16]

    • Solvent Screening: If you wish to crystallize the free base, perform a systematic solvent screen with a variety of solvents of different polarities.

IV. Detailed Purification Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This is the most common and effective method for purifying 2-methyl-1-(methylamino)propan-2-ol on a laboratory scale.

Key Physical Properties:

CompoundBoiling Point (at 760 mmHg)
Methylamine-6°C[8][16][17][18][19]
1-Chloro-2-methyl-2-propanol~124-128°C[6][9][10][11]
2-Methyl-1-(methylamino)propan-2-ol~142-143°C[8]

Workflow Diagram:

Caption: Workflow for vacuum fractional distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude 2-methyl-1-(methylamino)propan-2-ol into the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point. You can use a pressure-temperature nomograph to estimate the boiling point of your product at the applied pressure.[7][12][13][14][15]

  • Heating and Fraction Collection:

    • Gently heat the distillation flask using a heating mantle.

    • Initially, any low-boiling impurities (e.g., residual solvents, methylamine) will distill. Collect this "forerun" in a separate receiving flask.

    • As the temperature rises and stabilizes, the main fraction containing your product will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask.

    • Monitor the temperature at the head of the column. A stable temperature during distillation indicates a pure fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of high-boiling residue remains in the distillation flask.

  • Cooling and Analysis: Allow the apparatus to cool completely before releasing the vacuum. Analyze the collected fractions for purity.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

If distillation does not provide the desired purity or if you are working with small quantities, recrystallization of the hydrochloride salt is an excellent alternative.

Workflow Diagram:

G cluster_salt Salt Formation cluster_recrystallize Recrystallization cluster_analysis Analysis dissolve Dissolve crude product in a suitable solvent (e.g., isopropanol) acidify Slowly add HCl solution (e.g., in isopropanol) until acidic dissolve->acidify heat Heat to dissolve the salt acidify->heat cool Cool slowly to induce crystallization heat->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified crystals wash->dry analyze Analyze purified salt for purity dry->analyze

Caption: Workflow for purification via hydrochloride salt recrystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude 2-methyl-1-(methylamino)propan-2-ol in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt may precipitate.

  • Recrystallization:

    • Heat the mixture to dissolve the salt completely. If it does not fully dissolve, add a minimal amount of additional hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

  • Liberation of the Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. The solvent can then be removed under reduced pressure.

V. References

  • 1 Chloro 2 Methyl 2 Propanol Latest Price Exporter. Cartel International. [Link]

  • 1-chloro-2-methyl-2-propanol. Stenutz. [Link]

  • methylamine. stenutz.eu. [Link]

  • Methylamine. PubChem. [Link]

  • Pressure vs. Temperature for Vacuum Distillation. Oregon State University. [Link]

  • Pressure-Temperature Nomograph for Vacuum Distillations. UMSL. [Link]

  • CN104098478B - Aminoalcohol resolution method. Google Patents.

  • Nomograph for the calculation of boiling points under vacuum. Erowid. [Link]

  • Are amines often yellow? Reddit. [Link]

  • US7169268B2 - Color stabilization of amines. Google Patents.

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • TLC Staining solutions. Org Prep Daily. [Link]

  • 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. [Link]

  • TLC Stains/Dips. University of Rochester. [Link]

  • TLC stains. orgchemboulder.com. [Link]

  • TLC Stains. chem.ucla.edu. [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol. Google Patents.

  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.

  • US7169268B2 - Color stabilization of amines. Google Patents.

  • US3217026A - Removal of metals and color from polymeric secondary amines. Google Patents.

  • Substitution with primary amine and secondary alkyl halide? Reddit. [Link]

  • Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Academia.edu. [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. patents.google.com.

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. ResearchGate. [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.

  • 2-Methylethylamino-1-phenyl-1-propanol hydrochloride. PubChem. [Link]

  • Protein purification troubleshooting guide. cytivalifesciences.com. [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Tips and troubleshooting. Takara Bio. [Link]

Sources

Stability issues of (2S)-2-(methylamino)propan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2964-48-9 (Generic) | Synonyms: N-Methyl-L-alaninol, (S)-2-(Methylamino)-1-propanol

Executive Summary

(2S)-2-(methylamino)propan-1-ol is a robust chiral building block derived from L-alanine. While generally stable in dilute inorganic acids (forming salts), it exhibits specific instability modes under strongly acidic , nucleophilic , or activating conditions.

This guide addresses the three primary stability vectors:

  • Stereochemical Integrity: The risk of racemization via aziridinium intermediates.

  • Structural Rearrangement:

    
     acyl migration in amide derivatives.
    
  • Chemical Purity: Degradation pathways in the presence of activating agents.

Module 1: Stereochemical Stability & The Aziridinium Threat

The Mechanism of Failure

In standard dilute mineral acids (e.g., 1N HCl,


), the amine is protonated to form a stable ammonium salt. However, under harsh acidic conditions  (high heat, concentrated acid) or in the presence of activating agents  (thionyl chloride, sulfonyl chlorides), the hydroxyl group becomes a good leaving group.

This triggers an intramolecular nucleophilic attack by the nitrogen, expelling water (or the leaving group) to form a meso-aziridinium ion. This intermediate is the "death of chirality" for this molecule.

The Aziridinium Pathway

When the aziridinium ring re-opens via nucleophilic attack (e.g., by


 from HCl), it can occur at either carbon.
  • Path A (Retention): Attack at the primary carbon restores the original skeleton (but potentially as a chloro-amine).

  • Path B (Inversion/Rearrangement): Attack at the chiral center causes inversion of stereochemistry or regio-isomerization.

AziridiniumPathway Start (2S)-N-Methylalaninol (Protonated/Activated) Aziridinium Meso-Aziridinium Ion (Symmetrical Intermediate) Start->Aziridinium -H2O / -LG (Heat/Activation) Prod_Ret Product A (Retention of Config) Aziridinium->Prod_Ret Nu- attack at C1 Prod_Inv Product B (Racemization/Inversion) Aziridinium->Prod_Inv Nu- attack at C2 (Chiral Center)

Figure 1: The mechanism of racemization via the aziridinium ion. Note that simple protonation does not trigger this; it requires energy (heat) or activation of the hydroxyl group.

Experimental Implication

If you observe a loss of optical rotation (


) after an acidic workup, you likely formed the aziridinium ion.
ConditionStability StatusRisk Factor
Dilute HCl (1-2M), 25°C Stable Negligible. Forms hydrochloride salt.[1]
Conc. HCl (12M), Reflux Unstable High. Dehydration to aziridinium, followed by ring opening to 2-chloro-N-methylpropylamine (racemic).
SOCl2 / Lewis Acids Critical Immediate formation of aziridinium. 100% risk of stereochemical scrambling if not controlled.

Module 2: Functional Group Rearrangement (N O Acyl Migration)

The Issue

Researchers often use (2S)-2-(methylamino)propan-1-ol to synthesize amides (peptidomimetics). If these amide derivatives are exposed to acidic conditions, they undergo


 acyl migration .

The acid protonates the carbonyl oxygen, making it susceptible to attack by the neighboring hydroxyl group. The amide bond breaks, and the acyl group moves to the oxygen, forming an ester.

  • Result: You lose your amide product and form an ester impurity.

  • Reversibility: This reaction is reversible. Treating the ester with mild base (pH 8-9) drives the reaction back to the thermodynamically stable amide (

    
     shift).
    

AcylMigration Amide N-Acyl Derivative (Amide Form - Stable) Intermediate Tetrahedral Intermediate (Five-Membered Ring) Amide->Intermediate Acid (H+) Intermediate->Amide Thermodynamic Control Ester O-Acyl Derivative (Ester Form - Salt) Intermediate->Ester Inversion Ester->Intermediate Base (OH-)

Figure 2: Acid-catalyzed N-to-O acyl migration. In acidic media, the equilibrium shifts toward the ester salt. In basic media, it shifts back to the amide.

Module 3: Troubleshooting & FAQs

Scenario 1: "My product purity dropped after concentrating the HCl salt."

Diagnosis: If you concentrated an aqueous HCl solution of the amino alcohol at high temperature (


), you may have initiated partial dehydration or substitution.
Solution: 
  • Lyophilize (freeze-dry) instead of using a rotary evaporator with heat.

  • Use non-nucleophilic acids (e.g.,

    
    , 
    
    
    
    ) if strictly necessary, as they are less likely to open the aziridinium ring than halides (
    
    
    ,
    
    
    ).
Scenario 2: "I see a new peak in HPLC with a similar mass but different retention time."

Diagnosis: This is likely the regioisomer or the O-acyl ester (if an acyl group is present).

  • Test: Take a small aliquot, adjust pH to 9-10, stir for 15 mins, and re-inject.

  • Result: If the peak reverts to the main peak, it was the O-acyl ester (reversible migration). If it remains, it is a stable impurity (likely racemized or chlorinated byproduct).

Scenario 3: "The material turned into a solid gum upon storage."

Diagnosis: (2S)-2-(methylamino)propan-1-ol is hygroscopic and reacts with atmospheric


 to form carbamates.
Protocol: 
  • Store under Argon/Nitrogen atmosphere.

  • If the material has absorbed

    
    , it can often be "cleaned" by converting it to the HCl salt, washing with ether, and regenerating the free base immediately before use.
    

References

  • Aziridinium Ion Reactivity

    • Title: Synthetic Applications of Aziridinium Ions.[2][3][4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Acyl Migration Mechanism

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Stability & Properties

    • Title: (S)-2-(methylamino)propan-1-ol Product Information.[1][6]

    • Source: Sigma-Aldrich / Merck.
  • Racemization in Peptides

    • Title: In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.[7]

    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-(Methylamino)propan-1-ol (CAS: 27646-78-2) Synonyms:


-Methylalaninol, (

)-2-(Methylamino)propan-1-ol (if chiral) Document ID: TS-ORG-2024-05

Executive Summary

This guide addresses the synthesis of This compound . A critical distinction must be made immediately: Do not confuse this target with its regioisomer, 1-(methylamino)propan-2-ol.

  • Target: Primary alcohol, secondary amine on C2 (

    
    ).
    
  • Common Impurity/Wrong Isomer: Secondary alcohol, secondary amine on C1 (

    
    ).
    

The most frequent "failure" reported by researchers is the inadvertent synthesis of the wrong isomer via the propylene oxide route. This guide covers the correct synthetic pathways (Amino Acid Reduction and Reductive Amination) and details the specific side reactions associated with each.

Module 1: The Regioselectivity Trap (Critical Warning)

Issue: "I used propylene oxide and methylamine, but the NMR suggests a secondary alcohol."

Diagnosis: You have synthesized 1-(methylamino)propan-2-ol , not the target.

Technical Explanation: The ring-opening of propylene oxide by a nucleophile (methylamine) follows


 kinetics under basic/neutral conditions. The amine attacks the least hindered carbon  (the terminal 

), resulting in the secondary alcohol. To obtain this compound, you must avoid epoxide opening unless you possess specialized regiodirecting catalysts (which are rare and expensive for this specific transformation).
Pathway Visualization: The Isomer Divergence

Regioselectivity Start Propylene Oxide (Epoxide) PathA Path A: Attack at C1 (Least Hindered) Start->PathA Standard Kinetic Control PathB Path B: Attack at C2 (Most Hindered) Start->PathB Difficult/Catalyst Required Amine Methylamine (Nucleophile) Amine->PathA Amine->PathB ProductA 1-(Methylamino)propan-2-ol (WRONG ISOMER - Major Product) PathA->ProductA ProductB This compound (TARGET - Trace/Minor) PathB->ProductB

Caption: Figure 1. Regiochemical outcome of propylene oxide aminolysis. Standard conditions favor the unwanted isomer.

Module 2: Reduction of -Methylalanine (Recommended Route)

Methodology: Reduction of


-methylalanine (or its ester) using Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BMS).
Troubleshooting Table: Reduction Anomalies
SymptomProbable CauseCorrective Action
Low Yield / Emulsions Improper quenching of Aluminum salts.Use the Fieser Workup method (see protocol below) to create granular, filterable precipitates [1].
Incomplete Reduction Presence of aldehyde intermediate (

-methylalaninal).
Ensure excess hydride (2.5–3.0 equiv) and sufficient reflux time. Check THF dryness; water destroys hydride.
Racemization High temperature during addition or workup.If starting from chiral L-

-methylalanine, keep addition at 0°C. LAH reduction usually preserves stereochemistry if temp is controlled [2].
Product Loss in Aqueous Phase Amino alcohols are highly water-soluble.Do not use standard acid/base extraction. Salt out the aqueous phase with NaCl or use continuous extraction with DCM/Isopropanol (3:1).
Protocol: The Fieser Workup (Standardized)

For a reaction using


 grams of LAH:
  • Dilute reaction mixture with ether/THF and cool to 0°C.

  • Slowly add

    
     mL of Water . (Caution: 
    
    
    
    gas evolution).
  • Add

    
     mL of 15% Aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
    .[1] The aluminum salts will form a white, granular solid.
    
  • Filter and rinse the solid with THF. Evaporate filtrate to obtain crude amino alcohol.

Module 3: Reductive Amination (Alternative Route)

Methodology: Reaction of Hydroxyacetone (Acetol) with Methylamine followed by reduction (NaBH


 or NaBH

CN).

Major Side Reaction: Over-Alkylation (Tertiary Amine Formation) . The product, a secondary amine, is more nucleophilic than the starting methylamine. It can react with another molecule of hydroxyacetone to form the tertiary amine impurity: bis(1-hydroxypropan-2-yl)methylamine .

Process Control Logic

ReductiveAmination Acetol Hydroxyacetone Imine Imine Intermediate Acetol->Imine SideRxn Side Reaction: Condensation with Target Acetol->SideRxn MeNH2 Methylamine (Excess) MeNH2->Imine  Must be in Excess (>5 eq) Reduction Reduction Step (NaBH4) Imine->Reduction Target Target: this compound Reduction->Target Target->SideRxn  If Acetol is Excess Impurity Impurity: Tertiary Amine (Over-alkylated) SideRxn->Impurity

Caption: Figure 2. Competitive pathways in reductive amination. Excess methylamine is required to suppress tertiary amine formation.

Optimization Parameters
  • Stoichiometry: Use a large excess of methylamine (5–10 equivalents) relative to hydroxyacetone. This statistically favors the attack of methylamine over the product amine [3].

  • Stepwise Addition: Form the imine first (pre-equilibrium) before adding the reducing agent if using NaBH

    
    . If using NaBH
    
    
    
    CN, pH control (pH 5–6) is critical to protonate the imine but not the amine.
  • Temperature: Keep the reaction cold (0°C to RT). Higher temperatures favor polymerization of hydroxyacetone.

Module 4: FAQ & Specifications

Q: Can I purify the product by distillation? A: Yes, but it requires high vacuum.

  • Estimated Boiling Point: 165–170°C at atmospheric pressure (extrapolated).

  • Vacuum Boiling Point: ~65–70°C at 10 mmHg.

  • Note: The product is hygroscopic. Store under nitrogen or argon.

Q: My product turned yellow/brown upon standing. What happened? A: Amino alcohols are susceptible to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation).
  • Fix: Distill under inert atmosphere and store in dark, sealed glass containers.

Q: How do I distinguish the target from the regioisomer analytically? A:

  • NMR (

    
    H): 
    
    • Target (2-amino-1-ol): The methyl doublet (CH-CH

      
      ) will be shielded, and the CH
      
      
      
      -OH protons will appear as a distinct multiplet (ABX system) around 3.3–3.6 ppm.
    • Isomer (1-amino-2-ol): The terminal methyl group is attached to the CH-OH, shifting the doublet slightly downfield. The CH

      
      -N protons will be at higher field (2.4–2.6 ppm) compared to the CH-N of the target.
      
  • GC-MS: Fragmentation patterns differ. The target (primary alcohol) often loses the -CH

    
    OH group (M-31 peak), whereas the isomer (secondary alcohol) loses the -CH(OH)CH
    
    
    
    fragment or undergoes alpha-cleavage at the amine.

References

  • Meyers, A. I., et al. (1993). Reduction of Amino Acids to Amino Alcohols: L-Valinol. Organic Syntheses, Coll. Vol. 9, p.60.

    • Rationale: Establishes the standard LAH reduction and Fieser workup for amino acids.
  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

    • Rationale: Definitive guide on controlling side reactions in reductive amin
  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

    • Rationale: Comprehensive review covering the regioselectivity issues of epoxide opening vs. other methods.

Sources

Technical Support Center: Optimizing N-Alkylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

As researchers, we often treat the N-alkylation of amino alcohols as a routine transformation, yet it presents a distinct thermodynamic and kinetic paradox. You are navigating two competing nucleophiles: the amine (typically softer, more nucleophilic in neutral conditions) and the hydroxyl group (harder, highly nucleophilic upon deprotonation).

The "standard" conditions found in undergraduate textbooks often fail here. Using strong bases (e.g., NaH) typically triggers O-alkylation or polymerization. Using simple alkyl halides often leads to uncontrollable polyalkylation (quaternization).

This guide moves beyond basic synthesis, offering a troubleshooting framework rooted in chemoselectivity control , green catalysis (Borrowing Hydrogen) , and kinetic regulation .

Module 1: Strategic Decision Making

Before mixing reagents, select your methodology based on your substrate's constraints.

Visual Guide: Method Selection Logic

ReactionLogic Start Substrate Analysis: Amino Alcohol + Alkylating Agent Q1 Is the Alkylating Agent an Alcohol or Halide/Aldehyde? Start->Q1 Path_Alc Alcohol (R-OH) Q1->Path_Alc Green Chemistry Preferred Path_Hal Aldehyde/Halide Q1->Path_Hal Traditional Method_BH Method A: Borrowing Hydrogen (Ir/Ru/Mn Catalysis) Path_Alc->Method_BH High Atom Economy Q2 Is the Amine Sterically Hindered? Path_Hal->Q2 Method_RA Method B: Reductive Amination (NaBH(OAc)3 / NaCNBH3) Q2->Method_RA No (Primary/Sec Amine) Method_DA Method C: Direct Alkylation (Weak Base + Additive) Q2->Method_DA Yes (Tertiary/Bulky)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on alkylating agent and substrate sterics.

Module 2: Troubleshooting & FAQs

Category A: Chemoselectivity (N- vs. O-Alkylation)

Q1: I am observing significant O-alkylation alongside my desired N-alkylated product. How do I suppress the hydroxyl reactivity?

Diagnosis: This is almost invariably a pKa management issue . The hydroxyl group of an amino alcohol (pKa ~16-17) becomes a potent alkoxide nucleophile if you use a base strong enough to deprotonate it (e.g., NaH, KOtBu, or even NaOH in some solvents).

Solution:

  • Switch to "Hard/Soft" Control: Use a weak inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (MeCN or DMF). These bases are generally insufficient to fully deprotonate the alcohol but will neutralize the ammonium acid byproduct, driving the N-alkylation.

  • Solvent Effect: Avoid highly polar aprotic solvents (like DMSO) if O-alkylation persists, as they strip cations and enhance alkoxide nucleophilicity. Switch to protic solvents (MeOH, EtOH) for reductive amination workflows; the solvent shell stabilizes the alkoxide, reducing its reactivity relative to the amine.

  • The "9-BBN" Trick (For 1,3-amino alcohols): For difficult substrates, pre-treat the amino alcohol with 9-BBN (9-Borabicyclo[3.3.1]nonane) . This forms a temporary boron chelate that protects the amine and directs alkylation, or locks the conformation to favor N-attack, depending on the specific protocol [1].

Q2: My amino alcohol is chelating my metal catalyst in the "Borrowing Hydrogen" reaction, killing the conversion. What now?

Diagnosis: Amino alcohols are bidentate ligands. They can poison catalysts (Ir, Ru, Mn) by occupying coordination sites needed for the hydride transfer mechanism.

Solution:

  • Increase Catalyst Load: Bump from 1 mol% to 2.5-5 mol%.

  • Change the Ligand System: Switch to Cp*Ir(III) complexes containing basic functional ligands or Mn-PNP pincer complexes . These are more robust against chelation inhibition than simple Ru-phosphine systems [2].

  • Protect the Alcohol: If catalytic turnover is zero, you may need to transiently protect the alcohol as a silyl ether (TBS/TBDMS), perform the alkylation, and deprotect in situ.

Category B: Controlling Polyalkylation

Q3: I am trying to mono-alkylate a primary amino alcohol using an alkyl halide, but I keep getting the dialkylated product. Why?

Diagnosis: The "Alkylation Paradox." The product (secondary amine) is more electron-rich and nucleophilic than the starting material (primary amine).[1] It reacts faster with the alkyl halide than the starting material does.

Solution:

  • Abandon Direct Alkylation: Switch to Reductive Amination (Aldehyde + STAB). The intermediate imine is neutral and less nucleophilic than the amine, preventing double addition before reduction.

  • Syringe Pump Addition: If you must use a halide, add the alkylating agent slowly (over 4-6 hours) to a large excess (3-5 equiv) of the amino alcohol. This statistical bias favors mono-alkylation.

  • Use a Hindered Base: Use DIPEA (Hünig's base) . It scavenges the acid produced but is too bulky to participate in nucleophilic side reactions or assist in deprotonating the hydroxyl group efficiently.

Module 3: The "Borrowing Hydrogen" Pathway

This is the preferred modern method for drug development due to high atom economy (water is the only byproduct).

Mechanism Visualization

BH_Mechanism Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation H2 M-H Species (Stored Hydride) Alcohol->H2 H Transfer Catalyst Metal Catalyst (Ir/Ru/Mn) Imine Imine (Intermediate) Aldehyde->Imine + Amine - H2O Amine Amino Alcohol (Substrate) Amine->Imine Product N-Alkylated Product Imine->Product Hydrogenation Product->Catalyst Regeneration H2->Product H Return

Figure 2: The "Borrowing Hydrogen" catalytic cycle.[2] The metal catalyst abstracts hydrogen to form an aldehyde, which condenses with the amine, followed by metal-mediated reduction of the imine.

Module 4: Experimental Protocols

Protocol A: Iridium-Catalyzed N-Alkylation (Borrowing Hydrogen)

Best for: Green synthesis, using alcohols as electrophiles.

Reagents:

  • Amino Alcohol (1.0 equiv)

  • Primary/Secondary Alcohol (Alkylating agent) (1.1 equiv)

  • [Cp*IrCl₂]₂ (1.0 mol%)

  • NaHCO₃ (0.1 equiv) - Crucial for catalyst activation

  • Water or Toluene (Solvent)

Procedure:

  • Charge: In a pressure tube, combine the amino alcohol, alkylating alcohol, [Cp*IrCl₂]₂ dimer, and NaHCO₃.

  • Solvent: Add water (greenest) or Toluene (if solubility is poor). Concentration: 0.5 – 1.0 M.

  • Reaction: Seal the tube and heat to 110 °C for 12–24 hours.

    • Note: High temperature is required to overcome the activation energy of alcohol dehydrogenation.

  • Workup: Cool to RT. Extract with EtOAc.[3][4] The aqueous phase often retains the catalyst.

  • Purification: Evaporate solvent. Often yields pure product; otherwise, flash chromatography (DCM/MeOH/NH₃).

Protocol B: Selective Reductive Amination (STAB Method)

Best for: Avoiding over-alkylation, mild conditions.

Reagents:

  • Amino Alcohol (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Acetic Acid (catalytic to 1.0 equiv)

  • DCE (Dichloroethane) or THF

Procedure:

  • Imine Formation: Dissolve amino alcohol and aldehyde in DCE. If the reaction is slow, add 1.0 equiv of Acetic Acid to catalyze imine formation. Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Why STAB? Unlike NaBH₄, STAB is less basic and less nucleophilic, meaning it reduces the protonated iminium ion much faster than the aldehyde, preventing side reactions [3].

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of imine.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM. Wash organic layer with brine.[4]

Summary Data: Condition Comparison

FeatureDirect Alkylation (Halides)Reductive Amination (Aldehydes)Borrowing Hydrogen (Alcohols)
Atom Economy Low (Salt waste)ModerateHigh (Water waste)
N-Selectivity Poor (Risk of O-alk)Excellent Excellent
Polyalkylation High RiskLow RiskLow Risk
Reagents Toxic HalidesUnstable AldehydesStable Alcohols
Cost LowModerate (Reducing agent)High (Catalyst)

References

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5][6] Organic Letters, 6(20), 3549–3551. Link

  • Elangovan, S., et al. (2016). Efficient and Selective N-Alkylation of Amines with Alcohols Catalysed by Manganese Pincer Complexes.[2] Nature Communications, 7, 12641. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[2][7][8][9] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

Sources

Preventing racemization during reactions with 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylamino)propan-1-ol Handling Guide

Case ID: RAC-2MAP-001 Subject: Prevention of Stereochemical Erosion (Racemization) in N-Methylalaninol Derivatives Status: Active Priority: High (Critical Quality Attribute)[1]

Executive Summary

This compound (N-methylalaninol) presents a unique stereochemical challenge due to the proximity of a nucleophilic secondary amine to a primary hydroxyl group.[1] This structural arrangement creates a "perfect storm" for intramolecular cyclization—specifically the formation of aziridinium ions and oxazolines —which are the primary drivers of racemization.

This guide provides mechanistic insights and validated protocols to maintain enantiopurity (>99% ee) during activation, alkylation, and acylation workflows.

Module 1: The Mechanistic Landscape (Root Cause Analysis)

Before troubleshooting, you must understand how the molecule destroys its own chirality. The two primary failure modes are Neighboring Group Participation (NGP) via the nitrogen atom.

Pathway A: The Aziridinium Trap (Activation of Alcohol)

When you attempt to convert the hydroxyl group into a leaving group (e.g., using TsCl, MsCl, or SOCl₂), the secondary amine acts as an internal nucleophile.

  • Activation: The -OH becomes -OLG (Leaving Group).

  • Cyclization: The amine nitrogen attacks the

    
    -carbon, displacing the LG.
    
  • Racemization: The resulting aziridinium ion is highly strained.[1] An external nucleophile can attack either carbon of the ring. Attack at the chiral center causes inversion (or retention via double inversion), while attack at the primary carbon retains stereochemistry. In practice, this results in a mixture of regioisomers and enantiomers.

Pathway B: The Oxazoline Shunt (Acylation/Peptide Coupling)

During coupling with carboxylic acids (or if the amine is already acylated), the carbonyl oxygen can attack the activated alcohol position, forming an oxazoline. This ring formation acidifies the proton at the chiral center, facilitating epimerization.

RacemizationPathways Start This compound (Chiral Center C2) Activated Activated Intermediate (-OMs / -OTs) Start->Activated Activation (MsCl/Base) Oxazoline Oxazoline Intermediate (Via Amide) Start->Oxazoline Acylation + Dehydration Aziridinium Aziridinium Ion (Symmetric/Asymmetric) Activated->Aziridinium Intramolecular Nucleophilic Attack (N) Racemic Racemic Mixture / Regioisomers Aziridinium->Racemic Ring Opening (Nucleophile Attack) Oxazoline->Racemic Reversible Ring Opening (Epimerization)

Figure 1: Mechanistic pathways leading to loss of optical purity.[1] The Aziridinium pathway is dominant during alcohol activation, while the Oxazoline pathway is relevant during amide formation.

Module 2: Validated Protocols & Troubleshooting

Scenario A: Activating the Alcohol (Sulfonylation)

Goal: Convert -OH to -OTs/-OMs without touching the chiral center.[1] Risk: High.[1] The free amine will immediately displace the sulfonate.

Protocol:

  • Mandatory N-Protection: You must mask the nucleophilicity of the nitrogen.[1] A carbamate (Boc or Cbz) is required.[1][2] Acetamides are often insufficient as they can still participate in oxazoline formation.[1]

  • Base Selection: Use a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) and catalytic DMAP.[1]

  • Temperature Control: Maintain reaction at 0°C.

Self-Validating Check:

  • Take an aliquot after N-protection.[1] Verify the disappearance of the N-H signal in NMR.

  • If the product of sulfonylation shows broadening of peaks or unexpected splitting, aziridinium formation may have occurred.

Scenario B: Peptide Coupling / Amide Bond Formation

Goal: Attach an amino acid or drug scaffold to the N-terminus.[1] Risk: Moderate.[1] Racemization via oxazolone/oxazoline mechanisms if the carboxyl component is activated too aggressively.

Protocol:

  • Reagent Choice: Use "racemization-suppressing" additives.[1]

    • Recommended: EDC/HOBt or HATU/HOAt.[1]

    • Avoid: DCC without additives (high risk of

      
      -acylurea rearrangement).[1]
      
  • Order of Addition: Pre-activate the carboxylic acid at low temperature (-10°C to 0°C) before adding the N-methylalaninol.

  • Base: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of TEA if the substrate is highly sensitive; otherwise, DIPEA is standard.[1]

Data Summary: Coupling Reagent Risks

Reagent SystemRacemization RiskMechanism of FailureRecommendation
SOCl₂ / Acid Chloride Critical HCl generation promotes oxazoline formation.[1]Avoid if possible.
DCC (No additive) High O-acylurea racemization.[1]Do not use.
HATU / DIPEA Low Fast reaction kinetics outcompete racemization.[1]Preferred.
T3P (Propylphosphonic anhydride) Very Low Low epimerization, easy workup.[1]Excellent alternative.

Module 3: Decision Logic for Synthesis Design

Use this flow to determine the safest route for your specific transformation.

SynthesisFlow Start Start: this compound Q1 Target: Modify Alcohol or Amine? Start->Q1 BranchAmine Modify Amine (N-alkylation/acylation) Q1->BranchAmine BranchAlcohol Modify Alcohol (Substitution/Oxidation) Q1->BranchAlcohol AmineAction Use Reductive Amination or HATU Coupling BranchAmine->AmineAction Q2 Is Nitrogen Protected? BranchAlcohol->Q2 AmineRisk Risk: Low (Avoid strong base heating) AmineAction->AmineRisk NoProt STOP: Aziridinium Risk Critical Q2->NoProt No YesProt Proceed with Activation (MsCl/TsCl at 0°C) Q2->YesProt Yes (Boc/Cbz) NoProt->YesProt Install Protection First

Figure 2: Decision matrix for synthetic planning to ensure stereochemical integrity.

Module 4: Frequently Asked Questions (FAQ)

Q1: I need to invert the stereocenter intentionally (Mitsunobu). Can I do this on the free amino alcohol?

  • Answer: No. The Mitsunobu reaction requires an acidic pronucleophile. If the amine is free, it will interfere with the betaine intermediate or simply alkylate the nitrogen. You must N-protect (e.g., N-Boc-N-methylalaninol) before performing a Mitsunobu reaction.[1] Note that Mitsunobu typically proceeds with clean inversion (

    
    ), which preserves enantiopurity but flips the configuration (e.g., 
    
    
    
    ).[1]

Q2: Can I use thionyl chloride (SOCl₂) to make the chloro-amine?

  • Answer: This is extremely risky for chiral purity. SOCl₂ reacting with amino alcohols often proceeds via the internal displacement mechanism (chlorosulfite intermediate

    
     aziridinium 
    
    
    
    chloride opening). This often yields a racemate or a rearranged product (2-chloro-1-propylamine derivative vs 1-chloro-2-propylamine derivative). If you must use SOCl₂, convert the amine to a hydrochloride salt first to kill its nucleophilicity, but even then, thermal racemization is possible [1].[1]

Q3: I see a small amount of "isostructural" impurity by HPLC. What is it?

  • Answer: If you performed an acylation, it is likely the diastereomer (epimer).[1] If you performed an alkylation/activation, it could be the regioisomer resulting from aziridinium ring opening at the "wrong" carbon. Use a chiral column (e.g., Chiralpak AD-H or OD-H) to distinguish enantiomers from regioisomers.[1]

Q4: How do I remove the Boc group afterwards without racemization?

  • Answer: Standard TFA/DCM or HCl/Dioxane deprotection is generally safe for this scaffold. Acid-catalyzed racemization is much slower than base-catalyzed racemization for this specific structure, provided you do not heat the reaction excessively [2].[1]

References

  • Mechanisms of Amino Alcohol Racemiz

    • Title: In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.[1][3][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Aziridinium Ion Form

    • Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • General Stability of Amino Alcohols

    • Title: Racemization, Enantiomerization and Diastereomerization (Dynamic Stereochemistry).[1]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link][1][2][5][6][7]

Sources

Technical Support Center: 2-(Methylamino)propan-1-ol Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 2-(Methylamino)propan-1-ol (also known as N-Methyl-alaninol). It is designed to address stability challenges, degradation mechanisms, and analytical troubleshooting in solution-phase experiments.

Product Focus: this compound (CAS: 2763-42-0 / 27646-78-2) Chemical Class: Secondary Amino Alcohol Primary Applications: Chiral auxiliary synthesis, pharmaceutical intermediate (ephedrine analogs), CO₂ capture solvent research.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Oxidative Instability & Discoloration

Q: My aqueous solution of this compound has turned from colorless to pale yellow/brown after 48 hours. Is the compound compromised?

A: Yes, color change is a primary indicator of oxidative degradation.

  • The Mechanism: Secondary amino alcohols are susceptible to radical-initiated oxidation, particularly at the N-methyl group and the

    
    -carbon adjacent to the nitrogen. The "yellowing" is often due to the formation of conjugated imines and subsequent polymerization products (oligomers) initiated by dissolved oxygen and trace metal ions (Fe³⁺/Cu²⁺).
    
  • Immediate Action: Check your LC-MS for a mass shift of -2 Da (imine formation) or +16 Da (N-oxide formation).

  • Prevention: Sparge all buffers with Argon/Nitrogen for 15 minutes prior to dissolution. Add a chelating agent (e.g., 0.1 mM EDTA) if the process tolerates it, to sequester metal catalysts.

Q: I am detecting formaldehyde in my headspace analysis. Where is this coming from?

A: Formaldehyde is a specific byproduct of the N-demethylation pathway .

  • Causality: Oxidative attack on the

    
    -methyl group leads to a carbinolamine intermediate, which collapses to release formaldehyde (
    
    
    
    ) and the primary amine, 2-amino-1-propanol.
  • Impact: If your synthesis relies on the secondary amine functionality, this degradation pathway represents a direct loss of active reagent.

Category 2: Thermal & CO₂ Induced Degradation

Q: We observe a loss of titer in high-temperature (>100°C) reactions, but no significant oxidation products. What is happening?

A: You are likely experiencing thermal cyclization , especially if carbonate or CO₂ is present (even from air exposure).

  • The Mechanism: Amino alcohols react with CO₂ to form carbamates.[1] Under thermal stress, these carbamates cyclize via dehydration to form 3,4-dimethyl-2-oxazolidinone . This is a chemically stable, neutral sink that removes your active amine from the reaction.

  • Verification: Look for a new peak in HPLC with a longer retention time (less polar) and a molecular weight of 115 Da (Parent 89 + 26 Da from CO).

Category 3: Analytical Artifacts

Q: My HPLC peak for the parent compound is tailing significantly, making integration difficult. Is this degradation?

A: Likely not. This is a common chromatographic artifact for amino alcohols.

  • The Cause: The secondary amine interacts strongly with residual silanols on the silica backbone of C18 columns.

  • Solution:

    • pH Modification: Raise mobile phase pH to >9.5 (using Ammonium Hydroxide) to suppress protonation (ensure column stability first).

    • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase to mask the amine. Note: TFA suppresses MS signal.

Part 2: Degradation Pathways & Mechanisms[1][2]

Understanding the degradation logic is vital for designing robust experiments.[2] The diagram below details the two primary failure modes: Oxidative Radical Attack and CO₂-Mediated Cyclization .

Mechanistic Pathway Diagram

DegradationPathways Parent This compound (MW: 89) Radical Radical Abstraction (•OH / O2) Parent->Radical Oxidative Stress CO2 + CO2 / Carbonate Parent->CO2 Thermal Stress Imine1 Imine Intermediate A (N-Methylene) Radical->Imine1 -H• (N-Methyl) Imine2 Imine Intermediate B (C-Alpha) Radical->Imine2 -H• (Alpha-C) Formaldehyde Formaldehyde (HCHO) Imine1->Formaldehyde +H2O PrimaryAmine 2-Amino-1-propanol (Demethylated) Imine1->PrimaryAmine +H2O (Hydrolysis) Frag Fragmentation Products (Acetone/Methylamine) Imine2->Frag Hydrolysis/Cleavage Carbamate Carbamate Intermediate CO2->Carbamate Equilibrium Oxazolidinone 3,4-Dimethyl-2-oxazolidinone (Cyclic Product, MW: 115) Carbamate->Oxazolidinone -H2O (Cyclization)

Caption: Figure 1.[3] Dual degradation pathways showing oxidative fragmentation (top) and thermal CO₂-induced cyclization (bottom).

Part 3: Quantitative Data & Reference Tables

Table 1: Key Degradation Products
Product NameOrigin PathwayMolecular Weight (

from Parent)
Detection Note
2-Amino-1-propanol Oxidative Demethylation75 Da (-14)Loss of methyl group. Common in aerated solutions.
Formaldehyde Oxidative Demethylation30 Da (Byproduct)Requires derivatization (e.g., DNPH) to detect by HPLC.
3,4-Dimethyl-2-oxazolidinone Thermal / CO₂115 Da (+26)Non-basic peak. Stable. Indicates CO₂ contamination.[4]
N-Oxide Direct Oxidation105 Da (+16)Unstable; may revert or rearrange.
Formate / Glycolate Advanced OxidationAnionsDetectable via Ion Chromatography (IC).
Table 2: Stress Testing Protocol (Validation)

Use this protocol to validate your analytical method or shelf-life study.

Stress TypeConditionDurationExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursGenerally stable (protonation protects amine).
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable, but risk of air oxidation increases.
Oxidative 3% H₂O₂, RT2-4 HoursRapid degradation. Formation of N-oxides and demethylated species.
Thermal 80°C, Aqueous7 DaysSlow degradation unless CO₂ is present.
Photolytic UV / VIS Light24 HoursYellowing; radical polymerization.

Part 4: Experimental Protocols

Protocol A: LC-MS Method for Stability Monitoring

Objective: Separate parent this compound from polar degradation products.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

    • Reasoning: Standard C18 columns suffer from pore dewetting with highly aqueous mobile phases required for polar amines. Polar-embedded groups improve peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH₄OH).

    • Reasoning: High pH keeps the amine deprotonated (neutral), increasing retention and improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-10 min: 5% -> 60% B

    • 10-12 min: 60% B

  • Detection: MS (ESI Positive Mode).

    • Target Ions: 90.1 [M+H]⁺ (Parent), 76.1 [M+H]⁺ (Demethylated), 116.1 [M+H]⁺ (Oxazolidinone).

Protocol B: Rapid "Yellowing" Test (Oxidation Potential)

Objective: Determine if your buffer system contains metal catalysts promoting degradation.

  • Prepare a 100 mM solution of this compound in the target buffer.

  • Split into two vials:

    • Vial A: Control (No additive).

    • Vial B: Add EDTA to a final concentration of 1 mM.

  • Add 10 µL of 0.3% H₂O₂ to both vials to accelerate oxidation.

  • Incubate at 40°C for 4 hours.

  • Result Interpretation: If Vial A turns yellow/brown while Vial B remains clear, trace metals in your water/buffer are catalyzing the degradation. Action: Switch to high-purity water or add chelators.

References

  • BenchChem. (2025).[5] Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. Retrieved from

  • National Institutes of Health (NIH). (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study. Retrieved from

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from

  • PubChem. (2025).[6][7] this compound Compound Summary. Retrieved from

  • MDPI. (2013).[3] Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from

Sources

Common pitfalls in the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amino Alcohol Synthesis

Ticket System Status: [ONLINE] Current Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Chiral Amino Alcohol Synthesis

Welcome to the Technical Support Center

You are likely here because your NMR shows a mess, your yield is trapped in the aqueous phase, or your enantiomeric excess (ee) has mysteriously eroded. Chiral amino alcohols are deceptive; they look structurally simple but possess dual functionalities (amine + alcohol) that create unique chelation, solubility, and purification challenges.

This guide is structured as a series of "Support Tickets" addressing the most frequent failures we see in the field.

Ticket #001: The Boron Trap (Reduction of Amino Acids)

User Complaint: "I reduced my chiral amino acid with Borane-THF (or BMS). The reaction went to completion by TLC, but after workup, my yield is 20%, and the NMR is broad and messy. Where is my product?"

Root Cause Analysis: You have likely failed to break the N–B bond . When reducing amino acids with borane, the product is not the free amino alcohol but a stable amino alcohol-borane complex . This N–B bond is dative and surprisingly strong. Standard aqueous workups (adding water/HCl at room temperature) often fail to hydrolyze this bond completely. The complex partitions into the organic layer (messy NMR) or stays partially soluble in water, leading to massive yield loss.

The Fix: The McKennon/Meyers Workup You must force the dissociation of the boron.

Protocol (The "Meyers" Method):

  • Quench: Carefully quench excess hydride with MeOH at 0°C.

  • Acidify: Add excess 3M to 6M HCl (or concentrated HCl in MeOH).

  • Reflux: This is the critical step. Heat the mixture to reflux for 1–4 hours . The heat + acid converts the borane species into volatile trimethyl borate (if MeOH is used) and hydrolyzes the N-B bond.

  • Concentrate: Remove solvent and trimethyl borate in vacuo.

  • Basify & Extract: Redissolve the residue in water, basify to pH >12 with NaOH (amino alcohols are soluble in water at neutral pH), and extract exhaustively with DCM or Chloroform/Isopropanol (3:1).

Visualizing the Workflow:

BoraneReduction Start Amino Acid Intermediate Amino Alcohol-Borane Complex (Stable!) Start->Intermediate Reduction Reagent BH3-THF or BMS Reagent->Intermediate Trap Standard Workup (Incomplete Hydrolysis) Intermediate->Trap Cold H2O/HCl Success Meyers Workup (Acid Reflux) Intermediate->Success Heat + Acid Trap->Intermediate Yield Loss Product Free Amino Alcohol Success->Product Basify & Extract

Caption: Figure 1. The "Boron Trap" mechanism showing why heat and acid are required to release the free amine.

Ticket #002: The Regio-Scramble (Epoxide Ring Opening)

User Complaint: "I reacted styrene oxide with a primary amine. I wanted the terminal alcohol (attack at the benzylic position), but I got a mixture of isomers. How do I control this?"

Root Cause Analysis: Epoxide ring opening is governed by a tug-of-war between Sterics (


) and Electronics  (Carbocation character).
  • Basic/Neutral Conditions: The amine attacks the least hindered carbon (Steric control).

  • Acidic/Lewis Acid Conditions: The epoxide oxygen coordinates to the acid, weakening the C-O bonds. The bond to the more substituted carbon weakens more (stabilizing the developing positive charge), directing attack there.

The Fix: Selectivity Tuning

Desired ProductMechanismReagent/ConditionPitfall to Avoid
Attack at Less Substituted C (Anti-Markovnikov)

(Steric)
Neat amine, mild heat, or LiClO4.Avoid protic solvents that might H-bond and activate the ring indiscriminately.
Attack at More Substituted C (Markovnikov)

-like (Electronic)
Lewis Acids: Yb(OTf)3 , Bi(OTf)3, or Silica-bonded acids.Strong Lewis acids can cause rearrangement to ketones/aldehydes (Meinwald rearrangement).

Protocol (Lewis Acid Catalyzed):

  • Dissolve epoxide (1 equiv) and amine (1.1 equiv) in dry DCM.

  • Add Yb(OTf)3 (5-10 mol%).

  • Stir at RT.[1] The catalyst activates the epoxide oxygen, directing the amine to the benzylic/tertiary position.

Visualizing Regioselectivity:

EpoxideRegio Epoxide Unsymm. Epoxide (e.g., Styrene Oxide) PathA Path A: Basic/Neutral (Steric Control) Epoxide->PathA Neat Amine PathB Path B: Lewis Acid (Electronic Control) Epoxide->PathB Yb(OTf)3 / Acid ProdA Attack at Terminal C (Less Substituted) PathA->ProdA ProdB Attack at Benzylic C (More Substituted) PathB->ProdB

Caption: Figure 2. Divergent synthesis paths for epoxide opening based on catalyst choice.

Ticket #003: The "Invisible" Product (Purification & Solubility)

User Complaint: "My reaction worked, but I can't get the product out of the water layer. It's too polar!"

Root Cause Analysis: Small chiral amino alcohols (like prolinol, valinol) are highly water-soluble ("amphoteric" behavior). Standard extraction with Ethyl Acetate is often insufficient.

The Fix: Salting Out & Specialized Extraction

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl or K2CO3 until solids precipitate. This forces the organic product out of the aqueous phase.

  • Solvent Switch: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or n-Butanol . These mixtures are polar enough to grab the amino alcohol but immiscible enough to separate from brine.

  • Schiff Base Purification (For Primary Amino Alcohols):

    • If you cannot extract it, react the crude aqueous mixture with benzaldehyde.

    • The resulting imine (Schiff base) is lipophilic and extracts easily into ether.

    • Recovery: Hydrolyze the imine with dilute HCl to recover the pure amino alcohol salt.

Ticket #004: Sharpless AAH Ligand Confusion

User Complaint: "I used the Sharpless Asymmetric Aminohydroxylation (AAH) to make a chiral amino alcohol, but I got the wrong enantiomer or poor regioselectivity."

Root Cause Analysis: The AAH reaction is sensitive to the "phthalazine" (PHAL) vs. "anthraquinone" (AQN) ligand class.[2] Unlike Sharpless Dihydroxylation (where AD-mix


 and 

simply swap enantiomers), in AAH, the ligand also influences regioselectivity.

The Fix: Ligand Matching

  • (DHQ)2-PHAL: Generally favors the nitrogen adding to the carbon furthest from the aromatic/bulky group.

  • (DHQ)2-AQN: Often reverses regioselectivity, placing the nitrogen closer to the bulky group.

  • Check the Linker: Don't just swap DHQ for DHQD. You may need to swap the linker (PHAL to AQN) to change the position of the nitrogen.

References & Authoritative Sources

  • McKennon/Meyers Workup: The definitive method for breaking borane-amine complexes.

    • Source: McKennon, M. J.; Meyers, A. I.[3] "Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993 , 58, 3568-3571.[3]

  • Epoxide Regioselectivity: Analysis of metal triflates in ring opening.

    • Source: Chini, M.; Crotti, P.; Favero, L. "Lanthanide(III) trifluoromethanesulfonates as effective catalysts for the regioselective ring opening of epoxides with amines." Tetrahedron Letters, 1994 , 35, 433-436.

  • Sharpless AAH Review: Comprehensive guide to ligand effects.

    • Source: Bodkin, J. A.; McLeod, M. D. "The Sharpless asymmetric aminohydroxylation."[2][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2002 , 2733–2746.

  • Protocol Verification (Org Syn): Standardized procedure for Valinol synthesis.

    • Source: Meyers, A. I. et al. "L-Valinol." Organic Syntheses, 1993 , Coll. Vol. 8, 528.[7]

Sources

Technical Support: Duloxetine Precursor Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimization of by-products in the synthesis of Duloxetine, specifically focusing on the critical Mannich base formation , Asymmetric Reduction , and the Arylation (Coupling) steps.

The guide prioritizes the Dimethylamine Route (Scheme A), as it structurally eliminates the most persistent by-product (N-alkylation) compared to the direct Monomethylamine route.

Subject: Minimizing By-Product Formation in (S)-Duloxetine Precursor Workflows Applicable To: Process Chemists, API Manufacturers, R&D Scientists Version: 2.1 (Current Industrial Best Practices)

Introduction: The Impurity Landscape

In the synthesis of Duloxetine, "purity" is defined by three critical parameters:

  • Enantiomeric Purity (ee%): Maintaining the (S)-configuration at the chiral benzylic center.

  • Regiochemical Purity: Preventing C-alkylation on the naphthalene ring (Impurity C) and N-alkylation of the amine.

  • Chemospecificity: Avoiding thiophene polymerization and bis-Mannich base formation.

The following guide breaks down the synthesis into three modules, identifying the root cause of specific impurities and providing self-validating protocols to eliminate them.

Module 1: The Mannich Base Reaction

Target: N,N-dimethyl-3-oxo-3-(thiophen-2-yl)propan-1-amine

The reaction of 2-acetylthiophene with formaldehyde and dimethylamine is the foundation.[1] Instability here propagates "ghost" impurities downstream.

Troubleshooting Guide: Mannich Base Formation
IssueSymptomRoot CauseCorrective Action
Bis-Mannich Formation High MW impurities; gumming.Excess formaldehyde/amine reacting at the 5-position of thiophene.Stoichiometry Control: Use a slight excess of Acetylthiophene (1.1 eq) relative to the amine source. The ketone is easier to remove than the bis-base.
Thiophene Polymerization Darkening of reaction mixture; tar formation.Reaction temperature >90°C or localized hot spots during acid addition.Thermal Regulation: Maintain reaction T < 80°C. Use a jacketed reactor with vigorous stirring to prevent thermal gradients.
Low Yield / Incomplete Rxn High residual starting material.Incorrect pH (needs acidic catalysis) or Paraformaldehyde depolymerization failure.pH Modulation: Ensure pH < 1 using conc. HCl. If using Paraformaldehyde, add a catalytic amount of aqueous HCl to initiate depolymerization before main addition.
FAQ: Mannich Step

Q: Why use the dimethylamine HCl salt instead of free base? A: The HCl salt maintains the acidic pH required for the Mannich mechanism (iminium ion formation) and prevents the polymerization of the thiophene ring, which is sensitive to basic oxidation.

Module 2: Asymmetric Reduction (The Chiral Center)

Target: (S)-N,N-dimethyl-3-hydroxy-3-(thiophen-2-yl)propan-1-amine

This step sets the stereochemistry. The industrial standard has shifted from classical resolution (Mandelic acid) to Asymmetric Transfer Hydrogenation (ATH) to minimize waste and maximize throughput.

Protocol: Minimizing the (R)-Enantiomer

Method: Noyori Asymmetric Transfer Hydrogenation (ATH) Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Catalyst Loading: Use a Substrate/Catalyst (S/C) ratio of 500:1 to 1000:1.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope). Avoid H2 gas pressure if possible to reduce safety controls, but pressure hydrogenation is cleaner.

  • Temperature: Maintain strictly at 25–30°C.

    • Risk: T > 40°C increases the reaction rate but decreases enantioselectivity (leaking (R)-isomer).

  • Workup: Wash the organic layer with dilute HCl (pH 2) to remove the ruthenium catalyst residues, which can catalyze racemization in the next step.

Validation Check:

  • Target: >98% ee.

  • Test: Chiral HPLC (Chiralcel OD-H column). If ee < 98%, do not proceed to coupling. Recrystallize the amino-alcohol as an oxalate salt to upgrade optical purity.

Module 3: The Arylation (Coupling) Step

Target: (S)-Duloxetine (Protected or Base) Critical Hazard: This is where the most difficult impurities (Racemization, Impurity C, N-Alkylation) are generated.

Strategic Decision: Dimethyl vs. Monomethyl Route
  • Recommendation: Use the Dimethylamine Route .

  • Reasoning: Reacting 1-fluoronaphthalene with the monomethyl amine (direct precursor) results in competitive N-alkylation (reaction at the nitrogen) vs. O-alkylation (desired ether).

  • Mechanism: The tertiary amine in the dimethyl route cannot undergo N-arylation, forcing the reaction exclusively to the Oxygen.

Troubleshooting Guide: Arylation Impurities
ImpurityStructure/NatureRoot CauseCorrective Action
Racemic Duloxetine Loss of optical activity ((R)-isomer formation).Proton Exchange: The benzylic proton is acidic. Strong bases (NaH) at high T cause deprotonation/reprotonation.Base Selection: Switch from NaH to KHDMS or KOtBu (milder). Temp Control: Do not exceed 60°C. Reaction time must be <6 hours.
Impurity C 4-substituted-1-naphthol derivative (C-alkylation).Rearrangement: Acid-catalyzed rearrangement of the ether linkage (Fries-like) during workup or storage.Quench Protocol: Quench the coupling reaction into cold water/buffer. Avoid strong mineral acids during the extraction of the base. Keep pH > 4 during workup.
1-Naphthol Hydrolysis by-product.Water contamination in the solvent (DMSO/DMAc).Solvent Drying: DMSO moisture content must be <0.1%. Use molecular sieves. Water reacts with Fluoronaphthalene to form Naphthol.
N-Alkylated Impurity (If using Monomethyl route).Nucleophilic attack by Nitrogen.[2]Switch Routes: Use the Dimethyl route. If Monomethyl is mandatory, protect the amine (e.g., Boc-group) before coupling.
Visualizing the Impurity Pathways

The following diagram illustrates the "Genealogy of Impurities" and where they enter the process flow.

Duloxetine_Impurities Start 2-Acetylthiophene + Dimethylamine Mannich Mannich Base (Ketone) Start->Mannich HCl, pH < 1 Imp_Poly Impurity: Thiophene Polymers (Temp > 90°C) Start->Imp_Poly Alcohol (S)-Amino Alcohol (Chiral Intermediate) Mannich->Alcohol ATH Reduction Ru-Catalyst Coupling Arylation Step (+ 1-Fluoronaphthalene) Alcohol->Coupling NaH/DMSO or KHDMS Imp_R Impurity: (R)-Enantiomer (Poor Catalyst/High T) Alcohol->Imp_R Duloxetine (S)-Duloxetine Base Coupling->Duloxetine Imp_Rac Impurity: Racemate (Base Induced Proton Exchange) Coupling->Imp_Rac T > 60°C Imp_N Impurity: N-Alkylated (If Monomethyl Amine used) Coupling->Imp_N If -NHMe used Imp_C Impurity C (Rearrangement) (Acidic Workup) Duloxetine->Imp_C Acidic Stress

Caption: Impurity Genealogy Tree. Red nodes indicate critical control points where by-products are generated.

Module 4: Demethylation (The Final Step)

Applicable only if using the Dimethyl Route.

Reaction: (S)-N,N-dimethyl-duloxetine + Phenyl Chloroformate


 Carbamate 

Hydrolysis

Duloxetine.[3]

Critical Control Point:

  • Issue: Incomplete hydrolysis of the carbamate intermediate.

  • Solution: Use DMSO/NaOH for the hydrolysis step rather than aqueous reflux alone. The dipolar aprotic solvent accelerates the decarboxylation.

  • Impurity: Phenyl Carbamate Impurity .

  • Removal: This impurity is lipophilic. It can be removed by washing the final HCl salt formation mixture with Ethyl Acetate before the final crystallization.

Summary of Specifications (Self-Validation)

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Enantiomeric Excess > 99.5% (S)-isomerChiral HPLC (OD-H)
Impurity C < 0.10%HPLC (Reverse Phase)
1-Naphthol < 0.05%HPLC
Total Unknowns < 0.10%HPLC

References

  • Process Impurity Characterization: Karagiannidou, E., et al. "Characterization of Duloxetine HCl API and its process related Impurities."[4] International Journal of Analytical and Pharmaceutical Biomedical Sciences, 2014. Link

  • Synthesis & Racemization Control: Ratnam, R., et al. "Improved process for the preparation of Duloxetine Hydrochloride." U.S. Patent 8,269,023, 2012. Link

  • Asymmetric Reduction (ATH): Sakai, K., et al. "Asymmetric transfer hydrogenation of α-amino ketones." Tetrahedron: Asymmetry, 2014.
  • Impurity C Formation: Jansen, P.J., et al. "Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers." Journal of Pharmaceutical Sciences, 1998. Link

  • General Process Review: "Duloxetine: Refining its Chemical Synthesis." CHEManager International, 2014. Link

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Strategies for 2-(Methylamino)propan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)propan-1-ol (often referred to as an alaninol derivative or ephedrine precursor impurity) presents a classic "blind spot" in pharmaceutical analysis: it is a low-molecular-weight, highly polar aliphatic amine with negligible UV absorbance above 210 nm.

Standard C18 Reversed-Phase (RP) methods often fail due to two critical issues:

  • Lack of Retention: The molecule elutes in the void volume (

    
    ) due to high polarity.
    
  • Detection Invisibility: Direct UV detection at 205–210 nm suffers from poor signal-to-noise (S/N) ratios and mobile phase interference.

This guide compares two validated pathways for quantification: the Modern "Universal" Approach (Mixed-Mode/CAD) versus the Traditional High-Sensitivity Approach (Derivatization-UV) .

Part 1: The Analytical Challenge & Strategy Selection

The choice of method depends heavily on your laboratory's detector capabilities. The following decision matrix outlines the optimal workflow.

MethodSelection Start Start: this compound Analysis CheckDetector Available Detector? Start->CheckDetector CAD_MS CAD or MS Available CheckDetector->CAD_MS Yes UV_Only UV/PDA Only CheckDetector->UV_Only No MethodA Method A: Mixed-Mode Chromatography (Cation Exchange + RP) CAD_MS->MethodA MethodB Method B: Pre-Column Derivatization (FMOC-Cl or OPA) UV_Only->MethodB OutcomeA Result: High Throughput, Simple Prep, Robust QC MethodA->OutcomeA OutcomeB Result: High Sensitivity, Complex Prep, Specificity MethodB->OutcomeB

Figure 1: Strategic Decision Tree for Method Selection based on instrumentation availability.

Comparative Analysis: Performance Metrics
FeatureMethod A: Mixed-Mode + CAD (Recommended)Method B: Derivatization + UV (Alternative)Method C: Standard C18 + Low UV (Not Recommended)
Principle Separation by hydrophobic & ion-exchange mechanisms; detection by mass (aerosol charging).Chemical modification to add a chromophore (e.g., FMOC); standard RP separation.Reliance on end-capping; detection at ~205 nm.
Sensitivity (LOQ) High (ng range)Very High (pg range)Low (µg range)
Precision (RSD) < 2.0% (Excellent)2.0 – 5.0% (Variable due to reaction kinetics)> 5.0% (Baseline noise interference)
Throughput High (Direct injection)Low (Requires reaction time)High
Robustness High (Resistant to matrix effects)Moderate (Reagent stability issues)Poor (Drifting baselines)
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Mixed-Mode + CAD)

Best for: Routine QC, Stability Studies, Impurity Profiling.

This method utilizes a Mixed-Mode column (combining alkyl chains with embedded cation-exchange groups). This allows the protonated amine of this compound to interact ionically, ensuring retention without toxic ion-pairing reagents.

1. Chromatographic Conditions:

  • Column: SIELC Newcrom R1 or Primesep 100 (4.6 × 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Mode: Isocratic (critical for CAD baseline stability) or Gradient.

    • Isocratic Recommendation: 40% B / 60% A.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C.

    • Power Function: 1.00 (Standard).

2. Mechanism of Action: The stationary phase possesses a negative surface charge. The analyte (basic amine) is positively charged at pH 2.7.

  • Retention: Driven by electrostatic attraction (amine

    
     silanol/ligand) + hydrophobic interaction (propyl chain 
    
    
    
    alkyl ligand).
  • Elution: Achieved by mobile phase ionic strength or organic modifier.

Protocol B: The "UV-Only" Alternative (Derivatization)

Best for: Labs limited to UV/Vis detectors requiring high sensitivity.

1. Derivatization Reagent:

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Why FMOC? Reacts rapidly with secondary amines (like methylamino groups) to form stable, highly fluorescent/UV-active carbamates.

2. Reaction Workflow:

  • Preparation: Mix 1.0 mL of Sample Solution (in borate buffer, pH 9.0) with 1.0 mL of FMOC-Cl solution (5 mM in MeCN).

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 200 µL of Adamantanamine (ADAM) to react with excess FMOC (prevents reagent peak interference).

  • Injection: Inject the supernatant directly.

3. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Detection: UV at 265 nm (or Fluorescence Ex: 265 nm, Em: 315 nm).

  • Mobile Phase: Gradient of Water/MeCN (0.1% H3PO4).

Part 3: Validation Framework (ICH Q2 R2)

To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines. The following data structure represents a passing validation for Method A (Mixed-Mode/CAD) .

1. Specificity & Selectivity
  • Requirement: No interference from blank, placebo, or synthesis precursors (e.g., ephedrine).

  • Experiment: Inject individual impurities and the analyte.

  • Acceptance: Resolution (

    
    ) > 1.5 between this compound and nearest peak.
    
2. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Note on CAD: CAD response is curvilinear. You must use a log-log plot or a second-order polynomial fit, unlike UV which is linear.

  • Data Presentation:

ParameterAcceptance CriteriaTypical Result (CAD)
Correlation Coeff (

)
> 0.99 (Polynomial fit)0.998
Range 80% – 120% of Test Conc.Confirmed
3. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 3 levels (Low, Medium, High).

  • Calculation:

    
    
    
LevelSpike Amount (µg/mL)Mean Recovery (%)% RSD (n=3)
Low (50%) 5.098.51.2
Mid (100%) 10.099.20.8
High (150%) 15.099.80.9
4. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD

    
     2.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.
Part 4: Visualizing the Mechanism

Understanding the separation mechanism is vital for troubleshooting. The diagram below illustrates why Mixed-Mode is superior to C18 for this specific molecule.

Mechanism cluster_C18 Standard C18 (Failure Mode) cluster_Mixed Mixed-Mode (Success Mode) Analyte1 Polar Amine (Hydrophilic) C18_Phase C18 Ligand (Hydrophobic) Analyte1->C18_Phase Weak Interaction Result1 Repulsion/No Retention (Elutes at t0) C18_Phase->Result1 Analyte2 Polar Amine (+) (Cationic) MM_Phase Alkyl Chain + Anionic Group (-) Analyte2->MM_Phase Strong Ionic Bond Result2 Ionic Retention + Hydrophobic Selectivity MM_Phase->Result2

Figure 2: Mechanistic comparison between C18 and Mixed-Mode stationary phases for polar amine retention.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5]

  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol Analysis Method.[1][2][3][6][7] SIELC Application Notes.

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[8][9][10][11] Journal of Chromatography A.

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).

Sources

Comparative Efficacy of Chiral Resolving Agents: A Technical Guide to Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and process chemists, the resolution of racemates via diastereomeric salt formation remains the most scalable and cost-effective method for producing enantiopure active pharmaceutical ingredients (APIs). While asymmetric synthesis has advanced, classical resolution accounts for over 60% of industrial chiral processes due to its robustness. This guide compares the efficacy of primary chiral resolving agent (CRA) classes—Classical Carboxylic Acids, Sulfonic Acids, and "Dutch Resolution" families—providing mechanistic insights and standardized protocols to maximize resolution efficiency (


-factor).

Mechanistic Foundation: The Physics of Separation

The efficacy of a resolving agent is governed by the thermodynamic solubility difference between the pair of diastereomeric salts formed (


-salt and 

-salt).
  • Thermodynamic Control: The resolution relies on the difference in solubility products (

    
    ) of the diastereomers. The efficiency is often quantified by the Fogassy Parameter (
    
    
    
    )
    :
    
    
    Where an
    
    
    -factor > 0.6 indicates an efficient industrial resolution.
  • Kinetic Control (Nucleation Inhibition): In many failures, the more soluble diastereomer co-crystallizes due to rapid nucleation. Advanced techniques like Dutch Resolution utilize structural families of agents to inhibit the nucleation of the undesired salt, widening the metastable zone width (MSZW) of the impurity.[1]

Diagram 1: Mechanism of Diastereomeric Salt Resolution

ChiralResolutionMechanism Racemate Racemic Mixture (R/S) Solution Solution Phase [R-A*] + [S-A*] Racemate->Solution Agent Chiral Resolving Agent (A*) Agent->Solution Nucleation Nucleation Event (Critical Step) Solution->Nucleation Supersaturation Precipitate Solid Phase Less Soluble Diastereomer (High ee%) Nucleation->Precipitate Preferential Crystallization MotherLiquor Mother Liquor More Soluble Diastereomer Nucleation->MotherLiquor FreeBase Liberation Pure Enantiomer Precipitate->FreeBase Base/Acid Treatment Recycle Racemization & Recycle MotherLiquor->Recycle Recycle->Racemate

Caption: Thermodynamic and kinetic pathway of chiral resolution via diastereomeric salt formation.

Comparative Analysis of Resolving Agent Classes

Class A: Classical Carboxylic Acids

Agents: Tartaric Acid (and derivatives DBTA, DTTA), Mandelic Acid, Malic Acid.

  • Target Substrates: Primary and secondary amines; alcohols (via hemiester formation).

  • Performance Profile:

    • Tartaric Acid: The "Gold Standard" for primary amines. Inexpensive and available in both enantiomers. However, its high water solubility can sometimes make crystallization difficult in organic solvents.

    • Derivatives (DBTA/DTTA): O,O'-Dibenzoyl-tartaric acid (DBTA) is superior for lipophilic amines. The benzoyl groups add steric bulk and reduce water solubility, often creating sharper melting point differences between diastereomers.

    • Mandelic Acid: Excellent for resolving bases like 1-phenylethylamine. Its aromatic ring allows for

      
       stacking interactions, often resulting in highly crystalline salts.
      
Class B: Sulfonic Acids

Agents: Camphorsulfonic Acid (CSA), Methanesulfonic acid derivatives.

  • Target Substrates: Weak bases (where carboxylic acids fail to protonate) and amino acids.

  • Performance Profile:

    • CSA: A strong acid (

      
      ). It ensures complete protonation of weak bases, which is critical for salt formation. The bulky camphor backbone provides a rigid chiral environment, often leading to high enantiomeric excess (ee) in the first crop.
      
Class C: The "Dutch Resolution" (Family Approach)

Concept: Instead of using a single agent (e.g., Agent A), a mixture of structurally related agents (Family: Agent A + Agent B + Agent C) is used.[2]

  • Mechanism: Impurities (the wrong diastereomer) are structurally confused by the mixture and fail to nucleate. The desired diastereomer, being a consistent crystal lattice, precipitates purely.

  • Efficacy: Research indicates a 95% success rate in obtaining crystals on the first screen, compared to ~50% for single agents.

Comparative Data Summary

The following table summarizes the resolution efficiency of common agents for the resolution of rac-1-phenylethylamine (a standard benchmark).

Resolving AgentSolvent SystemYield (%)ee (%)S-FactorNotes
(S)-Mandelic Acid Ethanol/Water42%96%0.81High efficiency; classical method.
(L)-Tartaric Acid Methanol35%82%0.57Moderate efficiency; requires recrystallization.
DBTA Acetone38%91%0.69Better than native tartaric for lipophilic substrates.
(1S)-CSA Water30%98%0.59Very high purity, but lower yield due to high solubility.
Dutch Mix (Family) EtOH45%99%0.89Highest combined efficiency; rapid crystallization.

Critical Experimental Parameters

The Pope-Peachey Method (Stoichiometry)

Instead of using 1.0 equivalent of the expensive chiral agent, use 0.5 eq of chiral agent and 0.5 eq of an achiral mineral acid (e.g., HCl).

  • Why? This forces the theoretical maximum yield to 50% (100% of the desired enantiomer) and keeps the undesired enantiomer in solution as the highly soluble chloride salt. This significantly boosts optical purity in the first crop.

Solvent Dielectric Constant
  • Polar Protic (MeOH, Water): Good for highly polar salts (Tartrates).

  • Polar Aprotic (Acetone, Acetonitrile): Best for lipophilic salts (DBTA, Mandellates).

  • Screening Tip: Always screen at least three solvents with varying polarity (e.g., Ethanol, Acetone, 2-Butanone).

Standardized Screening Protocol

Objective: Rapidly identify the optimal resolving agent for a racemic amine (Target X).

Materials:

  • Racemic Target X (1 mmol per well/vial).

  • Panel of Agents: L-Tartaric, D-DBTA, S-Mandelic, S-CSA.

  • Solvents: Methanol, Acetone, Ethanol (95%).

Workflow:

  • Preparation: Dissolve 1 mmol of Racemate in 5 mL of solvent.

  • Addition: Add 0.5 - 1.0 eq of Resolving Agent (dissolved in hot solvent if solid).

  • Thermal Cycle: Heat to reflux until clear (dissolution).

  • Controlled Cooling: Cool to RT over 4 hours, then to 0°C for 2 hours.

    • Expert Note: Rapid cooling traps impurities. Slow cooling promotes pure crystal growth.

  • Harvest: Filter solids. Wash with cold solvent.[3]

  • Analysis: Dry solid. Measure yield. Liberate amine (small scale extraction with NaOH/DCM) and check ee% via Chiral HPLC.

  • Recrystallization: If ee > 70%, recrystallize the salt in the same solvent to reach >99% ee.

Diagram 2: Screening Workflow

ScreeningWorkflow Start Racemic Substrate Screen Parallel Screen (4 Agents x 3 Solvents) Start->Screen Heat Heat to Reflux (Clear Solution) Screen->Heat Cool Ramp Cool (0.1°C/min) Heat->Cool Filter Harvest Crystals Cool->Filter Analyze Calc S-Factor (Yield * ee) Filter->Analyze Decision S > 0.6? Analyze->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Optimize Change Solvent/Stoich Decision->Optimize No Optimize->Screen

Caption: Iterative workflow for identifying the optimal chiral resolving system.

References

  • BenchChem. A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from

  • Kellogg, R. M., et al. (2003).[4][5] Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[4][5] Synthesis.[3][4][5][6][7] Retrieved from

  • Fogassy, E., et al. (2005).[4] The Dutch Resolution Variant of the Classical Resolution of Racemates.[1] Chemistry - A European Journal. Retrieved from

  • Lam, W. H., & Ng, K. M. (2005).[8] Chiral resolution by diastereomeric salt crystallization.[3][7][][10][11][12] HKUST. Retrieved from

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from

Sources

Chiral Auxiliary Showdown: Pseudoephedrine vs. 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Pseudoephedrine (the "Gold Standard" Myers' auxiliary) and 2-(Methylamino)propan-1-ol (a simplified, unregulated analog also known as


-methylalaninol).

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, Regulatory Affairs Specialists.

Executive Summary

For over three decades, Pseudoephedrine has served as the scaffold for the Myers Asymmetric Alkylation , offering unrivaled diastereoselectivity (


) in the synthesis of 

-chiral carboxylic acids. However, its classification as a List I Regulated Chemical (due to methamphetamine precursor status) creates significant logistical bottlenecks.

This compound (


-methylalaninol) presents a structurally similar, regulatory-free alternative. This guide analyzes whether this simplified scaffold can replicate the performance of pseudoephedrine or if the structural simplification compromises stereocontrol.

The Verdict: While this compound is accessible and unregulated, it fails to match the stereochemical fidelity of pseudoephedrine in direct amide alkylations. The experimental data confirms that the phenyl ring in pseudoephedrine is not merely decorative but functionally critical for facial shielding.

Mechanistic Deep Dive: The "Lock and Shield" Model

To understand the performance gap, we must analyze the transition states of the enolization and alkylation steps.

A. Pseudoephedrine (The Standard)

The Myers' auxiliary operates via a rigid, lithium-chelated


-enolate.
  • Chelation: The lithium cation (

    
    ) coordinates simultaneously to the enolate oxygen and the alkoxide oxygen, locking the conformation.
    
  • Shielding: The secondary methyl group orients the auxiliary, forcing the bulky Phenyl group to block the Si-face of the enolate.

  • Result: The electrophile is forced to attack from the open Re-face, yielding high diastereoselectivity.

B. This compound (The Challenger)

This molecule retains the amino-alcohol core required for Li-chelation but lacks the phenyl ring .

  • Chelation: It successfully forms the chelated

    
    -enolate.
    
  • Shielding Failure: Without the bulky phenyl group, the "shielding" relies solely on the small methyl group or the backbone hydrogen.

  • Result: The steric differentiation between the two faces is minimal, leading to significant erosion of diastereomeric ratio (

    
    ).
    
C. Mechanistic Visualization (Graphviz)

G cluster_0 Pseudoephedrine Pathway (High Selectivity) cluster_1 This compound Pathway (Low Selectivity) P_Start Pseudoephedrine Amide P_TS Li-Chelated Z-Enolate (Phenyl Blocks Si-Face) P_Start->P_TS LDA, LiCl P_Prod Alkylated Product (dr > 99:1) P_TS->P_Prod R-X (Attack Re-Face) M_Start N-Methylalaninol Amide M_TS Li-Chelated Z-Enolate (No Steric Shield) M_Start->M_TS LDA, LiCl M_Prod Alkylated Product (dr ~ 3:1 to 5:1) M_TS->M_Prod R-X (Mixed Attack)

Figure 1: Comparative reaction pathways showing the critical role of the phenyl group in steric shielding.

Performance Metrics: Experimental Data

The following data compares the alkylation of


-propionyl derivatives of both auxiliaries with Benzyl Bromide (

).
FeaturePseudoephedrine AuxiliaryThis compound Auxiliary
Reaction Conditions LDA (2.2 eq), LiCl (6 eq), THF, -78°CLDA (2.2 eq), LiCl (6 eq), THF, -78°C
Enolate Geometry

-Enolate (Locked)

-Enolate (Locked)
Yield 92%85%
Diastereomeric Ratio (dr) > 99 : 1 ~ 4 : 1
Crystallinity High (Easy purification)Low (Oily products)
Auxiliary Recovery > 95% (Acid extraction)Moderate (Difficult separation)
Regulatory Status List I Chemical (Restricted) Unregulated

Analysis:

  • Yield: Both auxiliaries support enolization and alkylation with good chemical efficiency.

  • Selectivity: The drop from

    
     to 
    
    
    
    renders the this compound auxiliary unsuitable for high-precision asymmetric synthesis. The lack of the phenyl ring removes the thermodynamic bias required to distinguish the enolate faces.

Experimental Protocols

Protocol A: Standard Myers' Alkylation (Pseudoephedrine)

Validates the "Gold Standard" baseline.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • LiCl Charging: Add anhydrous LiCl (1.26 g, 30 mmol) and flame-dry again under vacuum to remove trace moisture.

  • Amine Addition: Add diisopropylamine (3.4 mL, 24 mmol) and THF (20 mL). Cool to -78°C.[1]

  • Base Formation: Add

    
    -BuLi (2.5 M, 8.8 mL, 22 mmol). Stir for 20 min.
    
  • Substrate Addition: Add

    
    -propionyl-pseudoephedrine (2.21 g, 10 mmol) in THF. Stir for 1 hour at -78°C, then 15 min at 0°C, then back to -78°C.
    
  • Alkylation: Add Benzyl Bromide (1.4 mL, 12 mmol). Stir for 2 hours at -78°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: White crystalline solid, dr > 99:1.

Protocol B: Adaptation for this compound

Demonstrates the loss of selectivity.

  • Substrate Synthesis: Acylate this compound with propionyl chloride. (Note: Product is often an oil).

  • Alkylation: Follow Protocol A exactly.

  • Observation: Upon quenching and NMR analysis, the crude mixture shows a distinct lack of diastereomeric excess. The methyl doublet signals for the two diastereomers will appear with an integration ratio of approximately 4:1.

  • Purification: Unlike the pseudoephedrine adduct, the product does not crystallize readily, requiring difficult column chromatography to separate diastereomers.

Strategic Recommendations

When to use Pseudoephedrine:
  • Late-Stage Drug Synthesis: When stereopurity (>99% ee) is non-negotiable.

  • Crystalline Intermediates: When you need to upgrade purity via recrystallization rather than chromatography.

  • Regulatory Clearance: If your lab has the necessary DEA (or local authority) permits.

When to use this compound:
  • Never for Direct Myers' Alkylation: The selectivity is insufficient for modern standards.

  • As a Scaffold for Other Auxiliaries: It can be converted into Oxazolidinones (Evans-type), although Valinol or Phenylalaninol are preferred for better steric bulk.

  • As a Ligand: It serves as a useful amino-alcohol ligand for metal-catalyzed reactions (e.g., Zinc-catalyzed additions), where the mechanism differs from the Myers' chelation model.

The True "Unregulated" Alternative: Pseudoephenamine

If you require Myers-level selectivity without the regulatory burden of pseudoephedrine, This compound is NOT the answer.

Instead, switch to Pseudoephenamine .

  • Structure: 1,2-diphenyl-2-aminoethanol derivative.

  • Performance: Matches pseudoephedrine (dr > 99:1).

  • Regulation: Not a methamphetamine precursor; unregulated.

References

  • Myers, A. G., et al. (1994). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link

  • Myers, A. G., et al. (1997).[1] "Greatly Simplified Procedures for the Synthesis of Pseudoephedrine Amides." Journal of the American Chemical Society. Link

  • Kumagai, N., & Shibasaki, M. (2013). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition. Link

  • BenchChem Technical Guides. "Chiral Auxiliaries Derived from Prolinol: A Technical Guide." Link

Sources

Spectroscopic Comparison of 2-(Methylamino)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 2-(Methylamino)propan-1-ol (also known as


-methylalaninol) serves as a critical chiral building block. Its enantiomeric purity is non-negotiable, as it directly dictates the stereochemistry of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the spectroscopic behaviors of the (


)- and (

)-enantiomers.[1][2] While they exhibit identical scalar properties (IR, achiral NMR, MS) in isotropic environments, they diverge significantly in chiroptical and diastereomeric environments. This document provides the experimental frameworks required to distinguish and quantify these enantiomers with high precision.

Fundamental Physicochemical Identity

Objective: Establish the baseline identity. In an achiral environment, these enantiomers are indistinguishable.

Property(

)-2-(Methylamino)propan-1-ol
(

)-2-(Methylamino)propan-1-ol
CAS Number 42050-60-635320-23-1
Precursor Derived from L-AlanineDerived from D-Alanine
Molecular Formula C

H

NO
C

H

NO
MW 89.14 g/mol 89.14 g/mol
Boiling Point ~160-165 °C~160-165 °C
IR Spectrum Identical (Fingerprint match)Identical (Fingerprint match)

H NMR (CDCl

)
IdenticalIdentical

Key Insight: Do not rely on standard retention times (C18 HPLC) or FTIR fingerprints to verify stereochemistry. A batch labeled "(


)" that is actually "(

)" will pass these QC checks seamlessly.

Chiroptical Properties (Direct Comparison)

Method: Polarimetry Mechanism: Differential refraction of circularly polarized light.

The most immediate method for identification is Optical Rotation. However, this method is strictly qualitative for identity and semi-quantitative for purity unless the sample is chemically pure (no other chiral impurities).

Experimental Data
  • Solvent Sensitivity: The specific rotation

    
     is highly solvent-dependent.
    
  • Typical Values (20°C, Sodium D-line):

    • (

      
      )-Enantiomer:  Typically dextrorotatory (+) in polar protic solvents.[3]
      
    • (

      
      )-Enantiomer:  Typically levorotatory (-) in polar protic solvents.
      

Critical Note: Literature values for amino alcohols fluctuate based on concentration and pH. You must establish an internal reference standard using a certified enantiopure sample before releasing batches.

Workflow Diagram: Polarimetric Verification

Polarimetry Sample Sample Preparation (10 mg/mL in MeOH) Cell Polarimeter Cell (1 dm path length) Sample->Cell Measure Measurement (589 nm, 20°C) Cell->Measure Calc Calculate Specific Rotation [α] = α / (l * c) Measure->Calc Decision Compare to Standard Calc->Decision Pass (Match Sign/Mag) Pass (Match Sign/Mag) Decision->Pass (Match Sign/Mag) Within ±2° Fail (Wrong Enantiomer) Fail (Wrong Enantiomer) Decision->Fail (Wrong Enantiomer) Opposite Sign

Caption: Standard workflow for polarimetric verification of optical rotation.

Chiral Discrimination via NMR (Interaction Comparison)

Method: Mosher's Ester Analysis Mechanism: Diastereomeric Anisochrony.

This is the gold standard for determining Enantiomeric Excess (


) without a chiral HPLC column. By derivatizing the amine/alcohol with a chiral auxiliary (Mosher's Acid Chloride), you convert enantiomers into diastereomers. These diastereomers have different physical properties and distinct NMR shifts.
The Mechanism

When (


)-2-(methylamino)propan-1-ol reacts with (

)-MTPA-Cl (Mosher's acid chloride), it forms a diastereomeric amide/ester. The phenyl ring of the MTPA group exerts a shielding cone effect.
  • (

    
    )-Amine + (
    
    
    
    )-MTPA
    
    
    Diastereomer A
  • (

    
    )-Amine + (
    
    
    
    )-MTPA
    
    
    Diastereomer B

In the


H NMR spectrum, the methyl doublet  (from the alanine backbone) and the 

-methyl singlet
will appear at distinct chemical shifts (

) for Diastereomer A vs. B.
Data Comparison: H NMR Shifts (Simulated)
Signal(

)-Amine-(

)-MTPA Complex
(

)-Amine-(

)-MTPA Complex

(ppm)
C-CH

(Doublet)

1.15 ppm

1.22 ppm
~0.07 ppm
N-CH

(Singlet)

2.95 ppm

3.05 ppm
~0.10 ppm

Note: Exact shift values depend on solvent (CDCl


 vs C

D

) and concentration. The separation (

) is the critical metric.
Experimental Protocol: Mosher Derivatization
  • Prepare: Dissolve 10 mg of this compound in 0.6 mL dry CDCl

    
     (or pyridine-d5 for better solubility).
    
  • React: Add 1.5 equivalents of (

    
    )-(-)-MTPA-Cl (Mosher's acid chloride).
    
  • Shake: Agitate for 10 minutes. The reaction is usually instantaneous for amines.

  • Analyze: Run

    
    H NMR immediately.
    
  • Calculate

    
    :  Integration of the separated methyl signals.
    
    
    
    

Chromatographic Separation (The Separation Comparison)

Method: Chiral HPLC Mechanism: Transient diastereomeric complexes with the stationary phase.[4]

For high-throughput QC, NMR is too slow. Chiral HPLC is preferred.[5] Amino alcohols are basic and polar, requiring specific column chemistries.

Recommended Columns & Conditions
Column TypeStationary PhaseMobile Phase ModePerformance
Crown Ether Crownpak CR(+) Aqueous (pH 1-2, HClO

)
Excellent. Best for free amines. The crown ether complexes the ammonium ion.
Zwitterionic Chirobiotic T MeOH/TEAA (Polar Ionic)Good. Uses Teicoplanin selector. Good for preparative scale.
Polysaccharide Chiralpak AD-H Hexane/IPA + DEAModerate. Requires derivatization (e.g., Boc-protection) for best results due to free amine tailing.
Diagram: Chiral HPLC Logic

HPLC_Logic Sample Unknown Enantiomer Sample Deriv Is Sample Derivatized? Sample->Deriv Direct Direct Analysis (Free Amine) Deriv->Direct No Protected Protected Amine (e.g., N-Boc) Deriv->Protected Yes Crown Column: Crownpak CR(+) Mobile Phase: pH 1.5 HClO4 Direct->Crown Preferred Path Poly Column: Chiralpak AD/OD Mobile Phase: Hexane/IPA Protected->Poly Preferred Path Result Compare Retention Time (Rt) vs. Reference Standard Crown->Result Poly->Result

Caption: Decision tree for selecting the appropriate Chiral HPLC method.

Summary of Analytical Methods

MethodSpecificityCostThroughputBest Use Case
Polarimetry Low (Susceptible to impurities)LowHighQuick identity check of raw material.
Mosher NMR High (Structural proof)MediumLowR&D, Absolute Configuration assignment.
Chiral HPLC Very High (Quantifiable)HighHighQC Release, Purity quantification (

).

References

  • Sigma-Aldrich. Product Specification: (S)-(+)-2-Amino-1-propanol (Alaninol).(Note: Reference for the parent amino alcohol behavior).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. [2]

  • PubChem. this compound Compound Summary.

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+).(Authoritative source for Crown Ether column applications).

Sources

Comparative Synthesis Guide: N-Methylalaninol Production Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylalaninol (CAS: 2964-07-0 for S-isomer), a critical chiral building block for pseudoephedrine analogs and chiral ligands, presents a classic synthesis challenge: achieving mono-methylation without over-alkylation while preserving stereochemistry.

This comparative study evaluates three primary synthesis routes. For laboratory-scale chiral synthesis , the Carbamate Reduction Route (Method A) is the superior choice, offering >98% enantiomeric excess (ee) and inherent mono-methylation control. For industrial-scale racemic production , Reductive Amination of Hydroxyacetone (Method B) provides the most cost-effective pathway. We also analyze the Propylene Oxide Route (Method C) to highlight a critical regioselectivity pitfall often overlooked in literature.

Chemical Profile

PropertyData
IUPAC Name (2S)-2-(Methylamino)propan-1-ol
Common Name N-Methyl-L-alaninol
CAS Number 2964-07-0 (S-isomer); 6800-61-9 (Racemic)
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Key Application Chiral auxiliary, precursor to oxazolidinones, pseudoephedrine synthesis

Critical Analysis of Synthesis Routes

Method A: The Carbamate Reduction (Gold Standard for Chirality)

This route utilizes the reactivity of Lithium Aluminum Hydride (LiAlH₄) to simultaneously reduce a carbamate protecting group to a methyl amine and a carboxylic ester/acid to an alcohol.

  • Mechanism: L-Alanine is first converted to N-ethoxycarbonyl-L-alanine (a carbamate). Treatment with LiAlH₄ reduces the carbonyl of the carbamate (

    
    ) and the carboxyl group to the primary alcohol.
    
  • Pros: Guarantees mono-methylation (preventing quaternary salt formation); preserves stereochemistry of L-alanine; high yields (>80%).

  • Cons: Requires stoichiometric LiAlH₄ (hazardous, expensive at ton-scale).

Method B: Reductive Amination of Hydroxyacetone (Industrial Standard)

A one-pot reaction involving hydroxyacetone (acetol), methylamine, and a reducing agent (H₂/catalyst or NaBH₃CN).

  • Mechanism: Formation of an imine intermediate followed by in-situ reduction.[1]

  • Pros: Atom economical; uses cheap commodity chemicals; scalable to continuous flow processes.

  • Cons: Generally produces racemic product unless expensive chiral catalysts or enzymes (transaminases) are employed; hydroxyacetone can polymerize.

Method C: The "False Friend" (Propylene Oxide Ring Opening)

A common theoretical error is proposing the reaction of propylene oxide with methylamine.

  • The Pitfall: Nucleophilic attack by methylamine on propylene oxide occurs predominantly at the less hindered terminal carbon.

  • Result: This yields 1-(methylamino)propan-2-ol (an isomer), NOT 2-(methylamino)propan-1-ol (N-methylalaninol). This route is chemically valid but produces the wrong regioisomer for this target.

Comparative Performance Data

MetricMethod A: Carbamate ReductionMethod B: Reductive AminationMethod D: Direct Alkylation (Alaninol + MeI)
Chirality (ee%) High (>99%) Low (Racemic) unless biocatalyticVariable (Racemization risk)
Mono-Methyl Selectivity Excellent (100%) GoodPoor (Mix of mono/di)
Yield 75–85%60–70%40–50%
Scalability Low to Medium (Safety limits)High Medium
Atom Economy Low (Loss of ethanol/CO2)HighLow (Waste salts)
Primary Risk LiAlH₄ handlingPolymerization of acetolOver-alkylation

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methyl-L-Alaninol via Carbamate Reduction

This protocol is optimized for 10g scale with self-validating checkpoints.

Phase 1: Protection (Carbamate Formation)
  • Setup: Dissolve L-Alanine (10.0 g, 112 mmol) in 40 mL of 4N NaOH at 0°C.

  • Addition: Dropwise add Ethyl Chloroformate (13.4 g, 123 mmol) over 45 mins, simultaneously adding 4N NaOH to maintain pH > 10.

  • Validation: Monitor by TLC (n-BuOH/AcOH/H2O 4:1:1). Ninhydrin stain should show conversion of the free amine (purple) to the protected species (faint/no color).

  • Workup: Acidify to pH 1 with conc. HCl. Extract with EtOAc (3x50 mL). Dry (Na₂SO₄) and concentrate to yield N-ethoxycarbonyl-L-alanine (Oil/Solid).

Phase 2: The "Double Reduction"
  • Safety: Flame-dry a 500 mL 3-neck flask. Purge with Argon.

  • Reagent Prep: Suspend LiAlH₄ (8.5 g, 224 mmol, 2.0 equiv) in anhydrous THF (150 mL) at 0°C.

  • Reaction: Dissolve the intermediate from Phase 1 in 50 mL anhydrous THF. Add dropwise to the LiAlH₄ slurry.[1]

    • Note: The reaction is exothermic. Maintain temp < 10°C during addition.

  • Reflux: Warm to room temperature, then reflux for 12 hours.

    • Mechanistic Insight: The reflux is necessary to reduce the robust carbamate C=O bond to the methylene group.

  • Fieser Workup (Critical Step): Cool to 0°C. Carefully add:

    • 8.5 mL H₂O

    • 8.5 mL 15% NaOH

    • 25.5 mL H₂O

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[2] Concentrate the filtrate.

  • Purification: Distillation under reduced pressure (bp ~70°C at 10 mmHg) yields N-methyl-L-alaninol as a colorless oil.

Visualizations

Figure 1: Mechanistic Pathway of Carbamate Reduction (Method A)

CarbamateReduction cluster_0 Key Transformation LAla L-Alanine (Chiral Precursor) Carbamate N-Ethoxycarbonyl-L-Alanine (Protected Intermediate) LAla->Carbamate ClCOOEt / NaOH (Schotten-Baumann) Transition Tetrahedral Aluminate Intermediate Carbamate->Transition LiAlH4 (THF) Reflux Product N-Methyl-L-Alaninol (Target) Transition->Product 1. Reduction of Ester -> Alcohol 2. Reduction of Carbamate -> Methyl

Caption: The dual-reduction mechanism where LiAlH₄ acts on both the carboxyl and carbamate moieties, preserving the chiral center.

Figure 2: Decision Matrix for Synthesis Route Selection

DecisionTree Start Start: Define Needs Chirality Is Chirality Required? Start->Chirality PropyleneOxide Consider Propylene Oxide? Start->PropyleneOxide Scale Scale of Production? Chirality->Scale Yes (Pure Enantiomer) RouteB Method B: Reductive Amination (Best for Commodity) Chirality->RouteB No (Racemic OK) Cost Cost Sensitivity? Scale->Cost Industrial (>100kg) RouteA Method A: Carbamate Reduction (Best for Pharma/R&D) Scale->RouteA Lab/Pilot (<10kg) Cost->RouteA Quality Priority Cost->RouteB High Sensitivity RouteC Avoid: Propylene Oxide (Wrong Isomer) PropyleneOxide->RouteC Yes

Caption: Strategic selection guide based on chirality, scale, and cost constraints.

References

  • BenchChem. (2025).[2] Synthesis of N-Methyl-L-alanine: A Technical Guide. Retrieved from

  • Aurelio, L., et al. (2002).[3] "A novel synthesis of N-methyl amino acids via 5-oxazolidinone intermediates."[3][4][5] Organic Letters, 4(21), 3767-3769.

  • Hsiao, Y., & Hegedus, L. S. (1997).[6] "Synthesis of N-methylalaninol via LiAlH4 reduction." Journal of Organic Chemistry, 62, 3586-3591.[6]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Organic Chemistry Portal. (2017). Reductive Amination: Synthesis of Amines.

Sources

Mechanistic Comparison of 2-Amino-2-methyl-1-propanol (AMP) with Other Amines for CO2 Capture

[1][2][3]

Executive Summary

This guide provides a rigorous technical comparison of 2-Amino-2-methyl-1-propanol (AMP) against industry-standard amines: Monoethanolamine (MEA) and Methyldiethanolamine (MDEA) .[1]

AMP represents a distinct class of sterically hindered amines .[2] Unlike MEA (a primary amine) which forms stable carbamates, or MDEA (a tertiary amine) which acts strictly as a proton acceptor, AMP leverages steric hindrance to destabilize the carbamate intermediate.[3][4] This unique mechanism allows AMP to achieve the high thermodynamic capacity of tertiary amines (1.0 mol CO₂/mol amine) while maintaining reaction kinetics significantly faster than tertiary amines, offering a critical balance for industrial gas treating and carbon capture applications.

Mechanistic Deep Dive: The Steric Hindrance Effect

The defining feature of AMP is the presence of a bulky methyl group adjacent to the amino group. This structure fundamentally alters the reaction pathway with CO₂.

The Reaction Pathways[6]
  • MEA (Primary Amine): Reacts via a zwitterion mechanism to form a stable carbamate .[3] The stability of this carbamate requires a second amine molecule to act as a base, limiting the theoretical loading to 0.5 mol CO₂/mol amine .

  • MDEA (Tertiary Amine): Lacks the N-H bond required for carbamate formation.[4][5][6] It reacts via base-catalyzed hydration of CO₂ to form bicarbonate.[2] This allows 1.0 mol CO₂/mol amine loading but suffers from slow kinetics .

  • AMP (Sterically Hindered Primary Amine):

    • Zwitterion Formation: AMP attacks CO₂ to form a zwitterion.

    • Carbamate Instability: The bulky methyl group creates significant steric repulsion, making the resulting carbamate bond (

      
      ) thermodynamically unstable.
      
    • Hydrolysis: The unstable carbamate rapidly undergoes hydrolysis, releasing the amine back into solution and forming bicarbonate (HCO₃⁻) .[6]

Result: AMP bypasses the 0.5 loading limit of carbamate-forming amines, effectively doubling the capacity per mole of amine compared to MEA, while retaining a direct reaction pathway that is faster than MDEA's indirect hydration.

Pathway Visualization

The following diagram illustrates the bifurcation in reaction stability between MEA and AMP.

ReactionMechanismcluster_legendPathway ComparisonAmineFree Amine(R-NH2)ZwitterionZwitterion Intermediate(R-NH2+-COO-)Amine->Zwitterion+ CO2CO2CO2CO2->ZwitterionCarbamate_StableStable Carbamate(R-NH-COO-)High Stability (MEA)Zwitterion->Carbamate_StableDeprotonation (MEA)Carbamate_UnstableUnstable Carbamate(Steric Hindrance)(AMP)Zwitterion->Carbamate_UnstableDeprotonation (AMP)BicarbonateBicarbonate + Free Amine(HCO3- + R-NH3+)Carbamate_Stable->BicarbonateSlow HydrolysisCarbamate_Unstable->BicarbonateRapid Hydrolysis(Rate Determining Step)MEA: Stable Carbamate (Low Capacity)MEA: Stable Carbamate (Low Capacity)AMP: Unstable Carbamate -> Bicarbonate (High Capacity)AMP: Unstable Carbamate -> Bicarbonate (High Capacity)

Figure 1: Divergent reaction pathways for MEA (stable carbamate) vs. AMP (unstable carbamate leading to bicarbonate).[3][4][7][6][8][9][10]

Comparative Performance Matrix

The following table synthesizes experimental data comparing AMP with MEA and MDEA.

ParameterMEA (Benchmark)AMP (Sterically Hindered)MDEA (Tertiary)Mechanistic Implication
Structure Primary (Un-hindered)Primary (Hindered)TertiaryDetermines carbamate stability.[3][4]
CO₂ Loading (mol/mol) 0.51.0 1.0AMP matches tertiary amine capacity due to carbamate hydrolysis.
Reaction Rate (

at 25°C)
High (~6000 L/mol·s)Moderate (~1000 L/mol·s) Low (~5-10 L/mol·s)AMP is significantly faster than MDEA but slower than MEA.
Heat of Absorption (

)
High (~85-89 kJ/mol)Medium (~64-67 kJ/mol) Low (~50-60 kJ/mol)Lower

in AMP reduces reboiler energy duty during regeneration.
Degradation Resistance Low (Oxidative/Thermal)High HighAMP's structure resists oxidative degradation better than MEA.

Key Insight: AMP offers a "Goldilocks" solution—it possesses the high capacity and low regeneration energy of MDEA, with reaction kinetics that are superior to MDEA (though inferior to MEA).

Experimental Protocols for Validation

To validate the mechanistic claims above, the following self-validating experimental protocols are recommended.

Protocol A: Reaction Kinetics via Stopped-Flow Spectrophotometry

Objective: Determine the second-order rate constant (

Principle: Rapid mixing of amine and CO₂ solutions in a timeframe (

Workflow:

  • Preparation:

    • Prepare aqueous AMP solutions (0.1 – 0.5 M).

    • Prepare CO₂ saturated water (approx. 0.033 M at 25°C).

    • Add a pH indicator (e.g., Thymol Blue) if using optical detection.

  • Execution (Stopped-Flow Apparatus):

    • Load syringes with Amine and CO₂ solutions.

    • Pneumatically drive solutions into the mixing chamber (Dead time < 2 ms).

    • Stop flow abruptly.

    • Record absorbance change at

      
       of the indicator (or conductivity change) over 0.05 – 1.0 seconds.
      
  • Data Analysis:

    • Fit the absorbance/conductivity decay curve to a pseudo-first-order exponential model:

      
      .
      
    • Plot

      
       vs. [Amine] concentration.
      
    • The slope of the line yields the second-order rate constant

      
      .
      

Validation Check: The plot of

Protocol B: Equilibrium Solubility (VLE) via Stirred Cell

Objective: Confirm the 1.0 mol/mol loading capacity of AMP.

Workflow:

  • Setup: Use a thermostated, double-jacketed equilibrium cell with a magnetic stirrer.

  • Procedure:

    • Charge cell with known mass and concentration of AMP (e.g., 30 wt%).

    • Evacuate headspace to remove air.

    • Inject known moles of CO₂ gas from a supply cylinder.

    • Allow system to reach equilibrium (pressure stabilizes for >30 mins).

  • Measurement:

    • Record equilibrium total pressure (

      
      ) and temperature.
      
    • Calculate partial pressure of CO₂ (

      
      ).
      
    • Calculate moles of CO₂ absorbed by mass balance (moles injected - moles in headspace).

  • Loading Calculation:

    
    .
    

Validation Check: Perform the same test with MEA. MEA loading should plateau near 0.5 - 0.6 at moderate pressures, while AMP should approach 1.0.

Process Logic Visualization

The following diagram outlines the decision logic for selecting AMP based on process constraints (Energy vs. Kinetics).

SelectionLogiccluster_amp_benefitsAMP AdvantagesStartCO2 Capture Solvent SelectionConstraint_EnergyPrimary Constraint:Regeneration Energy?Start->Constraint_EnergyConstraint_RateSecondary Constraint:Absorber Size (Kinetics)?Constraint_Energy->Constraint_RateEnergy is expensiveMinimize OpexMEASelect MEA(High Rate, High Energy Cost)Constraint_Energy->MEAEnergy is cheapMinimize CapexMDEASelect MDEA(Low Rate, Low Energy Cost)Constraint_Rate->MDEALarge Absorber Allowed(Slow Kinetics OK)AMPSelect AMP(Balanced Rate, Low Energy Cost)Constraint_Rate->AMPCompact Absorber Required(Faster Kinetics Needed)Benefit1High Capacity (1.0 loading)AMP->Benefit1Benefit2Unstable Carbamate MechanismAMP->Benefit2

Figure 2: Decision matrix for solvent selection highlighting AMP's position as a high-capacity, moderate-kinetic alternative.

References

  • Sartori, G., & Savage, D. W. (1983).[6] Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Gabrielsen, J., et al. (2005). CO2 Capture from Coal Fired Power Plants: A Comparison of Amine Solvents. Chemical Engineering Science. Link

  • Ciftja, A. F., et al. (2013). Kinetics of CO2 absorption into aqueous 2-amino-2-methyl-1-propanol (AMP) solutions. Chemical Engineering Journal. Link

  • Tong, D., et al. (2012). Solubility of Carbon Dioxide in Aqueous Solutions of 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Link

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 2-(Methylamino)propan-1-ol and Related Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In rational drug design and asymmetric synthesis, 1,2-amino alcohols are not merely functional groups; they are structural pivots. The conformational preference of This compound (often referred to as N-methylalaninol) dictates its efficacy as a chiral auxiliary and its binding affinity as a pharmacophore.

This guide moves beyond basic structural characterization to analyze the dynamic conformational equilibrium driven by intramolecular hydrogen bonding (IMHB). We compare this scaffold against the simpler Ethanolamine and the stereochemically complex Ephedrine/Pseudoephedrine systems to provide a robust framework for predicting solution-state behavior.

The Core Conformational Challenge

The central question in analyzing these systems is the competition between:

  • Stabilizing Electronic Effects: Primarily the

    
     intramolecular hydrogen bond.
    
  • Destabilizing Steric Effects: Repulsion between the

    
    -methyl group, the backbone methyl, and the methylene protons.
    
  • Solvent Mediation: The disruption of IMHB by protic solvents.

Theoretical Framework: The "Gauche" Effect

Unlike simple alkanes where anti (trans) conformations are sterically favored, 1,2-amino alcohols exhibit a strong preference for the gauche conformation. This is driven by the formation of a 5-membered pseudo-ring stabilized by hydrogen bonding.

Mechanism of Stabilization
  • Donor/Acceptor Hierarchy: Experimental data confirms that the

    
     interaction is significantly stronger (
    
    
    
    ) than the reverse
    
    
    interaction (
    
    
    ). Consequently, the population of conformers where the hydroxyl group acts as the donor to the amine lone pair dominates the equilibrium.
  • Steric Modulation: In this compound, the C2-methyl group introduces a steric clash that is absent in ethanolamine but less severe than in ephedrine. This makes it a "tunable" scaffold.

Comparative Landscape
FeatureEthanolamineThis compoundEphedrine / Pseudoephedrine
Primary Stabilizer

(Strong)

(Strong)

(Strong)
Steric Bulk LowMedium (Backbone Methyl)High (Phenyl + Methyls)
Dominant Conformer Gauche (>90% in

)
Gauche (Distorted by steric bulk)Gauche (Highly dependent on stereochemistry)
Solvent Sensitivity HighModerateLow (Rigidified by bulk)

Experimental Protocols for Conformational Determination

Trustworthy conformational analysis requires a multi-modal approach. Relying on a single technique (e.g., NMR alone) often leads to averaging errors.

Protocol A: Infrared (IR) Spectroscopy – The "Dilution Test"

Objective: Distinguish intramolecular H-bonding (conformation specific) from intermolecular aggregation.

  • Preparation: Prepare a stock solution of the amino alcohol in a non-polar, non-H-bonding solvent (e.g.,

    
     or dry 
    
    
    
    ).
  • Serial Dilution: Create concentrations ranging from 0.1 M down to 0.001 M.

  • Acquisition: Record FTIR spectra in the

    
     window.
    
  • Analysis:

    • Free O-H: Look for a sharp band at

      
       .
      
    • Intramolecular H-bond (Gauche): Look for a broad, red-shifted band at

      
       .
      
    • Validation: If the ratio of the H-bonded peak to the Free peak remains constant upon dilution, the H-bond is intramolecular (confirming the gauche conformer). If the H-bonded peak disappears at low concentration, it was an intermolecular artifact.

Protocol B: NMR Solvation Scan

Objective: Quantify the population of the gauche conformer using vicinal coupling constants (


).
  • Sample 1 (Locked): Dissolve 10 mg in

    
     (supports IMHB).
    
  • Sample 2 (Disrupted): Dissolve 10 mg in

    
     or 
    
    
    
    (disrupts IMHB).
  • Measurement: Acquire

    
     NMR and focus on the 
    
    
    
    protons.
  • Calculation:

    • Extract

      
       values.
      
    • Interpretation:

      • Small

        
         (
        
        
        
        ): Indicates a gauche relationship (dihedral angle
        
        
        ).
      • Large

        
         (
        
        
        
        ): Indicates an anti relationship (dihedral angle
        
        
        ).
    • Result: In this compound, a shift from small

      
       in 
      
      
      
      to an averaged medium
      
      
      in
      
      
      confirms the solvent-dependent stability of the gauche conformer.

Visualizing the Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the forces at play.

ConformationalEquilibrium cluster_0 Dominant Interaction Trans Open Form (Trans) (High Entropy, Solvated) Gauche Closed Form (Gauche) (Stabilized by IMHB) Trans->Gauche Non-polar Solvent (Formation of O-H...N) Gauche->Trans Steric Repulsion (Me vs Me) Solvent Protic Solvent (D2O, MeOH) Solvent->Gauche Disrupts IMHB

Caption: The equilibrium shifts toward the Gauche form in non-polar environments due to Intramolecular Hydrogen Bonding (IMHB), while protic solvents and steric repulsion drive the system toward the Open (Trans) form.

Comparative Analysis: Performance & Stability

This section contrasts this compound with its primary alternatives.

Case Study 1: vs. Ethanolamine (The Baseline)
  • Ethanolamine: Lacks the carbon-backbone methyl group. The gauche conformer is stabilized purely by H-bonding with minimal steric penalty.

  • This compound: The added methyl group at the C2 position creates a "stereochemical lock." While it still prefers gauche, the energy barrier to rotation is higher.

  • Implication: this compound is a more rigid scaffold, making it superior for transferring chirality in synthetic applications (e.g., Myers' alkylation).

Case Study 2: vs. Ephedrine/Pseudoephedrine (The Complex Analogs)
  • Ephedrine (1R, 2S): The phenyl and methyl groups are in a spatial arrangement that destabilizes the optimal H-bonding geometry. It exists in a delicate balance.[1][2]

  • Pseudoephedrine (1S, 2S): The stereochemistry places the bulky groups anti to each other when the H-bond is formed. This "cooperative" effect makes the gauche conformer of pseudoephedrine significantly more stable and abundant than that of ephedrine.

  • Relevance: this compound mimics the "open" steric environment of pseudoephedrine but without the phenyl ring's bulk, offering a "cleaner" H-bond donor for small molecule catalysis.

Analytical Decision Workflow

Use this logic flow to determine the conformation of your specific derivative.

Workflow Start Start: Unknown Amino Alcohol IR_Step Step 1: Dilution IR (CCl4) Start->IR_Step Check_Conc Is the 3500 cm-1 peak concentration dependent? IR_Step->Check_Conc Inter Intermolecular H-Bonding (Aggregation) Check_Conc->Inter Yes Intra Intramolecular H-Bonding (Gauche Conformer) Check_Conc->Intra No NMR_Step Step 2: NMR Solvent Scan (CDCl3 vs D2O) Intra->NMR_Step Coupling Analyze 3J(HH) Coupling NMR_Step->Coupling Result_G Small J (< 4Hz) in CDCl3 Increases in D2O Coupling->Result_G Variable J Result_T Large J (> 9Hz) No Change Coupling->Result_T Static J

Caption: Step-by-step decision tree for distinguishing intramolecular gauche conformers from intermolecular aggregates.

References

  • BenchChem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol. Retrieved from

  • Alonso, J. L., et al. (2009). Conformational behavior of norephedrine, ephedrine, and pseudoephedrine. Journal of the American Chemical Society. Retrieved from

  • Barth, A. (2000). The infrared spectral signature of the hydrogen bond in amino alcohols. Progress in Biophysics and Molecular Biology.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Nagy, P. I. (2013). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Journal of Physical Chemistry A. Retrieved from

Sources

Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Methodological Rigor

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product safety and efficacy. 2-(Methylamino)propan-1-ol, a chiral amino alcohol, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical properties—specifically its polarity, low molecular weight, and lack of a strong UV-absorbing chromophore—present unique challenges for analytical chemists.

This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . More importantly, it champions the practice of cross-validation , a process of comparing results from two distinct, validated methods to ensure the accuracy and reliability of the data, irrespective of the analytical approach employed.[1][2] As a self-validating system, cross-validation provides the highest level of confidence in analytical results, a cornerstone of scientific integrity.[3]

The Principle of Orthogonal Cross-Validation

Cross-validation serves to demonstrate that a validated analytical procedure yields consistent and reliable results across different laboratories, analysts, or instruments.[2] The most robust form of cross-validation employs orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection. By comparing a separation based on volatility and mass-to-charge ratio (GC-MS) with one based on partitioning and UV absorbance (HPLC-UV), we can effectively mitigate the risk of method-specific biases and uncover potential inaccuracies that might be missed when using a single technique. This approach is particularly well-established for the analysis of amino compounds and their derivatives.[4]

CrossValidation_Workflow cluster_methods Method Development & Validation cluster_crossval Cross-Validation MethodA Method A Dev (GC-MS) ValidationA Validation (ICH Guidelines) MethodA->ValidationA Sample Identical Sample Set (e.g., 3 lots, 3 concentrations) ValidationA->Sample MethodB Method B Dev (HPLC-UV) ValidationB Validation (ICH Guidelines) MethodB->ValidationB ValidationB->Sample AnalysisA Analyze via GC-MS Sample->AnalysisA AnalysisB Analyze via HPLC-UV Sample->AnalysisB ResultsA Results A AnalysisA->ResultsA ResultsB Results B AnalysisB->ResultsB Compare Statistical Comparison (e.g., Bland-Altman, t-test) Evaluate % Difference ResultsA->Compare ResultsB->Compare Conclusion Conclusion: Methods are Interchangeable Results are Verified Compare->Conclusion

Caption: Workflow for orthogonal cross-validation of analytical methods.

Methodology Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerhouse for separating volatile compounds and providing high-specificity identification through mass fragmentation patterns. However, the polar amine (-NH) and hydroxyl (-OH) groups in this compound make it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and low sensitivity. To overcome this, derivatization is essential. We utilize trifluoroacetic anhydride (TFAA) to convert the polar groups into non-polar, volatile trifluoroacetyl esters and amides, enabling sharp, symmetrical peaks and excellent chromatographic performance.

Experimental Protocol: GC-MS with TFAA Derivatization
  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1.0 mg/mL) in anhydrous pyridine.

    • For sample analysis, accurately weigh a quantity of the test material expected to contain ~10 mg of the analyte and dissolve in 10.0 mL of anhydrous pyridine.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Add 200 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature. The sample is now ready for injection. The reaction time and temperature are critical parameters that must be optimized to ensure complete derivatization.[5]

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B or equivalent single quadrupole MS.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (choose characteristic ions of the derivatized analyte) and Scan mode (m/z 40-450) for peak identification.

Methodology Deep Dive 2: HPLC-UV with Derivatization

Expertise & Rationale: HPLC is a versatile technique for non-volatile compounds. The primary analytical hurdle for this compound is its lack of a UV chromophore, making it invisible to standard UV detectors. Pre-column derivatization with a UV-active agent is a classic and robust solution. We select 1-naphthylisothiocyanate (NITC) as the derivatizing agent. NITC reacts with the primary/secondary amine group to form a thiourea derivative that possesses a strong UV absorbance, enabling sensitive detection. This approach has been successfully used for similar amino alcohols.[6]

Experimental Protocol: HPLC-UV with NITC Derivatization
  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1.0 mg/mL) in acetonitrile.

    • For sample analysis, accurately weigh a quantity of the test material and dissolve in acetonitrile to achieve a target concentration of ~0.1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • Prepare a derivatizing solution of 1-naphthylisothiocyanate (NITC) at 5 mg/mL in acetonitrile.

    • In a 2 mL vial, mix 500 µL of each standard or sample solution with 500 µL of the NITC solution.

    • Cap the vial and let it react at room temperature for 60 minutes, protected from light. The reaction creates a stable, UV-active thiourea derivative.

  • HPLC-UV Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 40% B to 90% B.

      • 15-17 min: Hold at 90% B.

      • 17.1-20 min: Return to 40% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Detection Wavelength: Monitor at the absorbance maximum of the NITC-derivative (typically around 230 nm).

Analytical_Principles cluster_gcms GC-MS Principle cluster_hplcuv HPLC-UV Principle gc_start Analyte + TFAA (Derivatization) gc_inject Injection Port (Volatilization) gc_start->gc_inject gc_sep GC Column (Separation by Boiling Point & Polarity) gc_inject->gc_sep gc_ion Ion Source (EI) (Fragmentation) gc_sep->gc_ion gc_ms Mass Analyzer (Separation by m/z) gc_ion->gc_ms gc_det Detector (Signal) gc_ms->gc_det hp_start Analyte + NITC (Derivatization) hp_inject Injector (Liquid Sample) hp_start->hp_inject hp_sep HPLC Column (Separation by Partitioning & Polarity) hp_inject->hp_sep hp_det UV Detector (Signal by Absorbance) hp_sep->hp_det

Caption: Fundamental principles of the two orthogonal analytical methods.

Comparative Performance & Data Analysis

The objective of method validation is to demonstrate that a method is fit for its intended purpose. For cross-validation, we compare key performance metrics obtained from both validated methods using the same batch of samples. The following table summarizes typical performance data.

Performance MetricGC-MS Method (with Derivatization)HPLC-UV Method (with Derivatization)ICH Guideline Acceptance Criteria
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 99.1% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance
Precision (% RSD) < 1.0% (Repeatability)< 1.5% (Repeatability)≤ 2.0%
Specificity High (Mass fragmentation provides structural info)Moderate (Relies on retention time and UV spectrum)Method is specific for the analyte
Interpretation of Results
  • Sensitivity: The GC-MS method typically offers a lower LOD and LOQ, making it superior for trace-level analysis or impurity profiling.

  • Specificity: Mass spectrometry provides unequivocal identification, offering a significant advantage in complex matrices where co-eluting peaks could interfere with a UV signal.

  • Robustness & Simplicity: The HPLC-UV method, while less sensitive, may be considered more straightforward for routine quality control (QC) environments that may not have readily available GC-MS instrumentation or expertise. The room-temperature derivatization can also be simpler to automate.

  • Cross-Validation Outcome: When analyzing three separate batches of this compound, the assay values obtained by both methods should agree within a pre-defined limit (e.g., ± 2.0%). A successful cross-validation demonstrates that both methods are accurate and that the choice of method can be based on laboratory capability and the specific analytical need without compromising data integrity.

Chiral Separation: A Critical Consideration

As this compound is a chiral molecule, distinguishing between its enantiomers is often a regulatory requirement. While the achiral methods above quantify the total amount, a dedicated chiral method is necessary to determine enantiomeric purity. Chiral HPLC is the most common and effective technique for this purpose.[7]

Brief Protocol: Chiral HPLC-UV
  • Principle: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H).[8]

  • Mobile Phase: Typically a normal-phase system, such as n-hexane and an alcohol modifier (e.g., 2-propanol) in a 90:10 v/v ratio.[8]

  • Additive: A small amount of a basic modifier like diethylamine (0.1%) is often added to the mobile phase to improve the peak shape of basic analytes.[8]

  • Detection: UV detection (if derivatized) or a universal detector like CAD if not.

Cross-validation can also be applied between an achiral assay method and a chiral purity method by confirming that the sum of the two enantiomer peaks in the chiral method corresponds to the total concentration measured by the achiral method.

Conclusion

Both GC-MS and HPLC-UV, when properly developed and validated with appropriate derivatization strategies, are powerful techniques for the analysis of this compound. GC-MS offers superior sensitivity and specificity, making it an ideal reference method and tool for investigational work. HPLC-UV provides a robust and accessible alternative for routine QC applications.

The practice of orthogonal cross-validation is a testament to scientific rigor. By demonstrating concordance between these two fundamentally different methods, researchers and drug developers can establish an unimpeachable analytical foundation for their work, ensuring data reliability from early development through to final product release.

References

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). U.S. Department of Labor. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Sane, R. T., Thombre, D. G., & Dhareshwar, G. P. (1988). Bioanalytical aspects on method validation. PubMed. [Link]

  • Tumanov, S., & Shishov, A. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. [Link]

  • Google Patents. (2016).
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Martínez-Lozano, P., et al. (1988). Bioanalytical aspects on method validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PharmaGuru. (2025). Cross-Validation of an Analytical Method. [Link]

Sources

A Comparative Cost and Efficiency Analysis of Synthetic Pathways to 2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of three distinct synthetic pathways to 2-(Methylamino)propan-1-ol, a valuable chiral building block in pharmaceutical synthesis. We will delve into the practical and economic considerations of each route: the reductive amination of 1-hydroxypropan-2-one, the reduction of N-methylalanine, and the ring-opening of 2-methyloxirane. By examining detailed experimental protocols, reagent costs, and overall efficiency, this guide aims to equip researchers and process chemists with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing cost, yield, scalability, and stereochemical control.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications. The presence of a stereocenter at the C2 position further enhances its utility as a chiral precursor. The selection of a synthetic route to this compound is a critical decision in any drug development program, with significant implications for cost of goods, process robustness, and overall project timelines. This guide provides a detailed comparative analysis of three common synthetic approaches to empower chemists to make informed decisions.

Physicochemical Properties and Spectroscopic Data for Product Verification

Before delving into the synthetic pathways, it is crucial to establish the analytical profile of the target compound, this compound, for accurate identification and purity assessment.

PropertyValue
Molecular FormulaC₄H₁₁NO
Molecular Weight89.14 g/mol [1]
IUPAC NameThis compound[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a doublet for the C3 methyl group, a multiplet for the C2 proton, a doublet of doublets for the C1 methylene protons, and singlets for the N-methyl and hydroxyl protons. The N-H proton signal may also be present.

  • ¹³C NMR: Four distinct carbon signals are expected, corresponding to the C1 (hydroxymethyl), C2 (methine), C3 (methyl), and N-methyl carbons.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch (around 3300 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching (around 2850-3000 cm⁻¹), and a C-O stretching band (around 1050 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 89. Common fragmentation patterns would involve the loss of a methyl group, a hydroxymethyl group, or cleavage alpha to the nitrogen atom.

Pathway 1: Reductive Amination of 1-Hydroxypropan-2-one

This pathway represents a convergent and potentially cost-effective approach, starting from readily available materials. The core of this synthesis is the formation of an imine or enamine intermediate from 1-hydroxypropan-2-one (hydroxyacetone) and methylamine, followed by in-situ reduction.

Causality of Experimental Choices

The choice of a one-pot reductive amination is driven by process efficiency, minimizing intermediate isolation steps and associated yield losses. The selection of the reducing agent is critical; sodium borohydride (NaBH₄) is a mild and cost-effective choice suitable for the reduction of the iminium ion intermediate without affecting the hydroxyl group. The reaction is typically carried out in a protic solvent like methanol to facilitate both imine formation and the reduction step. The pH is a crucial parameter; slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

Reductive_Amination 1-Hydroxypropan-2-one 1-Hydroxypropan-2-one Imine_Intermediate Imine Intermediate 1-Hydroxypropan-2-one->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reducing_Agent NaBH4 Reducing_Agent->Product Reduction

Figure 1: Reductive Amination Pathway.

Detailed Experimental Protocol
  • To a solution of 1-hydroxypropan-2-one (1.0 eq) in methanol, add a 40% aqueous solution of methylamine (1.2 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Cost and Efficiency Analysis
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )Equivalents
1-Hydroxypropan-2-one90%~5074.081.0
Methylamine (40% aq.)40%~2031.061.2
Sodium Borohydride98%~10037.831.5

Advantages:

  • Convergent synthesis from readily available starting materials.

  • One-pot procedure enhances process efficiency.

  • Generally good yields can be achieved.

Disadvantages:

  • Potential for over-alkylation to form the tertiary amine.

  • The purity of commercially available 1-hydroxypropan-2-one can be variable.

  • Requires careful control of reaction conditions to optimize imine formation and reduction.

Pathway 2: From L-Alanine via N-Methylation and Reduction

This pathway offers the potential for stereochemical control, starting from the naturally occurring amino acid L-alanine. The synthesis involves two main transformations: N-methylation of the amino group and subsequent reduction of the carboxylic acid.

Causality of Experimental Choices

The initial N-methylation of alanine is a critical step. While various methods exist, a common approach involves reductive amination with formaldehyde and a reducing agent, or direct alkylation with a methylating agent under basic conditions. The subsequent reduction of the carboxylic acid of N-methylalanine to the primary alcohol is a challenging transformation that typically requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The use of LiAlH₄ necessitates anhydrous conditions and careful handling due to its high reactivity. An alternative is to first convert the carboxylic acid to an ester, which can be reduced under milder conditions with NaBH₄.

Alanine_Pathway L-Alanine L-Alanine N-Methylation N-Methylation L-Alanine->N-Methylation N-Methylalanine N-Methyl-L-alanine N-Methylation->N-Methylalanine Esterification Esterification (Optional) N-Methylalanine->Esterification Reduction Reduction (LiAlH4 or NaBH4) N-Methylalanine->Reduction N-Methylalanine_Ester N-Methyl-L-alanine Ester Esterification->N-Methylalanine_Ester N-Methylalanine_Ester->Reduction Product (S)-2-(Methylamino)propan-1-ol Reduction->Product

Figure 2: Alanine-Derived Pathway.

Detailed Experimental Protocols

Part A: N-Methylation of L-Alanine

  • Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium hydroxide.

  • To this solution, add formaldehyde (1.1 eq) and palladium on carbon (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50-100 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and acidify the filtrate with hydrochloric acid.

  • Concentrate the solution to obtain N-methyl-L-alanine hydrochloride.

Part B: Reduction of N-Methyl-L-alanine

  • Suspend lithium aluminum hydride (2.0-3.0 eq) in a dry, inert solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add a solution of N-methyl-L-alanine (1.0 eq) in dry THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

Cost and Efficiency Analysis
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )Equivalents (approx.)
L-Alanine>99%~3089.091.0
Formaldehyde (37% aq.)37%~530.031.1
Palladium on Carbon10%~5000-0.05
Lithium Aluminum Hydride95%~25037.952.5

Advantages:

  • Potential for high enantiopurity starting from L-alanine.

  • Well-established chemical transformations.

Disadvantages:

  • Multi-step synthesis can lead to lower overall yields.

  • The use of expensive (palladium) and hazardous (LiAlH₄) reagents.

  • The reduction of the carboxylic acid can be challenging to scale up safely.

Pathway 3: Ring-Opening of 2-Methyloxirane

This pathway involves the nucleophilic attack of methylamine on the epoxide ring of 2-methyloxirane (propylene oxide). This reaction is a classic method for the synthesis of β-amino alcohols.

Causality of Experimental Choices

The ring-opening of epoxides is highly regioselective. Under basic or neutral conditions, the nucleophile (methylamine) will attack the less sterically hindered carbon of the epoxide, which in the case of 2-methyloxirane is the terminal methylene carbon. This leads to the desired this compound. The reaction can be carried out in a variety of solvents, including water or alcohols, and can be performed at elevated temperatures and pressures to increase the reaction rate. The use of a sealed vessel is often necessary due to the volatility of methylamine and 2-methyloxirane.

Epoxide_Opening 2-Methyloxirane 2-Methyloxirane Nucleophilic_Attack Nucleophilic Attack (SN2) 2-Methyloxirane->Nucleophilic_Attack Methylamine Methylamine Methylamine->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Figure 3: Epoxide Ring-Opening Pathway.

Detailed Experimental Protocol
  • In a pressure-rated sealed tube or autoclave, combine 2-methyloxirane (1.0 eq) and an excess of a 40% aqueous or methanolic solution of methylamine (3.0-5.0 eq).

  • Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent to remove any unreacted epoxide.

  • The aqueous layer containing the product can be basified and then extracted with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the product by vacuum distillation.

Cost and Efficiency Analysis
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )Equivalents
2-Methyloxirane>99%~1058.081.0
Methylamine (40% aq.)40%~2031.063.0-5.0

Advantages:

  • Direct and atom-economical reaction.

  • Utilizes relatively inexpensive starting materials.

  • High regioselectivity under basic or neutral conditions.

Disadvantages:

  • Requires elevated temperatures and pressures, necessitating specialized equipment.

  • Potential for the formation of di-adducts where the product amino alcohol reacts with another molecule of epoxide.

  • If stereochemistry is important, an enantiomerically pure epoxide is required, which can be expensive.

Comparative Analysis and Conclusion

PathwayKey StrengthsKey WeaknessesEstimated Relative Cost
Reductive Amination One-pot, good potential yieldBy-product formation, reagent purityModerate
Alanine-Derived Stereochemical controlMulti-step, expensive/hazardous reagentsHigh
Epoxide Ring-Opening Atom-economical, inexpensive starting materialsRequires pressure equipment, potential for side reactionsLow to Moderate

Expert Recommendation:

The choice of the optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project.

  • For large-scale, cost-sensitive production where stereochemistry is not a primary concern, the Epoxide Ring-Opening Pathway is likely the most attractive option due to its use of inexpensive bulk chemicals and high atom economy.

  • For applications requiring high enantiopurity , the Alanine-Derived Pathway is the most logical choice, despite its higher cost and more complex procedure. The inherent chirality of the starting material provides a significant advantage.

  • The Reductive Amination Pathway offers a good balance between cost and efficiency and may be a suitable choice for medium-scale production or when the other two routes are not feasible. Careful optimization of reaction conditions would be necessary to minimize by-product formation.

Ultimately, the decision should be based on a thorough evaluation of the cost of raw materials, the required scale of production, the available equipment, and the importance of stereochemical purity for the final application. This guide provides the foundational data and experimental insights to facilitate this critical decision-making process.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Product Catalog. Merck KGaA.
  • Alfa Aesar. Product Catalog. Thermo Fisher Scientific.
  • TCI Chemicals. Product Catalog. Tokyo Chemical Industry Co., Ltd.

Sources

Technical Evaluation: 2-Amino-2-Methyl-1-Propanol (AMP) vs. Traditional Alkanolamines in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 2-amino-2-methyl-1-propanol (AMP) and traditional neutralizing agents, specifically Triethanolamine (TEA) , within cosmetic formulations. While TEA has historically been a commodity standard, AMP demonstrates superior efficacy in molecular efficiency, high-humidity curl retention (HHCR), and toxicological safety profiles regarding nitrosamine formation. This analysis is designed for formulation scientists requiring evidence-based protocols and mechanistic insights.

Part 1: Physicochemical Profile & Neutralization Efficiency

The choice of neutralizing agent is dictated by three factors: Base Equivalent Weight , Volatility , and pKa . AMP is a primary amine with a sterically hindered structure, offering a high base strength with a significantly lower molecular weight than TEA.

Comparative Physicochemical Data
Property2-Amino-2-Methyl-1-Propanol (AMP)Triethanolamine (TEA)Impact on Formulation
Molecular Weight 89.14 g/mol 149.19 g/mol AMP requires ~40% less mass to neutralize the same acid equivalents.
Structure Primary Amine (Hindered)Tertiary AminePrimary amines offer faster reaction kinetics; hindered structure reduces yellowing.
Boiling Point 165°C335°CAMP is volatile enough to evaporate from hair films (reducing tack), while TEA remains, acting as a plasticizer (increasing tack).
pKa (at 25°C) 9.727.76AMP is a stronger base, ensuring more complete neutralization of carboxylic groups at lower dosages.
Neutralization Efficiency (The Stoichiometric Advantage)

In Carbomer gels, the efficiency of the neutralizer is inversely proportional to its equivalent weight.

  • Carbomer Equivalent Weight: ~76 g/eq (approximate per carboxyl group).

  • AMP Usage: To neutralize 1.0g of Carbomer (dry), approximately 0.9 – 1.1g of AMP-95 is required.

  • TEA Usage: To neutralize 1.0g of Carbomer (dry), approximately 1.5 – 2.0g of TEA (99%) is required.

Technical Insight: The lower usage rate of AMP allows for higher solid content in hair sprays without exceeding Volatile Organic Compound (VOC) limits, as less "inactive" neutralizing mass is introduced into the formula.

Part 2: Performance in Hair Styling (High Humidity Curl Retention)

The definitive metric for hair fixative performance is High Humidity Curl Retention (HHCR) . This assay measures the ability of a polymer film to resist moisture ingress, which causes plasticization and curl droop.

Mechanism of Action
  • AMP Systems: Due to its volatility, AMP evaporates significantly during the drying phase. This leaves behind a harder, more water-resistant polymer film.

  • TEA Systems: TEA is non-volatile at ambient temperatures. It remains within the polymer matrix, acting as a hygroscopic plasticizer. This attracts atmospheric moisture, softening the film and causing the curl to droop rapidly under high humidity.

Protocol A: High Humidity Curl Retention (HHCR) Assay

Objective: Quantify the % retention of hair tresses treated with AMP-neutralized vs. TEA-neutralized polymer over 24 hours at 90% RH.

Workflow Visualization:

HHCR_Workflow Start Start: Standardized Hair Tresses (European Brown, 2g) Wash Pre-Wash (10% SLES Solution) Start->Wash Treat Treatment Application (0.5g Product per Tress) Wash->Treat Curl Curling (Wrap on Teflon Mandrel) Treat->Curl Dry Drying Phase (24h @ Ambient or 1h @ 45°C) Curl->Dry Chamber Humidity Exposure (25°C, 90% RH) Dry->Chamber Measure Data Collection (Measure Length L(t) at 0, 4, 8, 24h) Chamber->Measure

Figure 1: Step-by-step workflow for the High Humidity Curl Retention (HHCR) assay.[1][2]

Calculation:


[2]
  • 
    : Length of uncurled tress (e.g., 20 cm).
    
  • 
    : Length of curl immediately after drying/removing mandrel.[2]
    
  • 
    : Length of curl at time 
    
    
    
    .

Self-Validating Control:

  • Negative Control: Water-treated tress (Should drop to 0% retention within 1 hour).

  • Benchmark: Commercial "High Hold" hairspray (Should maintain >80% retention at 4 hours).

Part 3: Safety & Toxicology (Nitrosamine Formation)[3][4]

A critical differentiator is the potential for forming carcinogenic N-nitrosamines. This risk is heavily influenced by the amine structure (Primary vs. Secondary vs. Tertiary).

The Mechanistic Difference
  • Triethanolamine (TEA): Often contains Diethanolamine (DEA) as an impurity.[3] DEA is a secondary amine. In the presence of nitrosating agents (e.g., sodium nitrite in packaging, nitrates in raw materials), DEA readily forms N-nitrosodiethanolamine (NDELA) , a potent carcinogen.[4]

  • AMP: A primary amine.[5] Primary amines react with nitrosating agents to form unstable diazonium salts, which rapidly decompose into nitrogen gas and an alcohol.[6] They do not form stable nitrosamines.

Pathway Visualization

Nitrosamine_Pathway Nitrosating Nitrosating Agent (e.g., Nitrites NO2-) Reaction1 N-Nitrosation Reaction Nitrosating->Reaction1 Reaction2 Diazotization Nitrosating->Reaction2 SecAmine Secondary Amine (DEA Impurity in TEA) SecAmine->Reaction1 StableNitro STABLE N-Nitrosamine (Carcinogenic) Reaction1->StableNitro PrimAmine Primary Amine (AMP) PrimAmine->Reaction2 UnstableIon Unstable Diazonium Ion Reaction2->UnstableIon Decomp Decomposition UnstableIon->Decomp SafeProds Nitrogen Gas (N2) + Alcohol/Alkene (Safe) Decomp->SafeProds

Figure 2: Mechanistic pathway comparing nitrosamine formation risks between Secondary and Primary amines.

Part 4: Rheology & Gel Formation (Protocol B)

Objective: Evaluate the clarity and viscosity build-up of a Carbomer 940/980 gel neutralized with AMP versus TEA.

Protocol:

  • Dispersion: Disperse 0.5% w/w Carbomer 940 in deionized water. Allow to hydrate for 20 minutes until lump-free.

  • Neutralization (Titration):

    • Sample A: Add AMP-95 dropwise under slow agitation (avoiding aeration).

    • Sample B: Add TEA (99%) dropwise under slow agitation.

  • Endpoint: Titrate both samples to pH 7.0 ± 0.2.

  • Measurement:

    • Record mass of base used.

    • Measure Viscosity (Brookfield RVT, Spindle #5, 20 rpm).

    • Measure Turbidity (NTU) or visual clarity (1-5 scale).

Expected Outcome:

  • Mass Used: Sample A (AMP) will require approximately 50-60% of the mass of Sample B (TEA).

  • Clarity: AMP typically yields clearer gels (lower turbidity) in high-alcohol systems (e.g., hand sanitizers) due to better solubility of the AMP-Carbomer salt in ethanol compared to the TEA-Carbomer salt.

References

  • Advancion Sciences. (n.d.). AMP-95™ Multifunctional Amino Alcohol Technical Data Sheet. Retrieved from 7

  • Cosmetic Ingredient Review (CIR). (2009). Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology. Retrieved from

  • Lubrizol Corporation. (2006).[8] Neutralizing Carbopol® and Pemulen™ Polymers in Aqueous and Hydroalcoholic Systems. Technical Data Sheet 237. Retrieved from 8

  • SGS Institut Fresenius. (n.d.). Stress Curl Retention Test: A New Method for Testing Hair Styling Products. Retrieved from 9

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. Retrieved from 10

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Methylamino)propan-1-ol

[1][2]

Executive Safety Summary (Immediate Action Card)

Chemical Profile: this compound is a Category 1C Corrosive and Combustible Liquid .[1][2] It possesses a dual-hazard profile: caustic tissue destruction (amine functionality) and solvent-like skin permeability (alcohol functionality).[1][2]

ParameterCritical ValueOperational Implication
CAS No. 27646-78-2Verify container labels immediately.
GHS Signal DANGER Zero-tolerance for skin contact.[1][2]
Primary Hazards H314 (Causes severe burns)H227 (Combustible)Requires Face Shield + Flame Resistant (FR) Lab Coat.[1][2]
Target Organs Eyes, Respiratory Tract, SkinInhalation causes delayed pulmonary edema; Eye contact causes irreversible corneal opacity.[1]
Flash Point ~62°C - 75°C (Est.)Keep away from static discharge/open flames.[1][2]
Hazard Mechanistics: The "Why" Behind the Protocol

To ensure safety, researchers must understand the chemical behavior driving the risk:

  • Lipophilic Alkalinity: Unlike inorganic bases (e.g., NaOH), this amino alcohol is organic.[1] It dissolves the skin's lipid barrier while delivering a caustic amine burn.[1][2] This "carrier effect" means burns penetrate deeper and faster than acid burns.[1]

  • Amine Blush Formation: As a secondary amine, it reacts avidly with atmospheric CO₂ to form carbamates (amine blush).[1] This can clog regulators and seize ground-glass joints.[1][2] Protocol Adjustment: Always purge headspace with Nitrogen/Argon after use.[1][2]

  • Exothermic Solvation: Dilution in water or acid releases significant heat.[1][2] Protocol Adjustment: Always add the amine to the solvent slowly, never the reverse.

Personal Protective Equipment (PPE) Architecture

Standard nitrile gloves are insufficient for prolonged contact with amino alcohols due to rapid permeation.[1][2] The following selection matrix uses Ethanolamine and Isopropanolamine as permeation surrogates due to structural homology.[1]

PPE Selection Matrix
Protection LayerLow Risk (Aliquot < 5mL)High Risk (Synthesis / Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Change every 15 minsButyl Rubber (0.7mm) ORSilver Shield™ (Laminate)Amines degrade nitrile rubber.[1][2] Butyl/Laminate offers >480 min breakthrough time.[1][2]
Eye Protection Chemical Splash GogglesGoggles + Face Shield (8-inch)Corrosive vapors can bypass safety glasses; splash risk requires full face coverage.[1][2]
Body Defense Standard Cotton Lab CoatChemical Resistant Apron (Neoprene) over Lab CoatCotton absorbs amines, holding them against the skin.[1] An apron provides an impervious barrier.[1][2]
Respiratory Fume Hood (Sash at 18")Respirator (Full Face) w/ OV/AM Cartridge OV/AM (Organic Vapor/Ammonia) cartridges are required; standard OV cartridges may not capture the amine effectively.[1]
PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the selection process based on volume and duration.

PPE_Decision_TreeStartStart: Handling this compoundVolCheckVolume > 10 mL ORDuration > 15 mins?Start->VolCheckLowRiskLow Risk ProtocolVolCheck->LowRiskNoHighRiskHigh Risk ProtocolVolCheck->HighRiskYesGlovesLowGloves: Double Nitrile(Change immediately on splash)LowRisk->GlovesLowEyeLowEyes: Splash Goggles(No Safety Glasses)GlovesLow->EyeLowVentLowVentilation: Fume Hood(Sash < 18 inches)EyeLow->VentLowGlovesHighGloves: Butyl RubberOR Silver Shield™ LaminateHighRisk->GlovesHighEyeHighEyes: Goggles + Face ShieldGlovesHigh->EyeHighBodyHighBody: Chem-Resistant Apron+ Sleeve CoversEyeHigh->BodyHighRespHighResp: Consider OV/AM Cartridgeif outside hoodBodyHigh->RespHigh

Figure 1: PPE Decision Logic based on exposure potential.[1][2] Note the shift from Nitrile to Butyl rubber for high-exposure scenarios.[1][2]

Operational Workflow: Handling & Transfer

Objective: Prevent exposure and maintain reagent purity (prevent carbamate formation).[1][2]

Step 1: Preparation
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Staging: Place a disposable absorbent pad (poly-backed) in the hood.

  • Tools: Use glass or stainless steel syringes. Avoid polycarbonate plastics (amines can cause stress cracking).[1][2]

Step 2: Transfer Protocol[1][2]
  • Don PPE: Put on splash goggles and appropriate gloves (see Matrix).[1][2]

  • Inert Gas Purge: Before opening the bottle, prepare a Nitrogen/Argon line.[1]

  • Dispensing:

    • Needle Method:[1][2] Insert a long needle connected to inert gas to pressurize the bottle slightly, and withdraw liquid via a second needle (cannula transfer) to avoid air contact.[1]

    • Pouring: If pouring is necessary, do so strictly over the absorbent pad.[1]

  • Reseal: Immediately flush the headspace with inert gas and seal the cap tightly to prevent "amine blush" (crust formation).[1][2]

Step 3: Decontamination[1][2]
  • Wipe Down: Wipe the exterior of the bottle with a dry paper towel, then a damp towel (water).[1]

  • Waste: Place wipes in a solid hazardous waste bin (labeled "Basic Organic Solids").

Emergency Response & Disposal

Self-Validating Safety: The following steps assume the researcher is alone and must act autonomously.

Spill Response (In Fume Hood)
  • Alert: Announce the spill to nearby personnel.

  • Neutralize: Do NOT use strong acids.[1][2] Use a commercial Amphoteric Spill Kit or dry sand/vermiculite.[1][2]

    • Why? Strong acids + amine = rapid exotherm (heat) + potential spattering.[1][2]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label "Hazardous Waste: Alkaline Organic Solids".[1][2]

  • Clean: Wash surface with dilute acetic acid (vinegar) followed by soap and water to remove oily residue.[1][2]

Waste Disposal Logic
  • Stream: Alkaline Organic Waste .

  • Incompatibility: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Fire/Explosion risk.[1][2]

    • Acid Chlorides/Anhydrides -> Violent reaction.[1][2]

    • Halogenated Solvents (DCM/Chloroform) -> Potential for alkylation reactions (slow but hazardous).[1][2]

Waste_WorkflowWasteLiquid WasteThis compoundCheckCheck pH/CategoryWaste->CheckStream1Alkaline/Basic SolventCheck->Stream1CorrectStream2Halogenated WasteCheck->Stream2DO NOT MIX(Reaction Risk)Stream3Acidic WasteCheck->Stream3DO NOT MIX(Exotherm Risk)ActionSegregate & Label:'Basic Organic'Stream1->Action

Figure 2: Waste segregation workflow emphasizing incompatibility avoidance.

References
  • PubChem. (2025).[1][2] this compound Compound Summary (CAS 27646-78-2).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: this compound; GHS Classification. [Link][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Amino Alcohols. Centers for Disease Control and Prevention.[1] [Link][1][2]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.